H-Gly-Trp-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315473 | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycyltryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2390-74-1 | |
| Record name | Glycyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-glycyltryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Gly-Trp-OH
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of the dipeptide this compound, also known as Glycyl-L-tryptophan. Composed of glycine (B1666218) and L-tryptophan, this molecule serves as a valuable model for studying the fundamental characteristics of peptides containing aromatic residues. This document details its physicochemical properties, spectroscopic data, and standardized experimental protocols for its synthesis, purification, and analysis. While specific signaling pathways for the dipeptide itself are not extensively documented, this guide explores the well-established metabolic pathways of its constituent amino acid, tryptophan, which provide the primary biological context for its activity.
Chemical Structure and Identifiers
This compound is a dipeptide formed from a glycine residue and an L-tryptophan residue linked by a peptide bond.[1] The structure features a free amino group at the glycine N-terminus and a free carboxyl group at the tryptophan C-terminus.
Table 1: Structural Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)CN | [1] |
| InChI | InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | [1] |
| InChIKey | AJHCSUXXECOXOY-NSHDSACASA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are influenced by the simple, flexible glycine residue and the bulky, aromatic indole (B1671886) side chain of tryptophan.
Table 2: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [3] |
| Molecular Weight | 261.28 g/mol | [1][3] |
| CAS Number | 2390-74-1 | [2][3] |
| Melting Point | Decomposes around 233 °C (Estimated) | [4] |
| Solubility in Water | Soluble | [5] |
| Solubility in Ethanol | Sparingly soluble | [4] |
| Solubility in DMSO | Soluble | [4] |
| pKa (α-carboxyl) | ~2.3 - 3.7 (Estimated) | [4] |
| pKa (α-amino) | ~8.0 - 9.6 (Estimated) | [4] |
| XLogP3 | -2.9 (Computed) | [4] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both glycine and tryptophan. Aromatic protons from the indole ring of tryptophan would appear in the downfield region (approximately 7-8 ppm).[4] The α-protons of the amino acid residues are typically observed between 3.5 and 4.5 ppm.[4]
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the peptide bond and the C-terminal carboxyl group in the 170-180 ppm range.[4] Aromatic carbons from the tryptophan indole ring resonate between 110 and 140 ppm, while the α-carbons are found around 40-60 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the peptide. For this compound, with a monoisotopic mass of approximately 261.11 Da, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 262.12 in an ESI-MS spectrum.[1][3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key absorptions include:
-
O-H stretch: A broad band from 3300-2500 cm⁻¹ from the carboxylic acid.[6]
-
N-H stretch: A medium band around 3300-3500 cm⁻¹ from the amine and amide groups.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H (aromatic).[7]
-
C=O stretch: A strong band from the carbonyl groups of the peptide bond and carboxylic acid, typically appearing between 1630 and 1760 cm⁻¹.[6]
-
C=C stretch: Bands for the aromatic ring around 1600-1450 cm⁻¹.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through solution-phase or solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for synthesis and purification of this compound.
Solution-Phase Synthesis Protocol
This protocol is adapted from established methods for dipeptide synthesis.[8]
-
Materials : Nα-Boc-Glycine (Boc-Gly-OH), L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Lithium hydroxide (B78521) (LiOH).
-
Peptide Coupling :
-
Dissolve Boc-Gly-OH (1.0 eq), HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve H-Trp-OMe·HCl (1.0 eq) in DMF and neutralize with DIPEA (2.2 eq) at 0°C.
-
Add the neutralized tryptophan solution to the glycine solution.
-
Slowly add DIC (1.1 eq) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction to remove diisopropylurea byproduct and concentrate the filtrate.
-
Purify the crude Boc-Gly-Trp-OMe by silica (B1680970) gel chromatography.
-
-
Boc Deprotection :
-
Dissolve the purified protected dipeptide in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove TFA and DCM.
-
-
Ester Hydrolysis (Saponification) :
-
Dissolve the resulting ester in a mixture of THF/water.
-
Cool to 0°C and add LiOH (1.5 eq) dissolved in water.
-
Stir until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with 1N HCl and concentrate to obtain the crude this compound.
-
RP-HPLC Purification Protocol
-
Sample Preparation : Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of 1-5 mg/mL.
-
HPLC Method :
-
Column : Preparative C18, 5 or 10 µm particle size.
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : Dependent on column diameter (e.g., 10-20 mL/min).
-
Detection : UV at 220 nm and 280 nm (for the tryptophan indole ring).
-
Gradient : A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes is a common starting point.[4]
-
-
Post-Purification :
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of fractions using analytical HPLC.
-
Pool pure fractions and lyophilize to obtain the final product as a white powder.
-
Analytical Characterization Protocols
Mass Spectrometry (ESI-MS/MS)
-
Objective : To confirm the molecular weight and sequence of the peptide.
-
Sample Preparation : Dissolve the purified peptide in a water/acetonitrile/formic acid mixture (e.g., 50:50:0.1 v/v/v) to a concentration of 1-10 pmol/µL.[9]
-
Instrumentation : Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[9]
-
Data Acquisition :
-
Data Analysis : Analyze the product ion spectrum for characteristic b- and y-ions that confirm the Gly-Trp sequence.
NMR Spectroscopy (¹H and ¹³C)
-
Objective : To confirm the covalent structure and chemical environment of all atoms.
-
Sample Preparation : Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent such as D₂O or DMSO-d₆.[9]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire standard 1D ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
-
Data Analysis : Assign proton and carbon signals to the specific atoms in the this compound structure.[9]
Biological Context and Signaling Pathways
As a dipeptide, this compound is primarily involved in general peptide metabolism as an intermediate in protein synthesis or degradation.[4] Direct evidence for specific signaling roles of this compound is limited. However, the biological activity of its constituent amino acid, L-tryptophan, is extensively studied. Tryptophan is an essential amino acid and a precursor to several critical bioactive molecules.[10] Its metabolism follows three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota).[11] Understanding these pathways provides the most relevant biological context for this compound.
The two main metabolic pathways for tryptophan in humans are the Kynurenine and Serotonin pathways.
-
Kynurenine Pathway : This is the major route for tryptophan catabolism, accounting for over 95% of its degradation.[12] This pathway produces several neuroactive metabolites, such as kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin).[13][14] Dysregulation of the kynurenine pathway is implicated in various neurological and inflammatory diseases.[12][15]
-
Serotonin Pathway : A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[11] This process is initiated by the enzyme tryptophan hydroxylase.[11] Serotonin plays a crucial role in regulating mood, sleep, and appetite.
Caption: Major metabolic pathways of L-Tryptophan.
Conclusion
This compound is a simple dipeptide with distinct physicochemical properties conferred by its glycine and tryptophan constituents. This guide provides a detailed summary of its chemical structure, properties, and robust protocols for its synthesis, purification, and analytical characterization. While direct biological signaling roles are not well-defined, its relevance is understood through the critical metabolic pathways of L-tryptophan. This document serves as a foundational resource for researchers in biochemistry, medicinal chemistry, and drug development investigating the properties and potential applications of tryptophan-containing peptides.
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [synhet.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 20762-32-7: H-Gly-Gly-Trp-OH | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [researchrepository.ul.ie]
- 14. mdpi.com [mdpi.com]
- 15. researchportal.port.ac.uk [researchportal.port.ac.uk]
An In-depth Technical Guide to the Synthesis of Glycyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-tryptophan (Gly-Trp), a dipeptide composed of glycine (B1666218) and L-tryptophan, serves as a valuable building block in peptide chemistry and holds potential as a bioactive molecule. Its synthesis is a fundamental process in the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the primary synthetic pathways for Glycyl-L-tryptophan, encompassing both chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and characterization techniques are presented to equip researchers with the necessary knowledge for its efficient synthesis and analysis. Furthermore, this guide explores the potential, though currently limited, understanding of the biological roles and signaling pathways associated with this dipeptide.
Introduction
Glycyl-L-tryptophan is a dipeptide with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid.[1][2] As a component of larger peptides and proteins, its synthesis is of significant interest in the fields of biochemistry, pharmacology, and drug development. The unique properties of the tryptophan indole (B1671886) side chain, including its hydrophobicity and ability to engage in π-π stacking and hydrogen bonding, make peptides containing this residue crucial for molecular recognition and biological activity.[3] This guide will delve into the core methodologies for synthesizing Glycyl-L-tryptophan, focusing on solution-phase and solid-phase chemical synthesis, as well as emerging enzymatic approaches.
Chemical Synthesis of Glycyl-L-tryptophan
The chemical synthesis of Glycyl-L-tryptophan, like all peptide synthesis, relies on the formation of an amide bond between the carboxyl group of glycine and the amino group of L-tryptophan. To ensure the correct sequence and prevent unwanted side reactions, protecting groups are employed for the amino and carboxyl termini, as well as for the reactive indole side chain of tryptophan.[4][5][6]
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis offers flexibility and is suitable for both small and large-scale production.[6][7] The general strategy involves the protection of the N-terminus of glycine and the C-terminus of L-tryptophan, followed by a coupling reaction in an appropriate solvent.
Logical Workflow for Solution-Phase Synthesis:
Materials:
-
Boc-Gly-OH (N-tert-butyloxycarbonyl-glycine)
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Gly-OH (1.0 eq), H-Trp-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add EDC·HCl (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Dipeptide:
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-Gly-Trp-OMe by column chromatography on silica (B1680970) gel.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified Boc-Gly-Trp-OMe in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with EtOAc.
-
Dry the organic layer and concentrate to obtain Boc-Gly-Trp-OH.
-
-
N-terminal Deprotection:
-
Dissolve the Boc-Gly-Trp-OH in a solution of TFA in DCM (e.g., 25-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude Glycyl-L-tryptophan.
-
Collect the solid by filtration and dry under vacuum.
-
The final product can be further purified by recrystallization or preparative HPLC.
-
| Parameter | Value |
| Coupling Reagents | EDC/HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time (Coupling) | 12-24 hours |
| Typical Yield Range (after purification) | 70-85%[8] |
| Table 1: Quantitative data for a typical solution-phase peptide coupling reaction. |
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis due to its efficiency and ease of automation.[5][9] The peptide is assembled stepwise on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Workflow for Solid-Phase Synthesis (Fmoc Strategy):
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Gly-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Glycine Coupling:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
| Parameter | Value |
| Resin Type | Wang Resin |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) |
| Typical Purity (after HPLC) | >95% |
| Table 2: Quantitative parameters for Fmoc-based solid-phase peptide synthesis. |
Enzymatic Synthesis of Glycyl-L-tryptophan
Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and protecting groups.[10] While the direct enzymatic synthesis of Glycyl-L-tryptophan is not as well-documented as that of its constituent amino acid, L-tryptophan, proteases and ligases represent promising catalysts.
Protease-Catalyzed Synthesis
Under specific conditions (e.g., in organic co-solvents or frozen aqueous solutions), the equilibrium of protease-catalyzed reactions can be shifted from hydrolysis to synthesis.[10] Papain, a cysteine protease, has been used for the stepwise synthesis of a pentapeptide containing a Gly-Trp linkage.[10]
Chemoenzymatic Synthesis Workflow:
Materials:
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
L-Tryptophan
-
Papain (immobilized or free)
-
Buffer solution (e.g., citrate-phosphate buffer)
-
Organic co-solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)
Procedure:
-
Reaction Setup:
-
Dissolve L-Tryptophan in the chosen buffer system. The pH should be optimized for the specific enzyme (typically slightly alkaline for synthesis).
-
Add the organic co-solvent to the desired concentration (e.g., 50% v/v).
-
Add H-Gly-OEt·HCl to the reaction mixture.
-
Initiate the reaction by adding papain.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the formation of Glycyl-L-tryptophan over time using HPLC.
-
-
Product Isolation and Purification:
-
Stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Remove the precipitated enzyme by centrifugation or filtration.
-
Purify the Glycyl-L-tryptophan from the supernatant using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.
-
| Parameter | Value |
| Enzyme | Papain, α-Chymotrypsin |
| Acyl Donor | Glycine ester |
| Nucleophile | L-Tryptophan |
| Reaction Medium | Aqueous-organic co-solvent |
| Potential Yield | Highly variable, dependent on optimization |
| Table 3: Key parameters for protease-catalyzed dipeptide synthesis. |
Characterization of Glycyl-L-tryptophan
The identity and purity of synthesized Glycyl-L-tryptophan must be confirmed using analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the dipeptide.[2][11] For Glycyl-L-tryptophan (C₁₃H₁₅N₃O₃), the expected monoisotopic mass is 261.11 Da. In electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ would be observed at m/z 262.12. Tandem MS (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms.[1][12][13] The chemical shifts of the protons and carbons are unique to the molecule's structure.
Biological Activity and Signaling Pathways
Direct experimental data on the specific biological activities and signaling pathways of the Glycyl-L-tryptophan dipeptide are limited.[14] Much of its potential bioactivity is inferred from its constituent amino acids.[14] Dipeptides are absorbed in the intestine via peptide transporters like PEPT1 and can be hydrolyzed into their constituent amino acids, which then exert their known physiological effects.[15]
-
Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. It is also metabolized via the kynurenine (B1673888) pathway, which is involved in immune regulation.[16]
-
Glycine acts as an inhibitory neurotransmitter in the central nervous system and has been shown to have anti-inflammatory and cytoprotective effects.[14]
It is plausible that the dipeptide itself could have unique biological activities, potentially interacting with specific receptors or transporters, but this remains an area for further investigation.[14][17][18]
Conclusion
The synthesis of Glycyl-L-tryptophan can be effectively achieved through both chemical and enzymatic methods. Solid-phase peptide synthesis offers a streamlined and efficient approach for laboratory-scale synthesis, while solution-phase methods are adaptable for larger-scale production. Chemoenzymatic synthesis is a promising green alternative, though it requires further optimization for this specific dipeptide. A thorough characterization using mass spectrometry and NMR is essential to confirm the structure and purity of the final product. While the direct biological signaling roles of Glycyl-L-tryptophan are not yet well-defined, its synthesis is a critical step for its inclusion in novel peptide-based therapeutics and for future investigations into its potential unique bioactivities. This guide provides a foundational framework for researchers to synthesize and study this important dipeptide.
References
- 1. GLYCYL-L-TRYPTOPHAN(2390-74-1) 13C NMR [m.chemicalbook.com]
- 2. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hmdb.ca [hmdb.ca]
- 13. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 16. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide interactions with G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of H-Gly-Trp-OH in vivo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific in vivo biological roles of the dipeptide H-Gly-Trp-OH is limited in publicly available scientific literature. This guide synthesizes information on its intestinal absorption, the well-documented bioactivities of its constituent amino acids, Glycine (B1666218) and Tryptophan, and general principles of peptide pharmacology to provide a comprehensive overview of its potential physiological significance.
Introduction to this compound
This compound, or Glycyl-L-tryptophan, is a dipeptide composed of the amino acids glycine and L-tryptophan.[1] As a product of protein digestion, its primary and most well-documented in vivo role is related to its absorption in the small intestine and its function as a carrier for the essential amino acid tryptophan.[2] Once absorbed, it is hydrolyzed into its constituent amino acids, which then enter their respective metabolic pathways.[3] The biological effects of this compound in vivo are therefore largely attributable to the subsequent actions of glycine and tryptophan.
Intestinal Absorption and Metabolism
The intestinal absorption of di- and tripeptides is a critical process for nutrient uptake.[4] this compound is transported across the intestinal brush border membrane by peptide transporters, primarily PepT1.[4] This mechanism can be particularly important in certain pathological conditions where free amino acid transport is impaired.[2]
Absorption Studies
Studies in humans and rats have demonstrated the intestinal absorption of glycyl-tryptophan.[2] In a study involving a patient with Hartnup disease, a condition characterized by impaired transport of neutral amino acids like tryptophan, the absorption of tryptophan was significantly greater when administered as glycyl-tryptophan compared to the free amino acid.[2] This highlights the importance of peptide transport as an alternative pathway for amino acid absorption.[2]
| Study Subject | Compound Administered | Observation | Reference |
| Human (Hartnup disease patient) | Glycyl-tryptophan | Increased absorption of tryptophan compared to free tryptophan administration. | [2] |
| Human (Normal subjects) | Glycyl-tryptophan | Slower rate of tryptophan absorption compared to free tryptophan. | [2] |
| Rat small intestine | Glycyl-tryptophan | Hydrolysis and absorption of the dipeptide. | [2] |
Metabolic Fate
Once inside the enterocytes, this compound is rapidly hydrolyzed by cytosolic peptidases into glycine and tryptophan. These free amino acids then enter the portal circulation and are distributed throughout the body to participate in various metabolic processes.[3]
Potential Biological Roles Derived from Constituent Amino Acids
The in vivo functions of this compound following its hydrolysis are dictated by the roles of glycine and tryptophan.
Glycine-Mediated Effects
Glycine is a non-essential amino acid with diverse functions in the central nervous system and in peripheral tissues.
-
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem.[5]
-
Anti-inflammatory and Immunomodulatory Effects: Glycine can suppress the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines.[5]
Tryptophan-Mediated Effects
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several important bioactive molecules.[6][7]
-
Serotonin and Melatonin Synthesis: In the methoxyindole pathway, tryptophan is converted to serotonin, a key neurotransmitter involved in mood, sleep, and appetite regulation, and subsequently to melatonin, a hormone that regulates the sleep-wake cycle.[6][8]
-
Kynurenine (B1673888) Pathway: The majority of dietary tryptophan is metabolized through the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites.[6][8] This pathway is crucial for immune tolerance.[9]
-
Indole (B1671886) Pathway: Gut microbiota metabolize tryptophan to produce indole and its derivatives, which play a role in maintaining gut homeostasis and modulating the immune system.[10]
Experimental Protocols
In vivo Intestinal Perfusion
This protocol is used to study the absorption and metabolism of substances in a specific segment of the intestine in vivo.
-
Animal Preparation: Anesthetize a male Wistar rat (250-300 g) and maintain its body temperature.
-
Surgical Procedure: Expose the small intestine through a midline abdominal incision. Cannulate a 10-15 cm segment of the jejunum at both ends.
-
Perfusion: Perfuse the isolated segment with a solution containing this compound (e.g., 10 mM in a buffered saline solution, pH 7.4) at a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: Collect the perfusate at timed intervals (e.g., every 15 minutes for 2 hours).
-
Analysis: Analyze the concentration of this compound, glycine, and tryptophan in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Calculation: Calculate the rate of disappearance of this compound and the appearance of its metabolites to determine the absorption and hydrolysis rates.
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of two dipeptides in Hartnup disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are intact peptides absorbed from the healthy gut in the adult human? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]
- 7. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility and Stability of Glycyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-tryptophan, a dipeptide composed of glycine (B1666218) and L-tryptophan, is of significant interest in various scientific fields, including biochemistry and pharmaceutical development. Its physicochemical properties, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and potential biological applications. This technical guide provides a comprehensive overview of the available data on the solubility of Glycyl-L-tryptophan in various solvents and the factors affecting its stability, including degradation pathways. Detailed experimental protocols for assessing these properties are also presented, along with visual representations of key experimental workflows and degradation pathways to facilitate a deeper understanding for researchers and drug development professionals.
Solubility of Glycyl-L-tryptophan
The solubility of Glycyl-L-tryptophan is influenced by its molecular structure, which incorporates both a hydrophilic peptide backbone and a bulky, hydrophobic indole (B1671886) side chain from the tryptophan residue. This amphipathic nature dictates its solubility profile in different solvent systems.
Qualitative Solubility Profile
Glycyl-L-tryptophan is generally characterized by low solubility in aqueous solutions at neutral pH due to the hydrophobic nature of the tryptophan side chain. Its solubility is expected to be higher in organic solvents. Adjusting the pH of aqueous solutions away from the isoelectric point (pI) of the dipeptide can enhance its solubility by increasing its net charge.
Quantitative Solubility Data
Specific quantitative solubility data for Glycyl-L-tryptophan is limited in publicly available literature. However, data for the closely related tripeptide Glycyl-L-tryptophyl-glycine (Gly-Trp-Gly) provides a useful estimate. The predicted solubility of Gly-Trp-Gly in water is approximately 0.85 g/L.[1] It is important to note that the solubility of oligoglycines tends to decrease with increasing chain length, though the presence of the large hydrophobic tryptophan residue significantly influences this trend.[1]
For comparative purposes, the solubility of the constituent amino acid, L-tryptophan, in various solvents is well-documented and can offer insights into the behavior of tryptophan-containing peptides.
Table 1: Solubility of L-Tryptophan in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 25 | 11.4 |
| 50 | 17.1 |
| 75 | 27.95 |
| 100 | 49.9 |
Data sourced from PubChem CID 6305.[2]
Table 2: Predicted Qualitative Solubility of Glycyl-L-tryptophan in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | The short peptide nature favors water solubility, but the hydrophobic tryptophan residue limits it.[3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, the hydrophobicity of tryptophan is the primary limiting factor.[3] |
| Methanol / Ethanol | Moderate | These polar organic solvents can interact with the peptide backbone and solvate the tryptophan side chain.[4] |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of effectively solvating both polar and nonpolar parts of the peptide.[3] |
| Dimethylformamide (DMF) | High | Another effective polar aprotic solvent for dissolving peptides with hydrophobic residues.[3] |
Stability of Glycyl-L-tryptophan
The stability of Glycyl-L-tryptophan is a critical consideration for its storage, formulation, and use in experimental and therapeutic contexts. Degradation can occur through several pathways, primarily affecting the tryptophan residue and the peptide bond.
Factors Influencing Stability
-
pH: The rate of hydrolysis of the peptide bond is pH-dependent. Both acidic and basic conditions can catalyze this process.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Oxidation: The indole ring of the tryptophan residue is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and metal ions.[5]
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of the tryptophan residue.
Degradation Pathways
The primary degradation pathways for Glycyl-L-tryptophan involve the modification of the tryptophan side chain and hydrolysis of the peptide bond.
-
Oxidation of Tryptophan: The indole ring can be oxidized to form various products, including N-formylkynurenine, kynurenine (B1673888), and various hydroxylated derivatives. This process can be accelerated by the presence of oxidizing agents and exposure to light.
-
Hydrolysis: The peptide bond between glycine and tryptophan can be cleaved through hydrolysis, yielding the individual amino acids. This reaction is catalyzed by strong acids or bases and can also occur, albeit more slowly, at neutral pH, especially at elevated temperatures.
Caption: Major degradation pathways of Glycyl-L-tryptophan.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of Glycyl-L-tryptophan.
Protocol for Solubility Determination (Thermodynamic Solubility Assay)
This protocol determines the equilibrium solubility of Glycyl-L-tryptophan in a given solvent.
Materials:
-
Glycyl-L-tryptophan powder
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of Glycyl-L-tryptophan powder to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for 24-72 hours to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Glycyl-L-tryptophan using a validated HPLC-UV method.
-
Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for thermodynamic solubility determination.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation products and degradation pathways of Glycyl-L-tryptophan under various stress conditions.
Materials:
-
Glycyl-L-tryptophan solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of Glycyl-L-tryptophan in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions (include a control sample stored at -20°C or -80°C, protected from light):
-
Acid Hydrolysis: Add HCl to adjust the pH to 1-2. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH to adjust the pH to 12-13. Incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Add a low concentration of H₂O₂ (e.g., 0.1-3%). Incubate at room temperature.
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for less aggressive conditions).
-
Neutralization: For acid and base-stressed samples, neutralize the pH before analysis.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (typically with a C18 column and a gradient elution of acetonitrile (B52724) and water with an additive like trifluoroacetic acid). Monitor the decrease in the main peak of Glycyl-L-tryptophan and the appearance of new peaks corresponding to degradation products. Mass spectrometry can be coupled with HPLC to identify the degradation products.
Caption: Workflow for a forced degradation study.
Biological Context and Signaling Pathways
Direct evidence for the involvement of Glycyl-L-tryptophan in specific cell signaling pathways is currently limited in scientific literature. However, the biological activities of its constituent amino acids and related dipeptides suggest potential roles.
-
Glycine: Functions as an inhibitory neurotransmitter in the central nervous system, primarily by acting on glycine receptors. It has also been shown to have anti-inflammatory and cytoprotective effects.[6]
-
L-Tryptophan: Serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. It is also metabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory compounds.[7]
-
Related Dipeptides: Other dipeptides have been shown to be absorbed intact and exert biological effects. For instance, the dipeptide Pro-Gly has been found to promote IGF-1 expression and secretion via the PepT1-JAK2/STAT5 pathway.[8] While not directly applicable to Glycyl-L-tryptophan, this demonstrates the potential for dipeptides to engage with cellular signaling mechanisms.
Further research is required to elucidate the specific biological functions and signaling pathways associated with Glycyl-L-tryptophan.
Conclusion
This technical guide has summarized the current understanding of the solubility and stability of Glycyl-L-tryptophan. While specific quantitative data for this dipeptide is not abundant, the provided information on related compounds and general principles of peptide chemistry, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. The inherent low aqueous solubility and the susceptibility of the tryptophan residue to degradation are key challenges that must be addressed in its handling and formulation. The experimental workflows and degradation pathway diagrams presented herein serve as valuable tools for designing and interpreting studies involving Glycyl-L-tryptophan. Future research should focus on generating more specific quantitative solubility and stability data for this dipeptide and exploring its potential biological activities and involvement in cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of tryptophan-containing peptides in the presence of an L-ascorbic acid-ferric ion system [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
H-Gly-Trp-OH mechanism of action in neuronal cells
An in-depth technical guide on the hypothetical mechanism of action of the dipeptide H-Gly-Trp-OH (Gly-Trp) in neuronal cells, designed for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific research detailing the mechanism of action for the dipeptide this compound in neuronal cells is not extensively available in the public domain. Therefore, this guide presents a series of hypothetical mechanisms derived from the well-established neurobiological roles of its constituent amino acids, glycine (B1666218) and tryptophan, and the known activities of similar bioactive peptides. The experimental protocols and quantitative data provided are illustrative examples of how one might investigate these proposed mechanisms.
Introduction: A Hypothetical Framework
The dipeptide Glycyl-L-Tryptophan (this compound) is composed of glycine, a primary inhibitory neurotransmitter and a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, and L-tryptophan, an essential amino acid and the metabolic precursor to serotonin (B10506) and kynurenine. Based on these components, the potential neuronal actions of this compound can be hypothesized to occur through several mechanisms:
-
Direct Receptor Interaction: The intact dipeptide may bind to specific, yet unidentified, neuronal receptors or transporters.
-
Prodrug Activity: this compound could be hydrolyzed by peptidases in the central nervous system (CNS) into its constituent amino acids, glycine and tryptophan, which then exert their own well-documented effects.
-
Modulation of Neuroinflammation and Oxidative Stress: Tryptophan-containing peptides have been shown to suppress microglial activation and reduce neuroinflammation, suggesting a potential role for Gly-Trp in these pathways. Glycine is also a key component of the major endogenous antioxidant, glutathione (B108866) (GSH).
This document will explore these hypothetical mechanisms in detail, providing theoretical data and established experimental protocols to guide future research.
Proposed Signaling Pathways
Dual Modulation of Glycineric and Glutamatergic Systems
A primary hypothetical mechanism involves the cleavage of this compound into glycine. Free glycine can then interact with two major classes of receptors that have opposing effects on neuronal excitability.
-
Inhibitory Action: Glycine acts as an agonist at strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs in mature neurons typically leads to an influx of Cl⁻, hyperpolarizing the cell and making it less likely to fire an action potential, thus producing an inhibitory effect.
-
Excitatory Co-activation: Glycine is an obligatory co-agonist at NMDA-type glutamate (B1630785) receptors (NMDARs). It binds to the Glycine B site on the GluN1 subunit, which is necessary for the channel to open in the presence of glutamate, leading to Ca²⁺ influx and neuronal excitation.
Modulation of Tryptophan-Dependent Neurotransmitter and Metabolic Pathways
Following its cleavage from the dipeptide, L-tryptophan serves as a crucial precursor for two major metabolic pathways in the brain with significant implications for neuronal function and health.
-
Serotonin Synthesis: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase, the rate-limiting step in serotonin (5-HT) synthesis. Serotonin is a key neurotransmitter regulating mood, sleep, and cognition.
-
Kynurenine Pathway (KP): This is the major route of tryptophan metabolism. Tryptophan is converted to kynurenine, which can then be metabolized down two distinct branches: one leading to the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA), and another leading to the pro-inflammatory and potentially neurotoxic NMDA receptor agonist, quinolinic acid (QUIN). An imbalance in this pathway is implicated in neurodegenerative and psychiatric disorders.
Glycyl-L-tryptophan as a Serotonin Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-tryptophan. The rate-limiting step in serotonin synthesis is the availability of L-tryptophan to the brain. This technical guide explores the scientific rationale and methodologies for investigating Glycyl-L-tryptophan, a dipeptide of glycine (B1666218) and L-tryptophan, as a potential precursor to serotonin. By leveraging established biochemical pathways of dipeptide hydrolysis and amino acid metabolism, Glycyl-L-tryptophan presents a plausible candidate for increasing brain tryptophan levels and, consequently, serotonin synthesis. This document provides a comprehensive overview of the underlying science, detailed experimental protocols for its investigation, and a framework for data analysis.
Introduction
The manipulation of serotonin levels in the brain is a cornerstone of treatment for numerous neurological and psychiatric disorders. The direct administration of L-tryptophan has been explored as a means to increase serotonin synthesis. However, its transport across the blood-brain barrier (BBB) is competitive with other large neutral amino acids (LNAAs). The use of dipeptides as prodrugs to enhance the delivery of amino acids to specific tissues is a promising strategy. Glycyl-L-tryptophan, being a simple dipeptide, is a prime candidate for investigation as a bioavailable source of L-tryptophan for central serotonin synthesis.
The Serotonin Synthesis Pathway
The metabolic cascade from L-tryptophan to serotonin is well-characterized.
-
L-Tryptophan Uptake: L-tryptophan is transported across the blood-brain barrier by the large neutral amino acid transporter 1 (LAT1). This transport is competitive with other LNAAs.
-
Conversion to 5-HTP: In serotonergic neurons, L-tryptophan is hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in serotonin synthesis.
-
Decarboxylation to Serotonin: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT).
The following diagram illustrates this critical pathway:
The Hypothesis: Glycyl-L-tryptophan as a Pro-Tryptophan Molecule
The central hypothesis is that orally administered Glycyl-L-tryptophan is hydrolyzed in the gastrointestinal tract, releasing L-tryptophan, which is then absorbed into the bloodstream and subsequently transported into the brain to increase serotonin synthesis.
Enzymatic Hydrolysis of Glycyl-L-tryptophan
The peptide bond in Glycyl-L-tryptophan is susceptible to cleavage by peptidases in the small intestine. Key enzymes involved in this process include:
-
Dipeptidases: These enzymes are present on the brush border of intestinal epithelial cells and within the cytosol of these cells. They exhibit broad specificity and are responsible for the hydrolysis of a wide range of dipeptides into their constituent amino acids.
-
Chymotrypsin: This pancreatic endopeptidase specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids, such as tryptophan.
The proposed hydrolytic cleavage of Glycyl-L-tryptophan is depicted below:
An In-depth Technical Guide to H-Gly-Trp-OH (Glycyl-L-Tryptophan)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the dipeptide H-Gly-Trp-OH, covering its historical context, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.
Introduction and Historical Context
This compound, chemically known as Glycyl-L-Tryptophan, is a dipeptide composed of the amino acids glycine (B1666218) and L-tryptophan. Its discovery is not marked by a single event but is intrinsically linked to the foundational advancements in peptide chemistry. The pioneering work of Emil Fischer, who first synthesized a free dipeptide in 1901 and established the nature of the peptide bond, laid the theoretical groundwork for the synthesis of any peptide, including this compound.
The subsequent development of solution-phase synthesis techniques and, most notably, the invention of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963, revolutionized the field. These methodologies transformed peptide synthesis from a complex, specialized task into a systematic and automatable process, making specific dipeptides like this compound readily accessible for research and development. While it can be isolated from natural sources, having been detected in foods such as chicken and pork, its primary availability for research is through chemical synthesis.
Physicochemical and Spectroscopic Properties
The properties of this compound are derived from its constituent amino acids: the simple, achiral glycine and the bulky, aromatic tryptophan. The indole (B1671886) side-chain of tryptophan dominates its spectroscopic characteristics. Quantitative data is summarized below.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [1] |
| Synonyms | Glycyl-L-tryptophan, Gly-Trp, GW Dipeptide | [1][2] |
| CAS Number | 2390-74-1 | [3][4] |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [4] |
| Molecular Weight | 261.28 g/mol | [4] |
| Physical Description | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| pKa Values | Specific experimental data not readily available in cited literature. For reference:- Glycine pKa₁ (α-COOH): ~2.34- Glycine pKa₂ (α-NH₃⁺): ~9.60- Tryptophan pKa₁ (α-COOH): ~2.83- Tryptophan pKa₂ (α-NH₃⁺): ~9.39 | [6] |
| XLogP3 (Computed) | -2.6 | [1] |
| Topological Polar Surface Area | 108 Ų | [1] |
Spectroscopic Properties
The intrinsic fluorescence of this compound is a key feature, conferred by the tryptophan residue, making it a useful intrinsic probe in biophysical studies.
| Spectroscopic Property | Value | Notes |
| Fluorescence λex (max) | ~280 nm | Typical for tryptophan in an aqueous environment. |
| Fluorescence λem (max) | ~350 - 355 nm | The fluorescence is known to be partially quenched by the adjacent peptide bond compared to free tryptophan. |
| Mass Spectrometry | Exact Mass: 261.11134135 Da | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through standard peptide synthesis methodologies. Below are detailed protocols for its synthesis, purification, and characterization.
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This is the most common modern method for peptide synthesis due to its efficiency and ease of purification.
-
Resin Preparation :
-
Select a suitable resin for a C-terminal carboxylic acid, such as a 2-chlorotrityl chloride or Wang resin.
-
Swell the resin (e.g., 100-200 mesh, 0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
-
First Amino Acid (Tryptophan) Loading :
-
Dissolve Fmoc-Trp(Boc)-OH (2-4 equivalents relative to resin capacity) and a base like N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) in Dichloromethane (DCM) or DMF.
-
Add the amino acid solution to the drained, swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cap any unreacted sites on the resin using an acetic anhydride/DIPEA solution in DMF for 30 minutes.
-
-
Peptide Elongation Cycle (Glycine Coupling) :
-
Fmoc Deprotection : Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the tryptophan amine.
-
Washing : Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling : Dissolve Fmoc-Gly-OH (3-5 equivalents), a coupling reagent like HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to confirm reaction completion.
-
Washing : Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection and Cleavage :
-
Perform a final Fmoc deprotection with 20% piperidine in DMF as described above.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The TIS acts as a scavenger to protect the tryptophan side chain.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the resulting white powder under vacuum.
-
Purification via Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[7][8]
-
Sample Preparation : Dissolve the crude, dried peptide in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.
-
System Setup :
-
Column : C18 stationary phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatography :
-
Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5-10%).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain).
-
-
Fraction Collection & Analysis : Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions.
-
Lyophilization : Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
Characterization
-
Mass Spectrometry :
-
Method : Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure : Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Expected Result : A major peak corresponding to the [M+H]⁺ ion at m/z 262.12, confirming the correct molecular weight.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy :
-
Method : ¹H NMR provides structural confirmation by showing signals for all non-exchangeable protons.
-
Procedure : Dissolve the peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Expected Signals (in D₂O, approximate shifts) :
-
Tryptophan Indole Ring : Aromatic protons between ~7.0-7.8 ppm.
-
Tryptophan α-CH : ~4.5 ppm (triplet).
-
Tryptophan β-CH₂ : ~3.3 ppm (doublet).
-
Glycine α-CH₂ : ~3.8 ppm (singlet).
-
-
Note: Amide (NH) and carboxylic acid (OH) protons will exchange in D₂O and may not be visible. Using DMSO-d₆ will allow for their observation.
-
Biological Role and Metabolic Pathways
This compound does not have a known direct signaling function. Its primary biological significance is as a metabolite and a source of its constituent amino acids upon hydrolysis by peptidases in the gut, liver, kidney, or other tissues.[9][10] Once cleaved, the released L-tryptophan becomes available for its crucial metabolic roles. Over 95% of free tryptophan is catabolized through the kynurenine (B1673888) pathway, with the remainder entering the serotonin (B10506) and indole pathways.
Tryptophan Metabolic Pathways
The fate of the tryptophan moiety of this compound is critical in numerous physiological and pathological processes.
-
Kynurenine Pathway : This is the principal route of tryptophan degradation. It produces several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin). This pathway is also essential for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).
-
Serotonin Pathway : A small but vital fraction of tryptophan is hydroxylated and decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine), which plays a major role in regulating mood, sleep, and appetite. Serotonin can be further converted to the hormone melatonin (B1676174) in the pineal gland.
-
Indole Pathway : Gut microbiota can metabolize tryptophan into various indole derivatives, which act as signaling molecules that interact with the host, influencing gut barrier function and immune responses.
Visualizations
Experimental Workflow Diagram
Tryptophan Metabolism Signaling Pathway
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CAS 2390-74-1: Glycyl-L-tryptophan | CymitQuimica [cymitquimica.com]
- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2390-74-1 CAS MSDS (GLYCYL-L-TRYPTOPHAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Ubiquitous Dipeptide: An In-depth Technical Guide to the Natural Occurrence and Sources of H-Gly-Trp-OH
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of the natural occurrence, sources, and potential biological significance of the dipeptide H-Gly-Trp-OH (Glycyl-L-tryptophan). This document summarizes the current state of knowledge, presents available quantitative data, details experimental protocols for its analysis, and explores potential signaling pathways.
Introduction
This compound, a dipeptide composed of glycine (B1666218) and L-tryptophan, is an intriguing molecule with potential biological activities stemming from its constituent amino acids. Glycine is the simplest amino acid, contributing to flexibility and acting as a neurotransmitter, while tryptophan is an essential amino acid with a bulky indole (B1671886) side chain, serving as a precursor for serotonin (B10506) and melatonin. The combination of these two residues in a dipeptide structure suggests a unique biochemical entity with potential roles in various physiological processes. This guide delves into the known natural sources of this compound and provides a framework for its further investigation.
Natural Occurrence and Sources
This compound has been identified as a metabolite and its presence has been reported in a variety of organisms, from microorganisms to plants and animals. While comprehensive quantitative data across different species is still an emerging area of research, existing studies indicate its widespread, albeit low-level, distribution.
Table 1: Reported Natural Occurrence of Glycyl-Tryptophan and Related Dipeptides
| Organism/Source | Compound | Method of Detection | Reference |
| Brassica napus (Rapeseed) | Tryptophylglycine | Not Specified | [1](--INVALID-LINK--) |
| Saccharomyces cerevisiae (Yeast) | Tryptophylglycine | Not Specified | [1](--INVALID-LINK--) |
| Anatidae (Ducks, Geese, Swans) | Glycyl-Tryptophan | Not Specified | |
| Gallus gallus (Chicken) | Glycyl-Tryptophan | Not Specified | |
| Sus scrofa domestica (Domestic Pig) | Glycyl-Tryptophan | Not Specified |
Note: The references primarily indicate the detection of the dipeptide, with specific concentration data being limited in the public domain.
Quantitative Data
Obtaining precise quantitative data for this compound in various natural sources is challenging and represents a significant area for future research. The table below presents hypothetical quantitative data to illustrate how such information could be structured for comparative analysis. These values are not experimentally derived from a single comparative study but are based on the types of concentrations that might be expected for dipeptides in biological tissues.
Table 2: Hypothetical Quantitative Data of this compound in Various Sources
| Source | Tissue/Part | Concentration (µg/g wet weight) |
| Brassica napus | Seed Meal | 0.5 - 2.0 |
| Saccharomyces cerevisiae | Fermentation Broth | 0.1 - 1.5 |
| Gallus gallus (Chicken) | Pectoral Muscle | 1.0 - 5.0 |
| Sus scrofa (Pork) | Loin Muscle | 1.5 - 7.0 |
Experimental Protocols
The accurate quantification of this compound from complex biological matrices requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity. Below is a detailed, generalized protocol for the extraction and quantification of this compound.
Extraction of this compound from Biological Tissues (e.g., Muscle)
Objective: To extract small molecule metabolites, including dipeptides, from tissue samples for LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., chicken breast, pork loin)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -20°C
-
Centrifuge capable of 4°C and >14,000 x g
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Protocol:
-
Flash-freeze approximately 100 mg of fresh tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Homogenize the sample on ice for 3 x 30-second bursts, with 30-second intervals to prevent heating.
-
Vortex the homogenate for 1 minute.
-
Incubate the sample at -20°C for 1 hour to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Store the extracted sample at -80°C until LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in the prepared extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., H-Gly-Trp(¹³C₁₁,¹⁵N₂)-OH)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Protocol:
-
Preparation of Standards: Prepare a stock solution of this compound analytical standard in water. Create a series of calibration standards by serial dilution of the stock solution. Spike each standard and sample with the internal standard at a fixed concentration.
-
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: linear gradient to 95% B
-
8-10 min: hold at 95% B
-
10.1-12 min: return to 2% B and equilibrate
-
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (example values, requires optimization):
-
This compound: Precursor ion (Q1) m/z 262.1 -> Product ion (Q3) m/z 130.1 (indole immonium ion)
-
Internal Standard: Precursor ion (Q1) m/z 275.1 -> Product ion (Q3) m/z 143.1
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Potential Signaling Pathways
Direct signaling pathways for this compound have not been extensively elucidated. However, based on the known biological roles of its constituent amino acids, potential pathways can be inferred. Tryptophan is a precursor to serotonin, a key neurotransmitter, and kynurenine, which is involved in immune modulation. Glycine is an inhibitory neurotransmitter and has been shown to have anti-inflammatory and cytoprotective effects.
A plausible hypothesis is that this compound could be transported into cells via peptide transporters (e.g., PEPT1/2) and then either exert its effects as an intact dipeptide or be hydrolyzed into glycine and tryptophan, which would then participate in their respective known pathways.
Conclusion
This compound is a naturally occurring dipeptide found in a range of biological sources. While its precise physiological roles and concentrations are yet to be fully elucidated, its constituent amino acids suggest potential involvement in neurotransmission, immune function, and cellular protection. The provided experimental protocols offer a robust framework for the accurate quantification of this dipeptide, which will be crucial for future research aimed at understanding its distribution, metabolism, and biological significance. Further investigation into the specific signaling pathways and pharmacological effects of this compound is warranted and holds promise for applications in nutrition, and drug development.
References
An In-depth Technical Guide on the Theoretical pI and Charge of Glycyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical isoelectric point (pI) and charge characteristics of the dipeptide Glycyl-L-tryptophan. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of peptides.
Introduction
Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of glycine (B1666218) and L-tryptophan residues linked by a peptide bond. The physicochemical properties of peptides, such as their charge and isoelectric point, are fundamental to their biological activity, solubility, and stability. These characteristics are governed by the ionization states of their terminal amino and carboxyl groups, as well as the side chains of their constituent amino acids. Understanding these properties is crucial for applications in drug formulation, protein engineering, and biochemical analysis.
Theoretical Isoelectric Point (pI) and Charge Calculation
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like Glycyl-L-tryptophan, the pI can be estimated by averaging the pKa values of the ionizable groups that bracket the neutral (zwitterionic) form. The relevant ionizable groups in Glycyl-L-tryptophan are the N-terminal amino group (α-NH3+) and the C-terminal carboxyl group (α-COOH). The indole (B1671886) side chain of tryptophan is generally not considered ionizable under typical physiological conditions.
Ionizable Groups and their Estimated pKa Values
| Ionizable Group | General pKa Range | Estimated pKa for Calculation |
| C-terminal Carboxyl Group (-COOH) | 2.3 - 3.7 | 3.1 |
| N-terminal Amino Group (-NH3+) | 8.0 - 9.6 | 8.2 |
Note: These are estimated values. The actual pKa values can be influenced by the local chemical environment.
Calculation of Theoretical Isoelectric Point (pI)
The theoretical pI is calculated as the average of the two pKa values corresponding to the protonated and deprotonated forms of the zwitterion.
pI = (pKa₁ + pKa₂) / 2
pI = (3.1 + 8.2) / 2 = 5.65
Therefore, the theoretical isoelectric point of Glycyl-L-tryptophan is approximately 5.65 . At this pH, the dipeptide will exist predominantly as a zwitterion with a net charge of zero.
Charge of Glycyl-L-tryptophan at Different pH Values
The net charge of Glycyl-L-tryptophan can be predicted at different pH values relative to its pKa values:
-
At pH < pKa₁ (e.g., pH 2): Both the carboxyl and amino groups will be protonated (-COOH and -NH3+). The net charge will be +1 .
-
At pKa₁ < pH < pKa₂ (e.g., pH 7): The carboxyl group will be deprotonated (-COO-) and the amino group will be protonated (-NH3+). The net charge will be 0 (zwitterion).
-
At pH > pKa₂ (e.g., pH 10): Both the carboxyl and amino groups will be deprotonated (-COO- and -NH2). The net charge will be -1 .
Experimental Determination of Isoelectric Point
While theoretical calculations provide a good estimate, the experimental determination of the pI is essential for accurate characterization. Two common methods for this are potentiometric titration and isoelectric focusing.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa values and pI of molecules.[1][2][3]
Methodology:
-
Sample Preparation: A known concentration of Glycyl-L-tryptophan is dissolved in a suitable solvent, typically deionized water. The initial pH is adjusted to a low value (e.g., pH 2) with a strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence points, where the ionizable groups are half-neutralized, correspond to the pKa values. The pI is the pH at which the net charge is zero, which can be determined from the titration curve.
Experimental Protocol: Isoelectric Focusing (IEF)
Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point.[4][5][6]
Methodology:
-
Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared with a stable pH gradient. This is typically achieved by incorporating carrier ampholytes, which are a mixture of small, multicharged molecules that establish a pH gradient when an electric field is applied.
-
Sample Application: The Glycyl-L-tryptophan sample is applied to the gel.
-
Electrophoresis: An electric field is applied across the gel. The dipeptide will migrate towards the electrode with the opposite charge.
-
Focusing: As the dipeptide moves through the pH gradient, its net charge will change. It will continue to migrate until it reaches the point in the gel where the pH is equal to its isoelectric point. At this point, the net charge is zero, and migration ceases.
-
Detection: The position of the focused dipeptide band can be visualized using appropriate staining methods. The pI is determined by comparing the position of the band to the known pH gradient of the gel.
Visualizations
Charge States of Glycyl-L-tryptophan
The following diagram illustrates the different charge states of Glycyl-L-tryptophan at various pH ranges.
Caption: Charge states of Glycyl-L-tryptophan at different pH values.
Experimental Workflow for Potentiometric Titration
The following diagram outlines the key steps in determining the pI of Glycyl-L-tryptophan using potentiometric titration.
Caption: Workflow for pI determination by potentiometric titration.
Logical Relationship for pI Calculation
This diagram illustrates the logical flow for calculating the theoretical pI of Glycyl-L-tryptophan.
Caption: Logic for theoretical pI calculation of Glycyl-L-tryptophan.
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine and L-Tryptophan, a Comparative Investigation on Interactions in Cu(II) Binary and Ternary Complexes in Aqueous Solution [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Glycyl-L-tryptophyl-L-tryptophan | C24H25N5O4 | CID 13037672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycyl-L-tryptophan [webbook.nist.gov]
- 6. Ch27: Isoelectronic point [chem.ucalgary.ca]
H-Gly-Trp-OH: A Technical Guide to the Hydrate and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Trp-OH, or Glycyl-L-tryptophan, is a dipeptide composed of glycine (B1666218) and L-tryptophan.[1] As with many pharmaceutical and biological molecules, its solid-state properties can be significantly influenced by the presence of water molecules, leading to the formation of hydrates.[2] The hydration state of a peptide can impact its crystalline structure, solubility, stability, and bioavailability.[2] Consequently, a thorough characterization of both the anhydrous and potential hydrate (B1144303) forms is crucial for research, development, and quality control.
This technical guide provides a comprehensive overview of this compound, with a focus on the analytical methodologies required to differentiate and characterize its hydrate and anhydrous forms. Due to the limited availability of direct comparative studies in the public domain, this guide emphasizes the experimental protocols that enable researchers to conduct their own investigations.
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these properties may vary between the hydrate and anhydrous forms.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Water Solubility | 1.19 g/L (Predicted) | [2] |
| logP | -2.2 (Predicted) | [2] |
| pKa (Strongest Acidic) | 3.82 (Predicted) | [2] |
| pKa (Strongest Basic) | 8.14 (Predicted) | [2] |
Spectroscopic Properties of this compound
Spectroscopic techniques are invaluable for the structural elucidation of peptides. The following data is based on the constituent amino acids and general peptide characteristics.
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the tryptophan indole (B1671886) ring (around 7-8 ppm), the α-protons of the amino acid residues (3.5-4.5 ppm), and the methylene (B1212753) protons of glycine. | [3] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the peptide bond and the C-terminal carboxyl group (170-180 ppm), the aromatic carbons of the tryptophan indole ring (110-140 ppm), and the α-carbons of the amino acid residues (40-60 ppm). | [3] |
| Fluorescence | The intrinsic fluorescence is dominated by the tryptophan residue, with a typical excitation maximum (λex) at approximately 280 nm and an emission maximum (λem) around 350 nm in a polar environment. | [3] |
| FTIR | The FTIR spectrum will show characteristic amide I and amide II bands, which are sensitive to the peptide's secondary structure and hydrogen bonding. The presence of water in a hydrate form would introduce a broad O-H stretching band. | [4] |
Characterization of Hydrate and Anhydrous Forms
A multi-technique approach is essential for the comprehensive characterization of the solid-state forms of this compound.
Analytical Workflow for Peptide Hydrate Characterization
Caption: A workflow for the characterization of peptide hydrates.
X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a powerful technique to differentiate between the crystalline anhydrous and hydrate forms, as they will have distinct diffraction patterns due to differences in their crystal lattices.[5]
Experimental Protocol for PXRD:
-
Sample Preparation: Gently grind a small amount of the this compound sample to ensure a random orientation of the crystals.
-
Instrument Setup:
-
Use a powder diffractometer with a Cu Kα radiation source.
-
Set the voltage and current to the manufacturer's recommendations (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2° per minute.
-
-
Data Analysis: Compare the resulting diffraction patterns. Unique peaks in the pattern of the hydrated sample that are absent in the anhydrous sample (or vice versa) confirm the presence of different crystalline forms.
Thermal Analysis: DSC and TGA
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample during a thermal event.[6][7] Together, they can identify and quantify water loss and associated phase transitions.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge with dry nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Collection: Heat the sample from ambient temperature to approximately 300°C at a rate of 10°C/min.
-
Data Analysis: A weight loss step corresponding to the theoretical water content of the hydrate indicates dehydration.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An unsealed pan can be used if the goal is to observe dehydration.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge with dry nitrogen.
-
-
Data Collection: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: Endothermic peaks can indicate dehydration, melting, or other phase transitions. The temperature and enthalpy of these transitions are characteristic of the specific solid form.
Caption: A workflow for the thermal analysis of peptide hydrates.
Vibrational Spectroscopy: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to changes in molecular vibrations and can detect the presence of water and alterations in hydrogen bonding networks upon hydration.[8]
Experimental Protocol for FTIR (ATR):
-
Sample Preparation: Place a small amount of the this compound powder directly onto the attenuated total reflectance (ATR) crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Data Collection:
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Look for a broad absorbance band in the 3500-3200 cm⁻¹ region, indicative of O-H stretching from water molecules in the hydrate. Shifts in the amide I and II bands can indicate changes in the peptide's secondary structure and hydrogen bonding environment.
Karl Fischer Titration
This is the gold standard for determining the water content of a sample.
Experimental Protocol for Volumetric Karl Fischer Titration:
-
Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard.
-
Sample Preparation: Accurately weigh a sufficient amount of the this compound sample to give a reliable endpoint and dissolve it in a suitable anhydrous solvent (e.g., methanol).
-
Titration: Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant used and the titer of the reagent.
Conclusion
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Glycyl-Tryptophan (FDB111884) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
H-Gly-Trp-OH Interaction with Biological Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction of small peptides with biological membranes is a critical area of research in drug delivery, molecular biology, and pharmacology. The dipeptide H-Gly-Trp-OH, composed of glycine (B1666218) and tryptophan, presents a valuable model for studying the fundamental principles of peptide-membrane interactions. The tryptophan residue, with its large, aromatic indole (B1671886) side chain, is known to play a crucial role in anchoring peptides and proteins to the membrane interface.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the core principles and experimental methodologies for investigating the interaction of this compound with biological membranes. While specific experimental data for this dipeptide is limited in the current literature, this guide extrapolates from studies on tryptophan-containing peptides to present expected quantitative data and detailed experimental protocols. Furthermore, it visualizes key experimental workflows and a hypothetical signaling pathway to illustrate the potential biological implications of such interactions.
Physicochemical Properties and Membrane Interaction
The interaction of this compound with a lipid bilayer is primarily governed by the physicochemical properties of its constituent amino acids. The flexible glycine residue provides conformational adaptability, while the tryptophan residue is the primary driver for membrane association. The indole side chain of tryptophan exhibits a preference for the interfacial region of the lipid bilayer, where it can engage in a variety of non-covalent interactions, including hydrogen bonding with lipid headgroups and water molecules, and cation-π interactions.[1][4][6]
The partitioning of this compound between the aqueous phase and the membrane can be described by a partition coefficient, which is influenced by the lipid composition of the membrane and the surrounding environment. This interaction can lead to changes in both the peptide's conformation and the physical properties of the membrane, such as fluidity and lipid packing.[9][10]
Quantitative Data on Peptide-Membrane Interactions
While specific quantitative data for this compound is not extensively available, the following tables summarize the types of data that can be obtained from the experimental protocols described in this guide. The values presented are hypothetical and based on typical findings for tryptophan-containing peptides interacting with model membranes (e.g., liposomes composed of phosphatidylcholine).
Table 1: Thermodynamic Parameters of this compound Interaction with Model Membranes
| Parameter | Description | Expected Value Range | Experimental Technique |
| Binding Affinity (Kd) | Dissociation constant, indicating the strength of the peptide-membrane interaction. | 10-4 - 10-6 M | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy |
| Partition Coefficient (Kp) | Ratio of the peptide concentration in the membrane to that in the aqueous phase at equilibrium. | 102 - 104 | Fluorescence Spectroscopy, Centrifugation-based assays |
| Enthalpy of Binding (ΔH) | Heat change upon binding, indicating the nature of the interacting forces. | -5 to -20 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy of Binding (ΔS) | Change in randomness of the system upon binding. | Favorable (positive) | Isothermal Titration Calorimetry (ITC) |
| Gibbs Free Energy of Binding (ΔG) | Overall spontaneity of the binding process. | -4 to -8 kcal/mol | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy |
Table 2: Effects of this compound on Membrane Properties
| Parameter | Description | Expected Effect | Experimental Technique |
| Membrane Fluidity | Measure of the mobility of lipid molecules within the bilayer. | Increase or decrease depending on lipid composition and peptide concentration | Fluorescence Anisotropy (with probes like DPH or Laurdan) |
| Phase Transition Temperature (Tm) | Temperature at which a lipid bilayer transitions from a gel to a liquid-crystalline phase. | Shift to lower or higher temperatures | Differential Scanning Calorimetry (DSC) |
| Lipid Packing | The order and density of lipid molecules in the membrane. | Perturbation of lipid packing, potentially leading to increased permeability | Differential Scanning Calorimetry (DSC), NMR Spectroscopy |
Key Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of peptide-membrane interactions.[11] The following are detailed protocols for key experiments used to characterize the interaction of this compound with biological membranes.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying peptide-membrane interactions, leveraging the intrinsic fluorescence of the tryptophan residue.[11][12][13][14]
3.1.1. Determination of Membrane Partitioning and Binding
-
Principle: The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its environment. Upon partitioning into the more hydrophobic membrane interior, a blue shift (shift to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity are typically observed.[11]
-
Protocol:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC) by extrusion.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Titration: Titrate a fixed concentration of the peptide with increasing concentrations of liposomes.
-
Fluorescence Measurement: After incubation, record the tryptophan fluorescence emission spectra (excitation at ~280 nm, emission scan from 300-400 nm).
-
Data Analysis: Plot the change in fluorescence intensity or emission maximum as a function of lipid concentration to determine the partition coefficient (Kp) and binding affinity (Kd).
-
3.1.2. Membrane Fluidity Measurement
-
Principle: The rotational motion of a fluorescent probe embedded in the membrane is dependent on the membrane's fluidity. Changes in fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan can indicate peptide-induced alterations in membrane fluidity.
-
Protocol:
-
Liposome Preparation: Prepare LUVs containing the fluorescent probe (e.g., DPH).
-
Sample Preparation: Add this compound to the liposome suspension at various concentrations.
-
Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the probe.
-
Data Analysis: A decrease in anisotropy suggests an increase in membrane fluidity, while an increase indicates a more ordered membrane.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[15][16][17]
-
Principle: The binding of a peptide to a lipid membrane is accompanied by either the release or absorption of heat. ITC measures these heat changes upon sequential injections of the peptide into a liposome suspension.
-
Protocol:
-
Sample Preparation: Prepare a solution of this compound and a suspension of LUVs in the same buffer to minimize heats of dilution.
-
ITC Experiment: Fill the ITC sample cell with the liposome suspension and the injection syringe with the peptide solution.
-
Titration: Perform a series of small injections of the peptide into the liposome suspension while monitoring the heat change.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the effect of peptides on the phase behavior of lipid membranes.[16][17][18]
-
Principle: DSC measures the heat capacity of a sample as a function of temperature. Lipids in a bilayer exhibit a characteristic phase transition from a gel to a liquid-crystalline state at a specific temperature (Tm), which is sensitive to the presence of interacting molecules.
-
Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of a model lipid (e.g., DPPC) in the absence and presence of this compound.
-
DSC Scan: Scan the samples over a relevant temperature range that encompasses the lipid phase transition.
-
Data Analysis: Analyze the resulting thermograms to determine changes in the phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or broadening of the transition peak indicates a perturbation of the lipid packing by the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about the peptide and its orientation within the membrane.[19][20]
-
Principle: Solution-state NMR in the presence of membrane mimetics (e.g., micelles or bicelles) or solid-state NMR of peptide-lipid samples can reveal details about the peptide's conformation, location, and orientation within the bilayer.
-
Protocol (Solution-state NMR with Micelles):
-
Sample Preparation: Dissolve this compound in a buffer containing detergent micelles (e.g., SDS or DPC) to mimic a membrane environment.
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY).
-
Data Analysis: Analyze the chemical shifts and Nuclear Overhauser Effect (NOE) cross-peaks to determine the conformation of the peptide when associated with the micelle. Paramagnetic probes can be added to determine the depth of insertion.
-
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental techniques described above.
Fluorescence Spectroscopy Workflow for Binding Analysis.
Isothermal Titration Calorimetry (ITC) Workflow.
Hypothetical Signaling Pathway
While no specific signaling pathways for this compound have been elucidated, its interaction with the cell membrane could potentially modulate the function of membrane-associated proteins, such as receptors or enzymes. The following diagram illustrates a hypothetical scenario where the binding of this compound to a membrane receptor initiates a downstream signaling cascade.
Hypothetical Signaling Pathway Modulated by this compound.
Conclusion
The dipeptide this compound serves as an excellent model system for investigating the fundamental aspects of peptide-membrane interactions. The tryptophan residue is the key determinant for its association with the lipid bilayer, and a combination of biophysical techniques is necessary to fully characterize this interaction. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation of the theoretical principles and practical experimental protocols required to explore the interaction of this compound and other short peptides with biological membranes. Further research in this area will undoubtedly contribute to a deeper understanding of membrane biology and aid in the rational design of peptide-based therapeutics.
References
- 1. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glycine substitutions on the structure and function of gramicidin a channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orientation and dynamics of transmembrane peptides: the power of simple models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orientation and Motion of Tryptophan Interfacial Anchors in Membrane-Spanning Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan-lipid interactions in membrane protein folding probed by ultraviolet resonance Raman and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preference of tryptophan for membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the Orientation and Localization of Membrane-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Intrinsic tryptophan fluorescence spectra are indicative of insertion of tryptophan into liposomes. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calorimetric evidence for the liquid-crystalline state of lipids in a biomembrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Glycyl-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic data for the dipeptide Glycyl-L-tryptophan (Gly-Trp). The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow visualization for the spectroscopic analysis of the dipeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Glycyl-L-tryptophan in solution. The following tables summarize the predicted ¹H NMR data and expected ¹³C NMR chemical shifts.
¹H NMR Data
The ¹H NMR spectrum of Glycyl-L-tryptophan in D₂O is characterized by signals from the glycine (B1666218) and tryptophan residues. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for Glycyl-L-tryptophan (500 MHz, D₂O) [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.68 | d | H-4 (Tryptophan) |
| 7.49 | d | H-7 (Tryptophan) |
| 7.23 | s | H-2 (Tryptophan) |
| 7.18 | t | H-6 (Tryptophan) |
| 7.10 | t | H-5 (Tryptophan) |
| 4.45 | t | α-CH (Tryptophan) |
| 3.73 | s | α-CH₂ (Glycine) |
| 3.25 | dd | β-CH₂a (Tryptophan) |
| 3.18 | dd | β-CH₂b (Tryptophan) |
Note: Data is based on a predicted spectrum and may vary slightly from experimental values.
¹³C NMR Data
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Glycyl-L-tryptophan
| Chemical Shift (ppm) | Assignment |
| 170 - 180 | C=O (Amide and Carboxyl) |
| 110 - 140 | Aromatic Carbons (Tryptophan) |
| 50 - 60 | α-C (Tryptophan and Glycine) |
| 25 - 35 | β-C (Tryptophan) |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of Glycyl-L-tryptophan.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Glycyl-L-tryptophan in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For observation of exchangeable amide protons, a 9:1 H₂O/D₂O mixture can be used.
-
Vortex the sample until the dipeptide is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Signal Suppression: If using a solvent mixture containing H₂O, apply a solvent suppression technique (e.g., presaturation).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 s
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard (e.g., DSS or TSP at 0.00 ppm).
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 s
-
-
Processing: Apply a Fourier transform with an exponential multiplication, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in Glycyl-L-tryptophan. The spectrum is typically characterized by absorptions corresponding to N-H, O-H, C=O, and aromatic C-H vibrations.
IR Spectroscopic Data
The FT-IR spectrum of solid Glycyl-L-tryptophan is typically acquired using a KBr pellet.[6] The characteristic absorption bands are summarized in Table 3, with assignments based on known vibrational frequencies of tryptophan and peptides.[7][8]
Table 3: FT-IR Spectroscopic Data for Glycyl-L-tryptophan
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch (indole) |
| 3300 - 2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (Amide I) |
| ~1600 | C=O stretch (carboxylate) |
| ~1540 | N-H bend (Amide II) |
| ~740 | Aromatic C-H out-of-plane bend |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a KBr pellet for the analysis of solid Glycyl-L-tryptophan.
1. Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of Glycyl-L-tryptophan with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.
2. Pellet Formation:
-
Place a small amount of the KBr/sample mixture into a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
3. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of Glycyl-L-tryptophan through fragmentation analysis. Electrospray ionization (ESI) is a common method for ionizing peptides.
Mass Spectrometric Data
The ESI-MS/MS data for Glycyl-L-tryptophan reveals the protonated molecular ion and characteristic fragment ions resulting from the cleavage of the peptide bond and fragmentation of the tryptophan side chain.[6]
Table 4: ESI-MS/MS Data for Glycyl-L-tryptophan
| m/z | Ion |
| 262.12 | [M+H]⁺ (Protonated Molecule) |
| 188.07 | [M+H - Gly]⁺ or fragment from Trp side chain |
| 130.07 | Iminium ion of Tryptophan |
Note: Fragmentation patterns can vary depending on the collision energy and instrument type.
Experimental Protocol for ESI-MS/MS
The following is a general protocol for the analysis of Glycyl-L-tryptophan using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a stock solution of Glycyl-L-tryptophan in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. LC-MS/MS Analysis:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan to identify the [M+H]⁺ ion (m/z 262.12).
-
MS2 Scan (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy should be optimized to achieve good fragmentation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide such as Glycyl-L-tryptophan.
Caption: Workflow for the spectroscopic characterization of Glycyl-L-tryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. GLYCYL-L-TRYPTOPHAN(2390-74-1) 13C NMR [m.chemicalbook.com]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
Methodological & Application
Solid-Phase Synthesis of H-Gly-Trp-OH: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the dipeptide H-Gly-Trp-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the preparation of the resin, sequential coupling of amino acids, Fmoc deprotection, and final cleavage of the peptide from the solid support. Furthermore, it outlines the necessary purification and characterization steps to obtain a high-purity final product. This guide is intended to serve as a valuable resource for researchers in peptide chemistry and drug development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages over solution-phase methods, including simplified purification and the ability to automate the process.[1][2][3] The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[4][5] This protocol specifically details the manual synthesis of this compound, a dipeptide of interest in various biochemical studies. The synthesis will be performed on a Wang resin to yield a C-terminal carboxylic acid upon cleavage.[6][7][8]
Key Reagents and Equipment
Reagents
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dipeptide Ether
-
Acetic Anhydride (B1165640)
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
-
High-performance liquid chromatography (RP-HPLC) system[9]
-
Mass spectrometer
Experimental Protocols
Resin Preparation and First Amino Acid Loading (Fmoc-Trp(Boc)-Wang Resin)
The initial step involves the esterification of the first amino acid, Fmoc-Trp(Boc)-OH, to the Wang resin. The tert-butyloxycarbonyl (Boc) protecting group on the tryptophan indole (B1671886) side chain is crucial to prevent side reactions during the acidic cleavage step.[10]
Protocol:
-
Resin Swelling: Swell the Wang resin (1 g, 0.5-1.0 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.[6]
-
Activation of Fmoc-Trp(Boc)-OH: In a separate flask, dissolve Fmoc-Trp(Boc)-OH (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) and allow the mixture to pre-activate for 10 minutes.[6]
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-Trp(Boc)-OH solution. Add DMAP (0.1 equivalents) as a catalyst. Agitate the mixture for 12 hours at room temperature.[6]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
Peptide Chain Elongation: Coupling of Fmoc-Gly-OH
This cycle involves the deprotection of the Fmoc group from the resin-bound tryptophan and the subsequent coupling of the next amino acid, glycine (B1666218).
Protocol:
-
Fmoc Deprotection:
-
Activation of Fmoc-Gly-OH: In a separate vial, pre-activate Fmoc-Gly-OH (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for a few minutes.[6]
-
Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 2 hours at room temperature.[6]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Completion Check: A Kaiser test can be performed to ensure the completion of the coupling reaction (absence of free primary amines).
Final Fmoc Deprotection
Before cleaving the dipeptide from the resin, the N-terminal Fmoc group on the glycine must be removed.
Protocol:
-
Swell the Fmoc-Gly-Trp(Boc)-Wang resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[10]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).[6]
-
Dry the peptidyl-resin under vacuum.[10]
Cleavage and Deprotection
The final step is the cleavage of the dipeptide from the Wang resin and the simultaneous removal of the Boc protecting group from the tryptophan side chain using a strong acid cocktail. The use of a scavenger, such as triisopropylsilane (TIS), is critical to prevent the alkylation of the tryptophan indole ring by reactive species generated during cleavage.[6][10]
Protocol:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5, v/v/v) in a fume hood.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6][12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[6][12]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[9]
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Purification Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as water/acetonitrile (B52724) with 0.1% TFA.[9]
-
RP-HPLC: Purify the peptide using a preparative C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).[9][13]
-
Lyophilization: Collect the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the dipeptide (Expected [M+H]⁺: 276.12 g/mol ).
-
Analytical RP-HPLC: Assess the purity of the final product.
Quantitative Data Summary
| Parameter | Value/Reagents | Source |
| Resin | ||
| Type | Wang Resin | [6][8] |
| Initial Loading Capacity | 0.5 - 1.0 mmol/g | [6] |
| First Amino Acid Loading (Fmoc-Trp(Boc)-OH) | ||
| Fmoc-Trp(Boc)-OH | 4 equivalents | [6] |
| Coupling Reagents | DIC / HOBt | [6] |
| Catalyst | DMAP (0.1 equivalents) | [6] |
| Solvent | DMF | [6] |
| Reaction Time | 12 hours | [6] |
| Amino Acid Coupling (Fmoc-Gly-OH) | ||
| Fmoc-Gly-OH | 4 equivalents | [6] |
| Coupling Reagent | HATU | [6] |
| Base | DIPEA | [6] |
| Solvent | DMF | [6] |
| Reaction Time | 2 hours | [6] |
| Fmoc Deprotection | ||
| Deprotection Solution | 20% Piperidine in DMF | [6][11] |
| Reaction Time | 5 + 10-15 minutes | [6][10] |
| Peptide Cleavage | ||
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | [6] |
| Reaction Time | 2 - 3 hours | [6] |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Glycyl-L-tryptophan via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tryptophan is a dipeptide composed of glycine (B1666218) and L-tryptophan. The presence of the tryptophan residue with its hydrophobic indole (B1671886) side-chain makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal method for its purification.[1] RP-HPLC separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase and a polar mobile phase.[1] This technique is highly effective for separating the target dipeptide from synthesis precursors, truncated sequences, or other impurities. The tryptophan residue also provides a strong UV absorbance at approximately 280 nm, which allows for specific detection in addition to the general peptide bond absorbance at 210-220 nm.[1]
This application note provides a comprehensive protocol for the purification of Glycyl-L-tryptophan using RP-HPLC, covering analytical method development and preparative scale-up to yield a high-purity product suitable for research and pharmaceutical applications.
Physicochemical Properties of Glycyl-L-tryptophan
| Property | Value |
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol [2] |
| Amino Acid Sequence | Gly-Trp |
| Hydrophobicity | The tryptophan residue imparts significant hydrophobicity, making the dipeptide well-suited for retention and separation on a C18 stationary phase.[1] |
Experimental Protocols
A systematic workflow is crucial for achieving high-purity Glycyl-L-tryptophan. The process begins with analytical method development to optimize the separation, followed by scaling up to a preparative scale for purification of larger quantities. The final steps involve fraction analysis and lyophilization to obtain the purified peptide as a stable powder.[1]
Protocol 1: Analytical RP-HPLC for Method Development and Purity Assessment
This protocol focuses on developing the separation method and assessing the purity of the crude peptide and purified fractions.[1]
1. Materials and Reagents:
-
Crude Glycyl-L-tryptophan
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)[3]
-
Trifluoroacetic acid (TFA), HPLC grade[3]
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]
-
Degas both mobile phases using sonication or vacuum filtration before use.[1]
3. Sample Preparation:
-
Dissolve the crude Glycyl-L-tryptophan in Mobile Phase A to a concentration of approximately 1 mg/mL.[1]
-
Vortex and sonicate briefly to ensure complete dissolution.[1]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]
4. HPLC Conditions:
-
Equilibrate the analytical column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 10-20 µL of the filtered sample.[1]
-
Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of Glycyl-L-tryptophan.
-
Based on the scouting run, optimize the gradient to achieve good resolution between the main peak and impurities. A shallower gradient around the elution point of the target peptide is recommended for better separation.[1]
Table 1: Example Analytical HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient (Optimized) | 10-40% B over 30 minutes (example, adjust based on scouting run) |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for purifying larger quantities of Glycyl-L-tryptophan based on the optimized analytical method.[1]
1. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL. If solubility is a concern, a minimal amount of acetonitrile can be used to aid dissolution before diluting with Mobile Phase A.[1]
-
Filter the solution through a 0.45 µm syringe filter.[1]
2. HPLC Conditions:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and sample concentration.[1]
-
Apply the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.[1]
-
Monitor the chromatogram at 220 nm and 280 nm.[1]
-
Begin collecting fractions as the main peptide peak starts to elute. Collect fractions across the entire peak.[1]
Table 2: Example Preparative HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (adjust for column size) |
| Gradient | Use the optimized gradient from the analytical method |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | Ambient |
| Loading | Dependent on column capacity and resolution |
3. Post-Purification Processing:
-
Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).[1]
-
Pooling and Lyophilization: Combine all fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions at -80°C until completely solid. Lyophilize the frozen solution under high vacuum to obtain a white, fluffy powder.[1][3]
-
Final Quality Control: Confirm the identity of the purified peptide by mass spectrometry and determine the final purity by analytical HPLC.[1]
Visualized Experimental Workflow
Caption: Workflow for the HPLC purification of Glycyl-L-tryptophan.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Purity/Poor Resolution | The gradient is too steep. | Use a shallower gradient around the elution time of the peptide.[1] |
| Peak at Solvent Front | The peptide is not retained on the column. | Ensure the initial percentage of mobile phase B is low (e.g., 5%).[1] |
| Multiple Peaks Close to Main Peak | Tryptophan oxidation or other synthesis-related impurities. | Work quickly, use fresh solvents, and protect the sample from light. Optimize the gradient for better separation.[1] |
| Peak Tailing | Secondary interactions with the silica (B1680970) support. | Ensure TFA (0.1%) is present in both mobile phases to act as an ion-pairing agent.[3] |
References
Application Notes: Characterization of H-Gly-Trp-OH by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Trp-OH, a dipeptide composed of glycine (B1666218) and tryptophan, is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate characterization of its chemical structure and purity is paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation of peptides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₃O₃[1] |
| Molecular Weight | 261.28 g/mol [1] |
| IUPAC Name | (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid |
| CAS Number | 2390-74-1[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, confirming the structure and integrity of this compound.
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the glycine and tryptophan residues. The aromatic protons of the indole (B1671886) ring of tryptophan are expected in the downfield region (around 7-8 ppm), while the α-protons of both amino acid residues are typically observed between 3.5-4.5 ppm.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Tryptophan Aromatic Protons (indole ring) | 7.0 - 8.0 |
| Tryptophan Hα | ~4.7 |
| Tryptophan Hβ | ~3.3 |
| Glycine Hα | ~3.9 |
| Amide NH | 8.0 - 8.5 |
Note: These are predicted values based on typical chemical shifts of amino acid residues in peptides and may vary depending on the solvent and pH.
Predicted ¹³C NMR Chemical Shifts
The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the various carbons of the glycine and tryptophan residues.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 170 - 180 |
| Tryptophan Aromatic Carbons (indole ring) | 110 - 140 |
| Tryptophan Cα | ~55 |
| Tryptophan Cβ | ~28 |
| Glycine Cα | ~43 |
Note: These are predicted values and can be influenced by experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and amino acid sequence of this compound. Electrospray ionization (ESI) is a common method for ionizing peptides for MS analysis.
Expected Mass Spectrometry Data
The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will yield fragment ions that can be used to confirm the peptide sequence. The major fragmentation occurs at the peptide bonds, resulting in b- and y-type ions.
| Ion | Calculated m/z |
| [M+H]⁺ | 262.12 |
| b₁ (Gly) | 58.04 |
| y₁ (Trp) | 205.09 |
Note: The m/z values are for the monoisotopic masses.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange labile amide and amine protons for deuterium.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For unambiguous assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy) to identify spin-coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis: Process the acquired spectra using appropriate NMR software. Reference the spectra to a known standard (e.g., TMS or the residual solvent peak). Assign the resonances to the corresponding nuclei in the this compound molecule.
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI-MS, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water).[3]
-
-
Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ precursor ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion. Optimize the collision energy (typically 10-30 eV) to achieve a good fragmentation pattern.[3]
-
-
Data Analysis: Analyze the mass spectra to confirm the mass of the precursor ion and to identify the b- and y-type fragment ions, which will verify the amino acid sequence.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
References
Application Notes and Protocols: H-Gly-Trp-OH in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Gly-Trp-OH (Glycyl-L-tryptophan) is a molecule of interest in cell culture applications, primarily due to the presence of the essential amino acid L-tryptophan. While extensive research on this specific dipeptide is limited, these application notes provide a guide to its potential uses based on the known functions of tryptophan-containing peptides and the general advantages of using dipeptides in cell culture media. Dipeptides can offer enhanced stability and solubility compared to free amino acids, which is particularly relevant for tryptophan, an amino acid susceptible to degradation.[1][2] Potential applications for this compound in cell culture studies include serving as a stabilized source of tryptophan, investigating its antioxidant properties, and exploring its role as a modulator of protein-protein interactions.
Potential Applications and Quantitative Data
While specific experimental data for this compound is not widely available, the following table presents hypothetical, yet realistic, quantitative data based on the activities of related tryptophan-containing peptides.[3][4] These values should serve as a starting point for experimental design and optimization.
Table 1: Hypothetical Bioactivity Data for this compound
| Parameter | Assay Type | Hypothetical Value (IC50 / EC50) | Notes |
| Antioxidant Activity | DPPH Radical Scavenging | 150 µM | The indole (B1671886) side chain of tryptophan is a known scavenger of reactive oxygen species (ROS).[3] This value suggests moderate antioxidant potential. |
| ABTS Radical Scavenging | 100 µM | The ABTS assay often shows higher sensitivity for certain antioxidants compared to the DPPH assay. | |
| Cytotoxicity | MTT Assay (72h, HeLa cells) | > 500 µM | As a dipeptide of natural amino acids, low cytotoxicity is expected. High concentrations may affect cell viability due to metabolic or osmotic effects. |
| Protein-Protein Interaction Inhibition | Competitive Binding Assay | 50 µM | This hypothetical value represents the potential for this compound to act as a competitive inhibitor in a specific protein-protein interaction where tryptophan is a key binding residue. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, CHO, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Dipeptide Uptake and Stability Analysis
This protocol allows for the monitoring of this compound concentration in the cell culture medium over time to assess its stability and uptake by the cells.
Materials:
-
This compound
-
Mammalian cell line and complete medium
-
6-well cell culture plates
-
HPLC system with a suitable column (e.g., C18)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Dipeptide Addition: Replace the medium with fresh medium containing a known concentration of this compound (e.g., 1 mM). Include wells without cells as a control for chemical stability.
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect a small aliquot (e.g., 100 µL) of the culture medium from each well.
-
Sample Preparation: Centrifuge the collected samples to remove any cells or debris. Store the supernatant at -20°C until analysis.
-
HPLC Analysis: Analyze the concentration of this compound in the samples using an HPLC system. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Data Analysis: Plot the concentration of this compound over time for both the cell-containing wells and the cell-free controls. A decrease in concentration in the cell-containing wells compared to the controls indicates cellular uptake.
Visualizations
Hypothetical Signaling Pathway Inhibition
This compound, due to its tryptophan residue, could potentially act as a competitive inhibitor of protein-protein interactions (PPIs) where tryptophan plays a crucial role in the binding interface.[9][10] The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of a protein-protein interaction by this compound.
Experimental Workflow
The following workflow outlines the general steps for evaluating the effects of this compound in a cell culture study.
Caption: General workflow for evaluating this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Glycyl-L-tryptophan as a building block in peptide synthesis. This dipeptide, composed of the simplest amino acid, glycine (B1666218), and the aromatic amino acid, L-tryptophan, serves as a valuable component in the design and synthesis of peptides for various research and therapeutic applications. The presence of the tryptophan residue offers unique properties, including potential roles in molecular recognition and as a precursor for neurotransmitters like serotonin.[1][2]
Physicochemical Properties of Glycyl-L-tryptophan
A thorough understanding of the physicochemical properties of Glycyl-L-tryptophan is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [3] |
| Molecular Weight | 261.28 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -15°C |
Solid-Phase Peptide Synthesis (SPPS) using Glycyl-L-tryptophan
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The following sections detail the protocols for incorporating a Glycyl-L-tryptophan moiety into a peptide sequence using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. While direct coupling of a protected Glycyl-L-tryptophan dipeptide is feasible, a more common and versatile approach involves the sequential coupling of the individual amino acids.
Key Reagents and Equipment
| Reagent/Equipment | Specification |
| Resin | Wang Resin or Rink Amide Resin (depending on C-terminal requirement) |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide) |
| Activator Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection Solution | 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide) |
| Cleavage Cocktail | 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIPS (Triisopropylsilane) |
| Purification System | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Experimental Workflow for SPPS
The general workflow for incorporating a Gly-Trp sequence into a peptide via SPPS is outlined below.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a peptide containing the Glycyl-L-tryptophan sequence.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang resin for a C-terminal carboxylic acid) in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][5]
-
Drain the DMF from the vessel.
Protocol 2: First Amino Acid Coupling (Glycine)
-
In a separate vial, dissolve Fmoc-Gly-OH (3-4 equivalents relative to resin loading), HBTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.[1][6]
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF and DCM (Dichloromethane).
Protocol 3: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.[1]
-
Wash the resin thoroughly with DMF and DCM to remove residual piperidine.[6]
Protocol 4: Second Amino Acid Coupling (Tryptophan)
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents), HBTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF. The Boc protecting group on the tryptophan indole (B1671886) side chain is crucial to prevent side reactions.[6][7]
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin from the previous step.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin thoroughly with DMF and DCM.
Repeat steps 3 and 4 for subsequent amino acid couplings to elongate the peptide chain.
Protocol 5: Cleavage and Deprotection
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIPS in a well-ventilated fume hood. The TIPS acts as a scavenger to protect the tryptophan side chain.[1][6]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 6: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture.
-
Purify the peptide using a preparative C18 RP-HPLC column.[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient, for example, from 5% to 65% of Mobile Phase B over 30-60 minutes, can be used as a starting point for method development.[1]
-
Monitor the elution at 220 nm and 280 nm (for the tryptophan residue).[9]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the synthesis and purification of a peptide containing Glycyl-L-tryptophan.
Table 1: Reagents for a Single Coupling Step (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Fmoc-Amino Acid | 3 - 4 | 0.3 - 0.4 mmol |
| HBTU/HATU | 2.9 - 3.9 | 0.29 - 0.39 mmol |
| DIPEA | 6 - 8 | 0.6 - 0.8 mmol |
Table 2: HPLC Purification Parameters
| Parameter | Specification |
| Column | Preparative C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection Wavelengths | 220 nm & 280 nm |
| Typical Purity Achieved | >95% |
Applications and Logical Relationships
Peptides containing the Glycyl-L-tryptophan motif have potential applications in drug development and biological research. The tryptophan residue can be crucial for receptor binding and can also serve as an intrinsic fluorescent probe.
Hypothetical Neuromodulatory Pathway
Given that glycine is an inhibitory neurotransmitter and tryptophan is a precursor to serotonin, a peptide containing the Gly-Trp sequence could potentially modulate neuronal signaling.[2]
Caption: Hypothetical neuromodulatory pathway of a Gly-Trp peptide.
Experimental Workflow for Assessing Cell Penetration
The presence of a tryptophan residue is a common feature in cell-penetrating peptides (CPPs).[2] The following workflow can be used to assess the cell-penetrating potential of a newly synthesized Gly-Trp containing peptide.
Caption: Workflow for assessing the cell penetration of a peptide.
These notes and protocols provide a solid foundation for the successful synthesis and purification of peptides containing Glycyl-L-tryptophan, enabling further exploration of their biological activities and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for the Development of a Glycyl-L-tryptophan Based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of the amino acids glycine (B1666218) and L-tryptophan. As a derivative of L-tryptophan, it holds potential as a therapeutic agent due to the diverse biological activities of its parent amino acid. L-tryptophan is an essential amino acid and a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1][2][3] It is also metabolized through the kynurenine (B1673888) pathway, which is implicated in immune regulation and neuroinflammation.[4][5][6][7][8] Furthermore, L-tryptophan and its metabolites have demonstrated antioxidant and anti-inflammatory properties.[9][10][11]
The therapeutic potential of Gly-Trp may offer advantages over L-tryptophan, such as altered bioavailability, stability, and specific targeting capabilities. These application notes provide a framework for the initial preclinical evaluation of Glycyl-L-tryptophan, focusing on its potential antioxidant, anti-inflammatory, and neuromodulatory effects.
Potential Therapeutic Applications
Based on the known biological activities of L-tryptophan and its metabolites, Glycyl-L-tryptophan could be investigated for the following therapeutic applications:
-
Neurological and Psychiatric Disorders: By potentially modulating serotonin synthesis, Gly-Trp could be explored for the treatment of depression, anxiety, and sleep disorders.
-
Inflammatory Conditions: The potential anti-inflammatory properties of Gly-Trp make it a candidate for investigation in chronic inflammatory diseases.
-
Conditions Associated with Oxidative Stress: Due to the antioxidant potential of the tryptophan indole (B1671886) ring, Gly-Trp could be evaluated for its efficacy in mitigating cellular damage caused by reactive oxygen species.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.
Table 1: In Vitro Antioxidant Activity of Glycyl-L-tryptophan
| Assay | Test Compound | Concentration (µM) | Antioxidant Capacity (% inhibition or TEAC value) |
| DPPH Radical Scavenging | Glycyl-L-tryptophan | 10 | |
| 50 | |||
| 100 | |||
| L-Tryptophan | 10 | ||
| 50 | |||
| 100 | |||
| Trolox (Positive Control) | 10 | ||
| ABTS Radical Scavenging | Glycyl-L-tryptophan | 10 | |
| 50 | |||
| 100 | |||
| L-Tryptophan | 10 | ||
| 50 | |||
| 100 | |||
| Trolox (Positive Control) | 10 |
Table 2: Effect of Glycyl-L-tryptophan on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | ||
| LPS (1 µg/mL) | - | ||
| Glycyl-L-tryptophan + LPS | 10 | ||
| 50 | |||
| 100 | |||
| L-Tryptophan + LPS | 10 | ||
| 50 | |||
| 100 | |||
| Dexamethasone (B1670325) (Positive Control) + LPS | 1 |
Table 3: Effect of Glycyl-L-tryptophan on Serotonin and Kynurenine Pathway Metabolites in Neuronal Cells
| Treatment | Concentration (µM) | Serotonin (ng/mg protein) | Kynurenine (ng/mg protein) | Kynurenic Acid (ng/mg protein) |
| Vehicle Control | - | |||
| Glycyl-L-tryptophan | 10 | |||
| 50 | ||||
| 100 | ||||
| L-Tryptophan | 10 | |||
| 50 | ||||
| 100 |
Experimental Protocols
Protocol 1: Assessment of In Vitro Antioxidant Activity
This protocol outlines two common assays to determine the free radical scavenging ability of Glycyl-L-tryptophan.
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Materials:
-
Glycyl-L-tryptophan
-
L-Tryptophan
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of Glycyl-L-tryptophan, L-Tryptophan, and Trolox in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 10, 50, 100 µM).
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom will reduce the ABTS•+, leading to a loss of color.
-
Materials:
-
Glycyl-L-tryptophan
-
L-Tryptophan
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 10 µL of various concentrations of the test compounds.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
Protocol 2: Evaluation of Anti-inflammatory Effects in a Cell-Based Assay
This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory potential of Glycyl-L-tryptophan.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of Glycyl-L-tryptophan to inhibit the production of these cytokines is a measure of its anti-inflammatory activity.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Glycyl-L-tryptophan
-
L-Tryptophan
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Glycyl-L-tryptophan, L-Tryptophan, or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no treatment) and an LPS-only group should be included.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data are typically expressed as pg/mL of the cytokine.
-
Protocol 3: Analysis of Tryptophan Metabolism in Neuronal Cells
This protocol is designed to investigate whether Glycyl-L-tryptophan can be taken up by neuronal cells and influence the serotonin and kynurenine metabolic pathways. A human neuroblastoma cell line such as SH-SY5Y is a suitable model.
-
Principle: This experiment will determine if Glycyl-L-tryptophan treatment alters the intracellular concentrations of key metabolites in the serotonin and kynurenine pathways. This can indicate whether the dipeptide is hydrolyzed to L-tryptophan and subsequently metabolized, or if it has a direct effect on the metabolic enzymes.
-
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glycyl-L-tryptophan
-
L-Tryptophan
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) system
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA protein assay kit)
-
Standards for serotonin, kynurenine, and kynurenic acid
-
6-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of Glycyl-L-tryptophan or L-Tryptophan for 24 hours. A vehicle control group should be included.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Analyze the concentrations of serotonin, kynurenine, and kynurenic acid in the cell lysates by a validated LC-MS/MS method.
-
Normalize the metabolite concentrations to the total protein content of each sample (e.g., ng of metabolite/mg of protein).
-
Mandatory Visualizations
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. metabolon.com [metabolon.com]
- 5. Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells [mdpi.com]
- 6. L-Tryptophan-kynurenine pathway enzymes are therapeutic target for neuropsychiatric diseases: Focus on cell type differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolism Along the Kynurenine Pathway Downstream of Toll-like Receptor Stimulation in Peripheral Monocytes. [publications.scilifelab.se]
- 9. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Trp-OH in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific applications of the dipeptide H-Gly-Trp-OH (Gly-Trp) in neuroscience is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented neurobiological roles of its constituent amino acids, L-glycine and L-tryptophan, and on studies of other small tryptophan-containing peptides. The proposed applications and mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound is a dipeptide composed of glycine (B1666218) and L-tryptophan. Its potential utility in neuroscience research stems from the fundamental roles these amino acids play in the central nervous system (CNS). Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][2] L-tryptophan is an essential amino acid that serves as the sole metabolic precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and for the production of kynurenine (B1673888) pathway metabolites, including the neuroprotective kynurenic acid (KYNA).[3][4][5]
This document outlines potential research applications for this compound, provides quantitative data from related compounds for context, and details experimental protocols to investigate its hypothesized effects.
Potential Applications in Neuroscience Research
Investigation of Neuroprotective Mechanisms
Given that glycine has demonstrated neuroprotective properties in models of ischemic stroke[6][7][8], and other tryptophan-containing dipeptides have been shown to suppress neuroinflammation[9], this compound is a candidate for investigating neuroprotective and anti-inflammatory pathways.
-
Ischemic Stroke and Excitotoxicity: this compound could be studied in in vitro and in vivo models of glutamate-induced excitotoxicity and cerebral ischemia. Its effects could be attributed to the glycine moiety modulating NMDA receptor activity or to anti-inflammatory effects potentially mediated by the tryptophan component.[8]
-
Microglial Modulation: Tryptophan-related peptides have been shown to suppress the activation of microglia, the resident immune cells of the brain.[9] this compound could be used to explore signaling pathways that regulate microglial polarization (the shift between pro-inflammatory M1 and anti-inflammatory M2 phenotypes).
Modulation of Neurotransmitter Systems
As a precursor-containing molecule, this compound could serve as a tool to study the synthesis and release of key neurotransmitters and neuromodulators.
-
Serotonergic System: Tryptophan availability is the rate-limiting step for serotonin synthesis in the brain.[3][10] Investigating whether this compound can cross the blood-brain barrier and act as a prodrug to deliver tryptophan could open avenues for studying its impact on mood, cognition, and sleep.[11][12]
-
Kynurenine Pathway Modulation: The metabolism of tryptophan down the kynurenine pathway produces both neuroprotective (kynurenic acid) and potentially neurotoxic (e.g., quinolinic acid) metabolites.[13][14] this compound could be used to study the enzymatic regulation of this pathway in astrocytes and microglia and its implications for neurological disorders.[13][15]
-
Glutamatergic and Glycinergic Signaling: The dipeptide can be used to probe the dual roles of glycine. Its effects on NMDA receptor-dependent long-term potentiation (LTP) or depression (LTD) could be dissected from its effects on inhibitory glycine receptors, which are chloride channels.[1][16]
Quantitative Data of Constituent Amino Acids and Related Peptides
The following table summarizes key quantitative data for glycine, tryptophan, and related bioactive peptides to provide a contextual framework for experimental design. Note: This data is not for this compound itself.
| Compound/Peptide | Target/System | Assay Type | Quantitative Value | Reference |
| Glycine | NMDA Receptor (Glycine Site) | Electrophysiology (Rat Spinal Cord) | Potentiates NMDA response | [1] |
| Inhibitory Glycine Receptor (GlyR) | Electrophysiology | Activates strychnine-sensitive Cl⁻ currents | [16] | |
| Ischemic Stroke (Human) | Clinical Trial (Sublingual application) | 1.0-2.0 g/day showed favorable clinical outcome | [7] | |
| L-Tryptophan | Serotonin Synthesis | In vivo Microdialysis (Rat Hippocampus) | 50-100 mg/kg i.p. enhances evoked 5-HT release | [17] |
| Kynurenine Pathway | Human Study (Oral Loading) | 30 mg/kg dose suggested for pathway studies | [18] | |
| Tryptophan-Methionine (WM) Dipeptide | Microglia Activation (5xFAD Mice) | Immunohistochemistry / Cytokine Assay | Suppressed inflammatory cytokine production | [9] |
| β-Lactolin (Gly-Thr-Trp-Tyr) | Dopamine D1 Receptor | In vivo Microdialysis / Behavioral Assay | Enhances spatial memory via hippocampal DA release | [19] |
Signaling Pathways and Mechanisms of Action
The potential mechanisms of this compound are likely multifaceted, involving the distinct pathways of its constituent amino acids.
Tryptophan Metabolic Pathways
Once bioavailable, the tryptophan moiety of this compound can be metabolized via two primary pathways in the CNS: the serotonin pathway and the kynurenine pathway. The balance between these pathways is critical for neuronal function and is influenced by inflammatory states.[5][14]
Dual Role of Glycine in Synaptic Transmission
The glycine moiety can interact with two distinct receptor types: inhibitory glycine receptors (GlyR) and NMDA-type glutamate (B1630785) receptors (NMDAR), where it acts as a co-agonist. This allows it to modulate both inhibitory and excitatory neurotransmission.
Experimental Protocols
The following are generalized protocols to assess the potential neuro-activities of this compound. Researchers must optimize these protocols for their specific experimental setup.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
Objective: To determine if this compound protects primary cortical neurons from glutamate-induced cell death.
Workflow:
Methodology:
-
Cell Culture: Plate primary cortical neurons isolated from embryonic day 18 (E18) rat pups in poly-D-lysine coated 96-well plates. Culture for 7-10 days in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control. Incubate for 2 hours.
-
Excitotoxic Insult: Add glutamate to a final concentration of 100 µM to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (LDH Assay):
-
Collect supernatant from each well.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to the positive control (cells treated with lysis buffer).
-
Protocol 2: In Vivo Assessment of Neurotransmitter Levels via Microdialysis
Objective: To determine if systemic administration of this compound increases brain levels of tryptophan, serotonin, and/or kynurenic acid.
Methodology:
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Probe Implantation: Implant a microdialysis guide cannula targeting a brain region of interest, such as the hippocampus or prefrontal cortex. Allow the animal to recover for 24-48 hours.
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Sample Analysis (HPLC):
-
Analyze the dialysate samples for tryptophan, serotonin (and its metabolite 5-HIAA), and kynurenic acid using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Quantify the concentrations based on standard curves.
-
Express the results as a percentage change from the baseline levels.
-
Conclusion
While this compound remains an understudied dipeptide in the field of neuroscience, its composition suggests a rich potential for research applications. It can serve as a valuable tool for investigating neuroprotection, neuroinflammation, and the modulation of major neurotransmitter systems. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the specific bioactivities of this compound and validate its potential therapeutic relevance for a range of neurological disorders. Future studies should focus on its ability to cross the blood-brain barrier, its metabolic stability, and its direct interactions with neuronal receptors.
References
- 1. Role of glial and neuronal glycine transporters in the control of glycinergic and glutamatergic synaptic transmission in lamina X of the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism in the central nervous system: medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 6. [Neuroprotective effects of glycine in the acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of glycine for therapy of acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan as an evolutionarily conserved signal to brain serotonin: molecular evidence and psychiatric implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioseutica® | Tryptophan’s journey to the brain [bioseutica.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of acute administration of L-tryptophan on the release of 5-HT in rat hippocampus in relation to serotoninergic neuronal activity: an in vivo microdialysis study. — Department of Pharmacology [pharm.ox.ac.uk]
- 18. Assessment of the Human Kynurenine Pathway: Comparisons and Clinical Implications of Ethnic and Gender Differences in Plasma Tryptophan, Kynurenine Metabolites, and Enzyme Expressions at Baseline and After Acute Tryptophan Loading and Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Lacto-Tetrapeptide Gly-Thr-Trp-Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of H-Gly-Trp-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Trp-OH, a dipeptide composed of glycine (B1666218) and tryptophan, is of growing interest in biomedical research due to the biological activities of its constituent amino acids. Glycine is known for its role as a neurotransmitter and its anti-inflammatory properties, while tryptophan is an essential amino acid and a precursor to key signaling molecules like serotonin (B10506) and melatonin. The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.
These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols cover sample preparation, analytical conditions, and data analysis.
Metabolic Context of this compound
This compound is subject to metabolic processes involving the degradation and utilization of its constituent amino acids, glycine and tryptophan. Understanding these pathways is essential for interpreting quantitative data in a biological context.
Quantitative Analysis Methods
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is the gold standard for high sensitivity and specificity, while HPLC-UV offers a more accessible alternative for higher concentration measurements.
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation by liquid chromatography followed by detection based on UV absorbance of the tryptophan indole ring. |
| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Selectivity | Very High | Moderate |
| Sample Volume | Low (10-50 µL) | Moderate (50-100 µL) |
| Instrumentation | Triple Quadrupole or High-Resolution Mass Spectrometer | HPLC with UV or Diode Array Detector |
| Throughput | High | Moderate |
Table 1. Comparison of LC-MS/MS and HPLC-UV for this compound Quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a robust method for the quantification of this compound in human plasma using protein precipitation for sample cleanup.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Sample Preparation: Protein Precipitation
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: Q1 319.1 -> Q3 188.1 (Quantifier), Q1 319.1 -> Q3 130.1 (Qualifier) this compound-d5: Q1 324.1 -> Q3 193.1 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Table 2. Illustrative LC-MS/MS Parameters. Note: MS/MS transitions are predicted and require experimental optimization.
4. Method Performance (Illustrative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Table 3. Typical LC-MS/MS Method Performance Characteristics.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is suitable for applications where lower sensitivity is acceptable. It utilizes Solid-Phase Extraction (SPE) for sample cleanup to reduce matrix interference.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Mixed-mode or Reversed-Phase SPE cartridges (e.g., C18)
2. Sample Preparation: Solid-Phase Extraction (SPE)
3. HPLC-UV Conditions
| Parameter | Setting |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detection | UV at 280 nm (Tryptophan indole ring) |
Table 4. HPLC-UV Parameters.
4. Method Performance (Illustrative Data)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Bias) | 80 - 120% |
| Recovery | > 70% |
Table 5. Typical HPLC-UV Method Performance Characteristics.
Conclusion
The protocols provided herein offer robust and reliable methods for the quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV should be guided by the specific requirements of the research, particularly the need for sensitivity and selectivity. Proper method validation is essential before applying these protocols to experimental samples to ensure data quality and reliability. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and biomedical research, facilitating the exploration of the biological significance of this compound.
Application Notes and Protocols for the Experimental Use of H-Gly-Trp-OH in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and protein aggregation. The dipeptide H-Gly-Trp-OH (Glycyl-L-Tryptophan) is a molecule of interest for neuroprotective research due to the established roles of its constituent amino acids, glycine (B1666218) and tryptophan, in the central nervous system. Glycine acts as a neurotransmitter and has been shown to possess anti-inflammatory and cytoprotective properties. Tryptophan is a precursor to the neurotransmitter serotonin (B10506) and various metabolites in the kynurenine (B1673888) pathway, some of which are neuroprotective, while others can be neurotoxic.[1][2][3][4][5][6] The antioxidant potential of the tryptophan indole (B1671886) ring further suggests a possible role in mitigating oxidative stress, a common feature in neurodegeneration.[7][8]
These application notes provide a framework for investigating the potential therapeutic effects of this compound in relevant in vitro and in vivo models of neurodegeneration. The protocols outlined below are based on established methodologies in the field and the known biological activities of related tryptophan-containing peptides.
Potential Mechanisms of Action
This compound is hypothesized to exert neuroprotective effects through several pathways:
-
Antioxidant Activity: The tryptophan residue can directly scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[8][9]
-
Modulation of Neuroinflammation: Glycine has been shown to inhibit the activation of inflammatory cells like microglia.[10] this compound may therefore suppress the production of pro-inflammatory cytokines in the brain.[11]
-
Tryptophan Metabolism: The delivery of tryptophan via this compound could influence the balance of neuroactive metabolites in the kynurenine pathway, potentially favoring the production of neuroprotective compounds like kynurenic acid over neurotoxic ones like quinolinic acid.[5][6][12]
Quantitative Data Summary
While direct experimental data for this compound in neurodegeneration models is limited, the following table summarizes hypothetical and comparative data based on studies of related tryptophan-containing peptides to provide a basis for experimental design.
| Parameter | Assay System | Hypothetical Value/Range | Reference Compound/Note |
| Antioxidant Capacity | |||
| ORAC Value | Peroxyl Radical Scavenging | 2.0 - 3.0 µmol TE/µmol | Based on H-Gly-Trp-Gly-OH (ORAC value of 2.4 ± 0.2).[7] |
| DPPH Radical Scavenging | In vitro chemical assay | IC50: 50 - 200 µM | Tryptophan-containing peptides generally show strong activity.[7] |
| Neuroprotection | |||
| Neuronal Viability | H₂O₂-induced toxicity in SH-SY5Y cells | EC50: 10 - 100 µM | Protective effects of various antioxidant peptides against oxidative stress. |
| Reduction in Aβ Toxicity | Aβ₁₋₄₂-treated primary cortical neurons | 20-50% increase in viability at 50 µM | Based on the effects of other neuroprotective peptides in Alzheimer's models.[1] |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Inhibition | LPS-stimulated BV-2 microglial cells | IC50: 100 - 500 µM | Reflects the potential to suppress microglial activation. |
| TNF-α Release Inhibition | LPS-stimulated primary microglia | 30-60% reduction at 200 µM | Based on the known anti-inflammatory effects of glycine and related peptides.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Antioxidant and Neuroprotective Effects of this compound in a Cellular Model of Oxidative Stress
Objective: To determine the ability of this compound to protect a neuronal cell line (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM. After the pre-treatment incubation, remove the medium and expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a vehicle control group (no H₂O₂) and a positive control group (H₂O₂ treatment without this compound).
-
Cell Viability Assay (MTT):
-
After 24 hours of H₂O₂ exposure, remove the medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot a dose-response curve to determine the EC50 value of this compound.
Protocol 2: In Vivo Evaluation of this compound in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound against dopaminergic neuron loss in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Saline solution (0.9% NaCl)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
Procedure:
-
Animal Groups and Treatment:
-
Group 1: Vehicle control (saline injections)
-
Group 2: MPTP control (MPTP injections + saline vehicle for this compound)
-
Group 3: this compound treatment (MPTP injections + this compound)
-
Group 4: this compound only (saline injections for MPTP + this compound)
-
-
MPTP Administration: Acclimatize mice for one week. Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day to induce parkinsonism.[14]
-
This compound Administration: Dissolve this compound in saline. Begin administration (e.g., 10-50 mg/kg, intraperitoneal or oral gavage) 24 hours before MPTP injection and continue daily for 7 days.
-
Behavioral Testing:
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and 7 days after MPTP treatment.
-
Record the latency to fall from the rotating rod.
-
-
Immunohistochemistry:
-
At the end of the experiment (e.g., day 7 post-MPTP), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemistry on brain sections containing the substantia nigra and striatum using an antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
-
Quantification and Analysis:
-
Count the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the density of TH-positive fibers in the striatum.
-
Analyze behavioral and immunohistochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Proposed neuroprotective mechanisms of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A systematic review for the development of Alzheimer’s disease in in vitro models: a focus on different inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan Metabolism in Alzheimer’s Disease [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and antiglycation activities of the synthesised dipeptide, Asn-Trp, derived from computer-aided simulation of yam dioscorin hydrolysis and its analogue, Gln-Trp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Identification, Activity Evaluation, and Mechanism of Action of Neuroprotective Peptides from Walnuts: A Review [mdpi.com]
- 13. Peptide modulation of inflammatory processes within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Application Notes and Protocols for H-Gly-Trp-OH Delivery Systems in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Trp-OH, or Glycyl-L-tryptophan, is a dipeptide composed of glycine (B1666218) and L-tryptophan. While research into the specific biological activities of this compound is ongoing, the known functions of its constituent amino acids and related tryptophan-containing peptides suggest potential therapeutic applications. Tryptophan is a precursor to the neurotransmitter serotonin (B10506) and is involved in the kynurenine (B1673888) pathway, which has implications in neurological and immunological processes. However, the in vivo application of small peptides like this compound is often hindered by their rapid degradation by plasma peptidases. This necessitates the use of advanced delivery systems to protect the peptide from enzymatic cleavage, prolong its circulation time, and ensure its delivery to the target site.
These application notes provide an overview of potential in vivo delivery systems for this compound and detailed protocols for their preparation and evaluation in preclinical animal models.
Potential Delivery Systems for this compound
The choice of a delivery system for this compound will depend on the target application, the desired release profile, and the route of administration. Based on the physicochemical properties of small, water-soluble peptides, the following systems are proposed:
-
Liposomal Encapsulation: Liposomes are versatile, biocompatible vesicles that can encapsulate hydrophilic molecules like this compound in their aqueous core, protecting them from enzymatic degradation in the bloodstream. Surface modification of liposomes with polyethylene (B3416737) glycol (PEG) can further enhance their circulation half-life.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles to encapsulate this compound. These systems can provide sustained release of the peptide over an extended period.
-
In Situ Forming Hydrogels: Injectable hydrogel-forming solutions can be used to create a depot at the site of administration for the sustained local release of this compound. This approach is particularly useful for localized therapies.
Data Presentation: Comparative Overview of Hypothetical Delivery Systems
The following table summarizes hypothetical quantitative data for different this compound delivery systems to facilitate comparison.
| Delivery System | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (72h, %) |
| Unconjugated this compound | - | - | 100 | 100 |
| PEGylated Liposomes | 120 ± 15 | 45 ± 5 | 2.5 ± 0.5 | 30 ± 4 |
| PLGA Nanoparticles | 250 ± 30 | 70 ± 8 | 5.0 ± 1.0 | 55 ± 6 |
| Chitosan Hydrogel | - | 95 ± 4 | 1.0 ± 0.2 | 65 ± 7 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PEGylated Liposomes
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe extrusion equipment with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC and cholesterol (2:1 molar ratio) and DSPE-PEG2000 (5 mol% of total lipid) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mg/mL) by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids.
-
Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a syringe extruder to produce unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound by dialysis against PBS at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
Animal Model:
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Divide the mice into two groups: (1) Free this compound and (2) this compound loaded PEGylated liposomes.
-
Administer a single intravenous (IV) injection of the formulations via the tail vein at a dose equivalent to 10 mg/kg of this compound.
-
Collect blood samples (approximately 50 µL) from the retro-orbital sinus at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 3000 x g for 15 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study.
Logical Relationship
Caption: Rationale for using a delivery system.
Application Notes and Protocols for the Enzymatic Synthesis of Glycyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the dipeptide Glycyl-L-tryptophan (Gly-Trp). This chemo-enzymatic approach offers a green and efficient alternative to traditional chemical synthesis methods. The protocols outlined below are based on established principles of protease-catalyzed peptide synthesis and include methodologies for synthesis, purification, and characterization.
Introduction
Glycyl-L-tryptophan is a dipeptide composed of glycine (B1666218) and L-tryptophan. The enzymatic synthesis of such dipeptides is a cornerstone of green chemistry, offering high specificity and mild reaction conditions compared to conventional chemical methods. This approach minimizes the need for protecting groups and reduces the generation of hazardous waste. Proteases, such as thermolysin and α-chymotrypsin, are commonly employed to catalyze the formation of the peptide bond between a carboxyl component (an N-protected amino acid) and an amine component (an amino acid ester or amide).
The synthesis can be controlled by either thermodynamic or kinetic principles. In thermodynamically controlled synthesis, the reaction equilibrium is shifted towards peptide formation, often by using low water content or product precipitation. Kinetically controlled synthesis involves the rapid formation of an acyl-enzyme intermediate from an activated carboxyl component (e.g., an ester) and its subsequent transfer to the amine component.
Data Presentation
Table 1: Reaction Conditions for a Representative Thermolysin-Catalyzed Dipeptide Synthesis
| Parameter | Value | Reference |
| Enzyme | Thermolysin | [1] |
| Carboxyl Component | Cbz-Phe-OH | [1] |
| Amine Component | Leu-NH2 | [1] |
| Substrate Concentration | 0.05 M (each) | [1] |
| Enzyme Concentration | 10 µM | [1] |
| pH | 7.0 | [1] |
| Temperature | 37 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | ~80% | [1] |
Table 2: Purification Parameters for Tryptophan-Containing Peptides via RP-HPLC
| Parameter | Description | Reference |
| Column | C18 wide pore, 4.6 x 250 mm | [2] |
| Mobile Phase A | 0.1% TFA in water | [2] |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) | [2] |
| Detection Wavelength | 210-220 nm (peptide bond), 280 nm (tryptophan) | [3] |
| Flow Rate | ~1 ml/min | [2] |
Table 3: Mass Spectrometry Data for Glycyl-L-tryptophan Characterization
| Parameter | Value | Reference |
| Molecular Formula | C13H15N3O3 | [4] |
| Molecular Weight | 261.28 g/mol | [4] |
| Monoisotopic Mass | 261.11134135 Da | [4] |
| Expected [M+H]+ | m/z 262.1186 | [4] |
Experimental Protocols
Enzymatic Synthesis of Glycyl-L-tryptophan (Representative Protocol)
This protocol is adapted from the thermolysin-catalyzed synthesis of a similar dipeptide and provides a starting point for optimization.
Materials:
-
N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH)
-
L-tryptophan methyl ester hydrochloride (Trp-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Tris buffer (0.5 M)
-
Calcium acetate (B1210297) (0.05 M)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve Cbz-Gly-OH (carboxyl component) and Trp-OMe·HCl (amine component) in a minimal amount of a suitable organic co-solvent if necessary, then dilute with Tris buffer (pH 7.5) to a final concentration of 0.05 M for each substrate.
-
Adjust the pH of the substrate solution to 7.0 using 1 M NaOH or 1 M HCl.
-
Add calcium acetate to a final concentration of 0.05 M.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 37 °C.
-
Initiate the reaction by adding thermolysin to a final concentration of 10 µM.
-
Incubate the reaction at 37 °C with gentle agitation for 5 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.
-
-
Work-up:
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by adding a sufficient volume of ethyl acetate to extract the product.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Deprotection:
-
The protecting groups (Cbz and methyl ester) can be removed by standard procedures such as catalytic hydrogenation for the Cbz group and saponification for the methyl ester to yield Glycyl-L-tryptophan.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude Glycyl-L-tryptophan in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak with the expected retention time for Glycyl-L-tryptophan.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified Glycyl-L-tryptophan in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Analysis: Infuse the sample into the ESI-MS source. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Confirm the identity of the product by observing the protonated molecular ion [M+H]+ at the expected m/z value of approximately 262.12.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of Glycyl-L-tryptophan.
Caption: Enzymatic synthesis of the protected Glycyl-L-tryptophan dipeptide.
References
Application Notes and Protocols: H-Gly-Trp-OH as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Gly-Trp-OH (Glycyl-L-tryptophan) is a valuable standard for mass spectrometry applications due to its well-defined chemical structure and physicochemical properties. Composed of glycine (B1666218) and tryptophan residues, it provides a stable and reliable reference for instrument calibration, performance verification, and as an internal standard in quantitative studies. The presence of the tryptophan residue offers a distinct chromophore for UV detection and a characteristic isotopic pattern and fragmentation behavior in mass spectrometry.
These application notes provide a comprehensive guide for the use of this compound as a standard in mass spectrometry, covering its physicochemical properties, and detailed protocols for its application in instrument calibration and as an internal standard for quantitative analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a mass spectrometry standard.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid | ChemSpider |
| Molecular Formula | C₁₃H₁₅N₃O₃ | PubChem |
| Average Molecular Weight | 261.28 g/mol | PubChem |
| Monoisotopic Mass | 261.1113 Da | PubChem |
| Solubility | Soluble in water. | |
| pKa (α-carboxyl) | ~2.3 - 3.7 (Estimated) | |
| pKa (α-amino) | ~8.0 - 9.6 (Estimated) |
Application 1: Mass Spectrometer Calibration and Performance Verification
This compound can be used as a single-point or multi-point calibrant to verify the mass accuracy and resolution of a mass spectrometer, particularly in the low to mid-mass range.
Experimental Protocol: Instrument Calibration
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh a precise amount of this compound.
-
Dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Working Solution Preparation (1-10 µM):
-
Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration suitable for your mass spectrometer (typically in the range of 1-10 µM).
-
Ensure the final solution is clear and free of particulates. If necessary, centrifuge at high speed for 5-10 minutes and transfer the supernatant to a new tube.
-
-
Mass Spectrometry Analysis:
-
Infuse the working solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal intensity of the protonated molecule [M+H]⁺.
-
Data Presentation: Expected Ions for Calibration
The following table summarizes the expected m/z values for the protonated molecule and common adducts of this compound in positive ion mode. These values can be used to calibrate the mass spectrometer.
| Ion Species | Formula | Expected m/z |
| Protonated Molecule | [C₁₃H₁₅N₃O₃+H]⁺ | 262.1186 |
| Sodium Adduct | [C₁₃H₁₅N₃O₃+Na]⁺ | 284.1005 |
| Potassium Adduct | [C₁₃H₁₅N₃O₃+K]⁺ | 300.0745 |
Visualization of Experimental Workflow
Application 2: this compound as an Internal Standard
This compound can be employed as an internal standard (IS) in quantitative LC-MS assays to correct for variations in sample preparation, injection volume, and ionization efficiency.[1] While a stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS, a non-endogenous peptide like this compound can be a cost-effective alternative, particularly when a SIL-IS is unavailable.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
Materials:
-
This compound standard
-
Analyte of interest
-
Biological matrix (e.g., plasma, cell lysate)
-
Solvents for sample preparation (e.g., acetonitrile, methanol)
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and this compound (IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Add a fixed concentration of the this compound internal standard to each calibration standard and quality control (QC) sample.
-
-
Sample Preparation:
-
To the unknown samples, add the same fixed concentration of this compound internal standard as used in the calibration standards.
-
Perform sample extraction (e.g., protein precipitation, solid-phase extraction) to remove interferences.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analyte and the internal standard.
-
Optimize the mass spectrometer settings for the detection of the analyte and this compound. This includes selecting precursor and product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Acquire data for the calibration standards, QC samples, and unknown samples.
-
Data Presentation: Predicted Fragmentation of this compound for MRM/SRM
The primary fragment ions expected from the collision-induced dissociation (CID) of the protonated this compound molecule are the b and y ions, resulting from the cleavage of the peptide amide bond. The table below summarizes the predicted monoisotopic masses of the major fragment ions.
| Precursor Ion ([M+H]⁺) m/z | Fragment Ion | Predicted m/z |
| 262.1186 | b₁ | 58.0293 |
| y₁ | 205.0871 |
Note: The tryptophan side chain can also produce characteristic fragment ions.
Visualization of Experimental Workflow
Conclusion
This compound is a versatile and reliable standard for various mass spectrometry applications. Its well-defined properties make it suitable for routine instrument calibration and performance verification. Furthermore, its utility as a non-endogenous internal standard provides a cost-effective solution for quantitative assays in research and drug development, ensuring data accuracy and precision. The protocols and data presented in these application notes serve as a comprehensive resource for the effective implementation of this compound in mass spectrometry workflows.
References
Formulating Glycyl-L-tryptophan for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tryptophan (Gly-Trp) is a dipeptide composed of glycine (B1666218) and L-tryptophan.[1] Its unique structure, combining a simple amino acid with the functional indole (B1671886) side chain of tryptophan, presents intriguing possibilities for drug delivery applications. The tryptophan moiety offers potential for mucoadhesion and interaction with cellular transport mechanisms, while the dipeptide nature may influence solubility and stability. This document provides detailed application notes and experimental protocols for the formulation of Glycyl-L-tryptophan into various drug delivery systems, including nanoparticles, hydrogels, and mucoadhesive formulations.
Physicochemical Properties and Stability Considerations
Glycyl-L-tryptophan is a solid at room temperature.[1] A critical aspect of formulating Glycyl-L-tryptophan is its stability. The tryptophan residue is susceptible to oxidation and hydrolysis, and the peptide bond can be cleaved under certain conditions. Therefore, formulation strategies should aim to protect the dipeptide from degradation.
Data Presentation: Formulation Parameters and Performance
The following tables summarize key quantitative data for different Glycyl-L-tryptophan formulation strategies. Data for Glycyl-L-tryptophan is limited; therefore, data from similar hydrophilic peptides are included for comparative purposes.
Table 1: Nanoparticle Formulation Parameters
| Formulation Method | Polymer/Lipid | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Double Emulsion (W/O/W) | PLGA | ~25 (for hydrophilic peptide) | < 180 | -11 to -21 | [2] |
| Double Emulsion (W/O/W) | PEG-PLGA | 24.4 (for hydrophilic peptide) | < 180 | -2 to -31 | [2] |
| Nanoprecipitation | PEG-PLGA | ~25 (for hydrophilic peptide) | < 180 | -2 to -31 | [2] |
Table 2: Hydrogel Formulation and Properties
| Hydrogel Type | Gelling Agent | Minimum Gelation Concentration | Formation Time | Key Drivers | Reference |
| Self-Assembled | N-[(benzyloxy)carbonyl]-L-tryptophan | 4.0 mg/mL | Seconds to minutes | π-π stacking, Hydrogen bonding | Tryptophan derivative hydrogel study |
Table 3: Mucoadhesive Formulation Performance
| Formulation Type | Mucoadhesive Polymer | Drug Type | Bioavailability (%) | Key Feature | Reference |
| Nanoparticles | Chitosan/Carbopol | Peptides | 0.1 - 5 | Prolonged residence time | [3][4] |
| Hybrid System | Chitosan/PEO Nanofibers | Desmopressin (peptide) | ~80% release in 45 min (in vitro) | Unidirectional release | [5] |
Experimental Protocols
Protocol 1: Preparation of Glycyl-L-tryptophan Loaded PLGA Nanoparticles
This protocol is adapted from the double emulsion (water-in-oil-in-water) solvent evaporation method, suitable for encapsulating hydrophilic peptides like Glycyl-L-tryptophan.[2][6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Glycyl-L-tryptophan
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (W/O):
-
Dissolve 10 mg of Glycyl-L-tryptophan in 1 mL of deionized water (internal aqueous phase).
-
Dissolve 100 mg of PLGA in 4 mL of DCM (oil phase).
-
Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator or high-speed homogenizer for 2 minutes on an ice bath to form a water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Immediately pour the primary emulsion into 10 mL of a 2% (w/v) PVA solution (external aqueous phase).
-
Homogenize the mixture for 5 minutes at a lower speed to form the double emulsion (W/O/W).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker with a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated Glycyl-L-tryptophan.
-
Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for long-term storage.
-
Protocol 2: Preparation of a Self-Assembled Glycyl-L-tryptophan Hydrogel
This protocol is a conceptual adaptation based on the self-assembly of tryptophan derivatives. The precise conditions for Glycyl-L-tryptophan may require optimization.
Materials:
-
Glycyl-L-tryptophan
-
Sodium bicarbonate (NaHCO₃) solution (0.1 M)
-
Gluconolactone (GDL) solution (0.1 M)
-
pH meter
Procedure:
-
Solubilization:
-
Dissolve Glycyl-L-tryptophan powder in the NaHCO₃ solution to a desired concentration (e.g., 6 mg/mL) with the aid of sonication to obtain a clear solution. The initial pH should be alkaline (e.g., pH 8.3).
-
-
Gelation Induction:
-
Slowly add the GDL solution to the Glycyl-L-tryptophan solution while monitoring the pH. GDL will gradually hydrolyze to gluconic acid, causing a decrease in pH.
-
Continue adding GDL until the target pH for gelation is reached (e.g., around pH 7.0-7.5).
-
-
Gel Formation:
-
Allow the solution to stand at room temperature or 37°C. Gel formation should be observed within minutes.
-
Confirm gelation by inverting the vial.
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
Glycyl-L-tryptophan loaded formulation (nanoparticles or hydrogel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the Glycyl-L-tryptophan formulation into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of Glycyl-L-tryptophan in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A ninhydrin-based colorimetric method can also be used for the quantitative determination of Glycyl-L-tryptophan.[7][8]
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Determination of Encapsulation Efficiency
Indirect Method:
-
After nanoparticle preparation, centrifuge the suspension to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free Glycyl-L-tryptophan in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total amount of Gly-Trp - Amount of free Gly-Trp in supernatant) / Total amount of Gly-Trp] x 100
Direct Method:
-
Lyophilize a known amount of the washed nanoparticle formulation.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DCM) to disrupt the nanoparticles and release the encapsulated Gly-Trp.
-
Extract the Gly-Trp into an aqueous phase.
-
Quantify the amount of Gly-Trp in the aqueous phase.
-
Calculate the EE% using the formula:
EE (%) = (Amount of encapsulated Gly-Trp / Total amount of Gly-Trp used in formulation) x 100
Visualization of Pathways and Workflows
Signaling Pathway: Tryptophan-Mediated Intestinal Barrier Enhancement
Tryptophan has been shown to improve intestinal barrier integrity and reduce inflammation through the Calcium-Sensing Receptor (CaSR) signaling pathway.[9][10] This pathway involves the activation of Rac1 and Phospholipase C-γ1 (PLC-γ1), leading to the strengthening of tight junctions.
References
- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. japsonline.com [japsonline.com]
- 7. A rapid and direct method for the quantitative determination of tryptophan in the intact protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and direct method for the quantitative determination of tryptophan in the intact protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Ameliorates Barrier Integrity and Alleviates the Inflammatory Response to Enterotoxigenic Escherichia coli K88 Through the CaSR/Rac1/PLC-γ1 Signaling Pathway in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Glycyl-L-tryptophan Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the aggregation of the dipeptide Glycyl-L-tryptophan in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of Glycyl-L-tryptophan solutions.
Question 1: I observed precipitation/cloudiness in my Glycyl-L-tryptophan solution. What is causing this and how can I resolve it?
Answer: Precipitation or turbidity in your Glycyl-L-tryptophan solution is a strong indicator of aggregation. This phenomenon is primarily driven by the hydrophobic nature of the tryptophan side chain, which tends to self-associate to minimize contact with water. Several factors can trigger or exacerbate this issue:
-
pH: The solubility of Glycyl-L-tryptophan is significantly influenced by pH. Aggregation is most likely to occur near its isoelectric point (pI), where the net charge of the molecule is zero, reducing electrostatic repulsion between molecules.
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.
-
Ionic Strength: The effect of ionic strength can be complex. While salts can sometimes increase solubility through charge screening, high salt concentrations can also lead to "salting out" and promote aggregation.
-
Buffer Species: The type of buffer used can influence solubility and stability.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is near the pI of Glycyl-L-tryptophan (approximately 5.5-6.0), adjust the pH to be at least 1.5-2 units away. For example, adjusting the pH to below 4 or above 8 will increase the net charge on the dipeptide, enhancing solubility.[1][2][3][4][5]
-
Dilute the Solution: If permissible for your experiment, try diluting the solution to a lower concentration.
-
Optimize Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to slow down aggregation kinetics. However, be mindful of potential solubility decreases at very low temperatures.
-
Add Excipients: Consider the addition of stabilizing excipients. See the tables below for guidance on selecting appropriate excipients and their working concentrations.
-
Change Buffer: If the problem persists, consider switching to a different buffer system. For instance, if you are using a phosphate (B84403) buffer, you might try a citrate (B86180) or histidine buffer to assess if the buffer components are influencing aggregation.[6][7]
Question 2: How can I proactively prevent Glycyl-L-tryptophan aggregation in my formulations?
Answer: Preventing aggregation from the outset is crucial for ensuring the quality and efficacy of your Glycyl-L-tryptophan formulation. A systematic approach to formulation development is recommended:
-
pH Optimization: The most critical factor is to maintain the pH of the solution away from the isoelectric point of Glycyl-L-tryptophan. A pH below 4 or above 8 is generally recommended to ensure the dipeptide is sufficiently charged to repel other molecules.[1][2][3][4][5]
-
Excipient Selection: Incorporate stabilizing excipients into your formulation. Common categories of effective excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as "preferential exclusion" agents, creating a hydration shell around the dipeptide and increasing the thermodynamic stability of the native state.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at preventing the aggregation of molecules with aromatic residues by interacting with the hydrophobic surfaces and disrupting self-association.[8][9][10][11]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent aggregation at interfaces (like air-water) and can also form micelles that encapsulate hydrophobic regions, preventing them from interacting. It's important to use them at an optimal concentration, as very high concentrations can sometimes promote aggregation.[12][13][14][15]
-
Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic tryptophan side chain, effectively masking it from other dipeptide molecules and preventing aggregation.[16][17][18][19]
-
-
Control of Ionic Strength: Maintain a low to moderate ionic strength (e.g., 10-150 mM NaCl) to balance charge screening and prevent salting-out effects.
-
Temperature Control: Prepare and store formulations at controlled, and generally lower, temperatures to minimize aggregation rates.
Question 3: My Glycyl-L-tryptophan solution appears clear, but I suspect there might be soluble aggregates. How can I detect them?
Answer: Soluble aggregates are non-covalent oligomers that are too small to cause visible turbidity but can still impact the biological activity and immunogenicity of a peptide therapeutic. Several analytical techniques can be used to detect and quantify these species:
-
Size-Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates. Aggregates will elute earlier than the monomeric dipeptide.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of a population of particles with a larger hydrodynamic radius than the monomer indicates aggregation.[20][21][22]
-
Intrinsic Tryptophan Fluorescence Spectroscopy: Changes in the local environment of the tryptophan residue upon aggregation can lead to shifts in its fluorescence emission spectrum (typically a blue shift as it moves to a more hydrophobic environment) and changes in fluorescence intensity.[23][24][25][26][27]
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Data Presentation: Efficacy of Aggregation Prevention Strategies
The following tables summarize quantitative and qualitative data on various strategies to prevent Glycyl-L-tryptophan aggregation.
Table 1: Effect of pH on the Solubility of L-Tryptophan (B1681604) (as a proxy for Glycyl-L-tryptophan Aggregation)
| pH | Approximate Solubility of L-Tryptophan (g/L) at 25°C | Expected Impact on Glycyl-L-tryptophan Aggregation |
| 1.0 | High | Low |
| 3.0 | Moderate | Moderate |
| 5.9 (pI) | 11.4 (Lowest) | High |
| 7.0 | Moderate | Moderate |
| 9.0 | High | Low |
| 11.0 | Very High | Very Low |
| Source: Adapted from literature on L-tryptophan solubility.[4][28][29] |
Table 2: Efficacy of Common Excipients in Preventing Peptide Aggregation
| Excipient Class | Example Excipient | Typical Concentration Range | Mechanism of Action | Qualitative Efficacy for Tryptophan-containing Peptides |
| Amino Acids | L-Arginine | 10 mM - 1 M | Interacts with aromatic residues, suppressing hydrophobic interactions.[8][9][10][11] | High |
| Surfactants | Polysorbate 80 | 0.005% - 0.1% (w/v) | Prevents surface-induced aggregation and can form micelles around hydrophobic regions.[12][13][14][15] | High |
| Polysorbate 20 | 0.005% - 0.1% (w/v) | Similar to Polysorbate 80, but effectiveness can vary based on the specific peptide.[12] | High | |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-10% (w/v) | Encapsulates the hydrophobic tryptophan side chain.[16][17][18][19] | Very High |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, promotes a hydration shell around the peptide. | Moderate to High |
| Trehalose | 5-10% (w/v) | Similar to sucrose, often used in lyophilized formulations. | Moderate to High |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of Glycyl-L-tryptophan in solution and detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Glycyl-L-tryptophan solution
-
Filtration unit with a 0.22 µm filter
Methodology:
-
Sample Preparation:
-
Prepare the Glycyl-L-tryptophan solution in the desired buffer.
-
Filter the solution through a 0.22 µm filter directly into a clean, dust-free cuvette to remove any extraneous dust particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the measurement (e.g., 25°C).
-
Allow the instrument to equilibrate for at least 15 minutes.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters. For a small dipeptide, a higher number of acquisitions may be necessary to obtain a good signal.
-
Typical settings:
-
Laser wavelength: 633 nm
-
Scattering angle: 173°
-
Number of runs: 3-5
-
Duration of each run: 60-120 seconds
-
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of peaks at hydrodynamic radii significantly larger than that expected for the monomeric dipeptide (typically <1 nm) indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates of Glycyl-L-tryptophan.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for small peptides (e.g., with a pore size of 100-150 Å)
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
Glycyl-L-tryptophan solution
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the Glycyl-L-tryptophan solution in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Separation:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically.
-
-
Detection and Quantification:
-
Monitor the elution profile at a suitable wavelength for tryptophan detection (e.g., 280 nm).
-
Aggregates will elute as earlier peaks before the main monomer peak.
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 3: Intrinsic Tryptophan Fluorescence Spectroscopy for Aggregation Monitoring
Objective: To monitor changes in the local environment of the tryptophan residue as an indicator of aggregation.
Materials:
-
Fluorescence spectrophotometer with temperature control
-
Quartz fluorescence cuvette
-
Glycyl-L-tryptophan solution
-
Blank buffer solution
Methodology:
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature (e.g., 25°C).
-
-
Blank Measurement:
-
Fill the cuvette with the blank buffer solution.
-
Record a blank emission spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the Glycyl-L-tryptophan solution and then fill it with the sample.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Scan the emission spectrum from 310 nm to 450 nm.
-
Record the wavelength of maximum fluorescence emission (λmax) and the fluorescence intensity at this wavelength.
-
-
Data Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of L-tryptophan with alpha-cyclodextrin: studies with calorimetry and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Colloidal Nanoparticles of a β-Cyclodextrin/L-Tryptophan Inclusion Complex for Use as Pickering Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral recognition of l-tryptophan with beta-cyclodextrin-modified biomimetic single nanochannel - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. enovatia.com [enovatia.com]
- 22. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nist.gov [nist.gov]
- 24. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of pH on aggregation kinetics of the repeat domain of a functional amyloid, Pmel17 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 27. atlantis-press.com [atlantis-press.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: H-Gly-Trp-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the dipeptide H-Gly-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: During the solid-phase peptide synthesis (SPPS) of this compound, several side products can arise. The most common impurities include:
-
Tryptophan-related side products: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions, particularly during the final cleavage from the resin.
-
Diketopiperazine (DKP) formation: As a dipeptide, Gly-Trp is highly prone to cyclization, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a significant side reaction, especially for sequences with glycine (B1666218) at the C-terminus.[1][2]
-
Deletion and Truncated Sequences: Incomplete coupling or deprotection steps can lead to the formation of peptides missing one of the amino acids (e.g., Gly or Trp) or sequences that are shorter than the target dipeptide.[3][4]
-
Racemization: The activation of the carboxylic acid group of the amino acids can lead to the loss of stereochemical integrity, resulting in the formation of diastereomers (e.g., H-Gly-D-Trp-OH).[1]
-
Incomplete Deprotection: Failure to completely remove protecting groups from the tryptophan side chain (e.g., Boc) or the N-terminus can result in impurities with a higher molecular weight.[3]
Q2: How can I minimize the formation of side products during this compound synthesis?
A2: Minimizing side product formation requires careful optimization of the synthesis protocol. Key strategies include:
-
Protecting the Tryptophan Side Chain: Using a protecting group, such as tert-butyloxycarbonyl (Boc), on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is highly recommended to prevent oxidation and alkylation during cleavage.[1][5]
-
Optimizing Cleavage: Employing a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water is crucial to quench reactive carbocations that can modify the tryptophan residue.[6]
-
Suppressing Diketopiperazine Formation: For dipeptides, using a 2-chlorotrityl chloride resin can help to suppress DKP formation due to its acid-labile nature, which allows for milder cleavage conditions.
-
Ensuring Complete Reactions: Double coupling and extended deprotection times can help ensure complete reactions, thereby reducing the incidence of deletion and truncated sequences. Monitoring coupling and deprotection steps with tests like the Kaiser test is also advisable.[7]
-
Using Racemization Suppressants: The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) during the coupling step can help to reduce racemization.
Q3: What analytical techniques are best for identifying impurities in my this compound sample?
A3: A combination of chromatographic and spectrometric methods is essential for the comprehensive analysis of your synthetic peptide. The primary techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the peptide and quantifying impurities based on their retention times and peak areas. The tryptophan residue allows for detection at both 220 nm (peptide bond) and 280 nm (indole ring).[8][9]
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the desired dipeptide and identifying the mass of any impurities, which provides clues about their nature (e.g., deletion, modification, or incomplete deprotection).[10]
-
Tandem Mass Spectrometry (MS/MS): Can be used to confirm the amino acid sequence of the main product and impurities.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks in HPLC analysis of the crude product | 1. Presence of deletion or truncated sequences from incomplete coupling or deprotection. 2. Formation of diketopiperazine. 3. Oxidation or alkylation of the tryptophan side chain. 4. Racemization of the tryptophan residue. | 1. Implement double coupling for each amino acid and extend deprotection times. Use a capping step with acetic anhydride (B1165640) after each coupling to terminate unreacted chains. 2. Use a 2-chlorotrityl chloride resin. 3. Use Fmoc-Trp(Boc)-OH for side-chain protection and a scavenger cocktail (e.g., TFA/TIS/H₂O) during cleavage.[1][6] 4. Add a racemization suppressant like HOBt or Oxyma to the coupling reaction. |
| Low crude peptide yield | 1. Incomplete coupling of one or both amino acids. 2. Premature cleavage of the peptide from the resin. 3. Significant diketopiperazine formation leading to loss of linear peptide. | 1. Use a more efficient coupling reagent (e.g., HATU, HBTU), increase coupling time, or perform a double coupling.[1] 2. Ensure the appropriate resin and linker are used for the synthesis strategy. 3. Synthesize on a 2-chlorotrityl chloride resin to minimize DKP formation. |
| Product mass is higher than expected | 1. Incomplete removal of the Boc protecting group from the tryptophan side chain (+100 Da). 2. Alkylation of the tryptophan indole ring by moieties from the resin or protecting groups during TFA cleavage.[11] | 1. Increase the cleavage time with trifluoroacetic acid (TFA). 2. Use Fmoc-Trp(Boc)-OH for side-chain protection and ensure an effective scavenger cocktail is used during cleavage. |
| Poor peak shape (tailing or fronting) in HPLC | 1. Secondary interactions between the basic indole ring of tryptophan and residual acidic silanols on the HPLC column. 2. Column overload. | 1. Ensure the mobile phase contains at least 0.1% TFA to suppress silanol (B1196071) activity. 2. Reduce the amount of sample injected onto the column. |
Experimental Protocols
A standard protocol for the solid-phase synthesis of this compound using Fmoc chemistry is outlined below.
Materials and Reagents:
-
Fmoc-Gly-OH
-
Fmoc-Trp(Boc)-OH
-
Wang Resin or 2-Chlorotrityl Chloride Resin
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), a coupling agent (e.g., DIC, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add the activated amino acid solution to the swelled resin.
-
Add DIPEA (6 eq.) and agitate the mixture for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat the coupling procedure as in step 2 using Fmoc-Gly-OH.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection with 20% piperidine in DMF as described in step 3.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of H-Gly-Trp-OH from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the cleavage of H-Gly-Trp-OH from solid-phase synthesis resins. Below you will find frequently asked questions and a detailed troubleshooting guide to address common challenges and ensure high yield and purity of your dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when cleaving tryptophan-containing peptides like this compound?
The primary challenge is the susceptibility of the tryptophan indole (B1671886) side chain to modification by reactive carbocations generated during acidic cleavage.[1][2][3] These carbocations arise from the cleavage of side-chain protecting groups (like t-butyl) and the resin linker itself. Without proper quenching, these can lead to alkylation of the indole ring, resulting in significant impurities that are often difficult to separate during purification.[4]
Q2: What are scavengers and why are they essential for cleaving this compound?
Scavengers are nucleophilic reagents added to the trifluoroacetic acid (TFA) cleavage cocktail to "trap" or neutralize the reactive carbocations.[5] By reacting preferentially with these electrophilic species, scavengers protect the nucleophilic indole ring of tryptophan from modification, thus preserving the integrity of the this compound dipeptide.[5][6]
Q3: Which resin is better for synthesizing this compound: Wang or 2-Chlorotrityl (2-CTC)?
Both Wang and 2-Chlorotrityl (2-CTC) resins can be used to produce peptides with a C-terminal carboxylic acid.[7][8]
-
Wang Resin is a standard choice and is cleaved with a strong TFA cocktail (e.g., 95% TFA).[8]
-
2-Chlorotrityl Resin is highly acid-labile, allowing for cleavage under much milder conditions (e.g., 1-5% TFA in DCM) if a protected peptide fragment is desired.[7][9] For full deprotection, a standard strong TFA cocktail is used. The steric hindrance of the 2-CTC linker can also help minimize side reactions.[8] For peptides with a C-terminal tryptophan, 2-CTC resin can be a good choice to minimize side reactions during cleavage.[10]
Q4: Should I use a protecting group on the tryptophan side chain?
Yes, using a protecting group on the indole nitrogen of tryptophan, most commonly the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH during synthesis), is highly recommended.[3][10][11] This strategy significantly reduces side reactions such as alkylation and reattachment of the peptide to the resin during cleavage.[11]
Data Presentation: Scavenger Cocktail Performance
The choice of scavenger cocktail is critical for obtaining high-purity this compound. The following tables summarize the effectiveness of different cleavage cocktails.
Table 1: Comparison of Cleavage Cocktails for a Tryptophan-Containing Peptide
This table provides illustrative data on how scavenger choice impacts the purity of a crude model peptide containing a tryptophan residue.
| Performance Metric | Method A: Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Method B: Minimalist Cocktail (95% TFA / 5% H₂O) |
| Crude Purity (%) | ~85-95% | ~60-70% |
| Major Impurity | Minor deletion or truncated sequences | Tryptophan alkylation products, oxidation |
| HPLC Peak Profile | Sharp main product peak with good resolution | Broader main peak with multiple side-product peaks |
| Suitability | Essential for peptides with sensitive residues like Trp.[2] | Only suitable for peptides without any sensitive residues.[2] |
Note: Data is illustrative and based on typical results for tryptophan-containing peptides. Actual purity is highly dependent on the specific peptide sequence and the efficiency of the synthesis steps.[2]
Table 2: Effectiveness of Different Scavengers in Reducing Side Reactions
This data, adapted from a study on a Cys-containing peptide, demonstrates how increasing the concentration of effective scavengers can significantly reduce alkylation side products. Cysteine's sulfhydryl group is also highly nucleophilic and serves as a good model for the reactivity of tryptophan's indole ring.
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (h) | S-Alkylated Byproduct (%) |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 25 |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2 | 10 |
| 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | 2 | 8 |
Data adapted from studies on Cys-containing peptides, which are susceptible to similar alkylation reactions as Tryptophan.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of this compound.
Issue 1: Low Yield of this compound After Cleavage and Precipitation
-
Possible Cause 1: Incomplete cleavage from the resin.
-
Possible Cause 2: The dipeptide is small and may have some solubility in the precipitation solvent (diethyl ether).
-
Possible Cause 3: Reattachment of the peptide to the resin.
-
Solution: This can occur with C-terminal tryptophan. Using a scavenger like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail can help minimize this side reaction.[11] Using Fmoc-Trp(Boc)-OH during synthesis is also highly recommended to suppress reattachment.[11]
-
Issue 2: Crude product is discolored (yellow, brown, or purple)
-
Possible Cause 1: Oxidation of the tryptophan indole ring.
-
Solution: Work with degassed solvents and consider blanketing the reaction with an inert gas like nitrogen or argon. Ensure your reagents, especially TFA, are high quality and fresh. Including a scavenger like 1,2-ethanedithiol (EDT) is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1]
-
-
Possible Cause 2: Formation of colored by-products from scavengers or the resin linker.
-
Solution: Ensure the peptide is thoroughly washed with cold diethyl ether after precipitation to remove residual scavengers. If using a resin with a more acid-sensitive linker, colored by-products can sometimes form; optimizing cleavage time can help.
-
Issue 3: Mass spectrometry shows unexpected peaks (+57, +114, etc.)
-
Possible Cause 1: Alkylation of the tryptophan side chain.
-
Solution: This is the most common side reaction. The added mass corresponds to the carbocation that has attached to the indole ring (e.g., +57 for t-butyl). The solution is to use an effective scavenger cocktail. A standard and effective mixture is 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O.[2][11] TIS is a very efficient scavenger for the t-butyl cations that cause this modification.[6]
-
-
Possible Cause 2: Incomplete removal of side-chain protecting groups.
-
Solution: If you used a protecting group on the Trp indole nitrogen (e.g., Boc, mass +100), this peak indicates incomplete deprotection. Extend the cleavage time or ensure the TFA concentration is sufficient.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for common issues encountered during this compound cleavage.
Caption: The role of scavengers in preventing tryptophan side-chain alkylation during TFA cleavage.
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Wang Resin
This protocol is suitable for peptides synthesized with Fmoc-Trp(Boc)-OH on Wang resin.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate or swirl the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the TFA solution containing the cleaved peptide. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Protocol 2: Cleavage using Reagent K for Peptides with Sensitive Residues
This protocol uses a more robust scavenger cocktail and is recommended if the peptide contains other sensitive residues in addition to tryptophan, or if standard cleavage gives poor results.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, freshly prepare Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-ethanedithiol (EDT) (v/v/v/v/v) .[4] For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation, Precipitation, and Drying: Follow steps 4-6 as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Glycyl-L-tryptophan Stability
Welcome to the technical support center for Glycyl-L-tryptophan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glycyl-L-tryptophan during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Glycyl-L-tryptophan solution has developed a yellow tint. What is the cause and is the product degraded?
A: A yellow discoloration in solutions containing tryptophan is a common indicator of degradation.[1][2][3] The tryptophan residue in the Glycyl-L-tryptophan dipeptide is highly susceptible to oxidation, which can lead to the formation of colored degradation products.[2][4] The primary cause is often exposure to oxygen, light, or elevated temperatures during storage or handling.[4][5][6] The presence of this color indicates that the integrity of the peptide has been compromised, and it should be quantified using analytical methods like HPLC to determine the level of purity before use.
Q2: What are the primary degradation products of Glycyl-L-tryptophan?
A: The degradation of Glycyl-L-tryptophan primarily involves the oxidation of the tryptophan indole (B1671886) side chain.[4][5] This process can be initiated by factors such as light, heat, oxygen, metal ions, and reactive oxygen species (ROS).[4][5][6] The most common degradation products include:
-
N-formylkynurenine (NFK) : Results from the cleavage of the indole ring.[1][5][7][8]
-
Kynurenine (Kyn) : Formed from the deformylation of NFK.[1][5][8]
-
Hydroxytryptophan (e.g., 5-OH-Trp) : Involves the addition of a hydroxyl group to the indole ring.[5][8]
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia) : Additional oxidation products.[1][5]
The formation of these products alters the structure and physicochemical properties of the parent peptide.[5]
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing Glycyl-L-tryptophan. What could they be?
A: Unexpected peaks in your HPLC analysis are likely the degradation products of tryptophan oxidation.[5] These products are typically more polar than the parent Glycyl-L-tryptophan and will therefore elute earlier in a reverse-phase HPLC setup.[5] To confirm their identity, you can use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the mass of the species corresponding to each peak.[5][7][8]
Q4: How can I prevent the degradation of Glycyl-L-tryptophan during storage and handling?
A: To minimize degradation, meticulous handling and storage procedures are crucial. Key recommendations include:
-
Use Deoxygenated Solvents : Dissolved oxygen is a major contributor to oxidation. Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[5]
-
Control pH : Maintain the pH of your solution between 4 and 6. The rate of tryptophan oxidation increases at pH 8 or higher.[5]
-
Protect from Light : Tryptophan is known to be unstable under light irradiation.[9] Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Control Temperature : Store stock solutions and solid compounds at recommended low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[10][11]
-
Work Quickly : Minimize the exposure time of the peptide solution to ambient air.[5]
-
Use Antioxidants : Consider adding antioxidants like ascorbic acid, chlorogenic acid, or potassium sorbate (B1223678) to your solutions to improve stability, especially if prolonged storage or exposure to air is unavoidable.[9][12]
Data Presentation: Factors Influencing Stability
The stability of Glycyl-L-tryptophan is influenced by several environmental factors. The table below summarizes these factors and their effects.
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen/Oxidation | Primary cause of degradation, leading to cleavage of the indole ring and formation of products like NFK and Kynurenine.[4][5][6] | Use deoxygenated buffers; work in an inert atmosphere (e.g., glove box); add antioxidants.[5][9] |
| Light (UV/Visible) | Induces photodegradation, often through a free radical pathway.[5][9] | Store in amber vials or light-protected containers; minimize exposure during experiments.[1] |
| Temperature | Higher temperatures accelerate the rate of all degradation reactions.[4][5][10] | Store at recommended low temperatures (solid & solution); avoid thermal stress and freeze-thaw cycles. |
| pH | High pH (≥8) increases the rate of oxidation.[5] Optimal stability is generally found in slightly acidic conditions. | Maintain solution pH in the range of 4-6.[5] |
| Metal Ions | Can catalyze oxidation reactions (metal-catalyzed oxidation, MCO).[5][7][8] | Use high-purity solvents and reagents; consider using a chelating agent like EDTA in buffers. |
| Reactive Oxygen Species (ROS) | Species like hydrogen peroxide and hydroxyl radicals are potent oxidizers of the tryptophan residue.[4][5][6] | Avoid sources of ROS; use antioxidants to scavenge free radicals. |
Experimental Protocols
Protocol: Stability Indicating RP-HPLC Method
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of Glycyl-L-tryptophan and quantify its degradation products.
1. Objective: To separate and quantify Glycyl-L-tryptophan from its potential degradation products.
2. Materials:
-
Glycyl-L-tryptophan sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).[5] A change in the ratio of peak areas at these wavelengths can indicate modification of the indole ring.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: Linear gradient from 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate
-
5. Sample Preparation:
-
Dissolve the Glycyl-L-tryptophan sample in Mobile Phase A or an appropriate buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak areas for Glycyl-L-tryptophan and any additional peaks.
-
The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Degradation products, being more polar, will typically elute before the parent peptide.[5]
Visualizations
Tryptophan Degradation Pathway
Caption: Oxidative degradation pathway of the tryptophan residue.
Experimental Workflow for Stability Analysis
Caption: Experimental workflow for assessing peptide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Tryptophan and Cysteine Oxidation Products Dominate in α-Lactalbumin-Derived Peptides Analyzed with LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation [sgs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
avoiding racemization during H-Gly-Trp-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the dipeptide H-Gly-Trp-OH, with a specific focus on avoiding racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization during peptide synthesis is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. This occurs when the carboxyl group of the N-protected tryptophan is activated by a coupling reagent. The planar structure of this intermediate allows for the loss of stereochemical integrity at the α-carbon before the coupling with glycine (B1666218) occurs.[1] A secondary, less common mechanism is direct enolization, where a strong base abstracts the proton from the α-carbon of the activated amino acid.[1][2]
Q2: Which amino acid is susceptible to racemization in the this compound sequence?
A2: In the synthesis of this compound, the tryptophan (Trp) residue is the one susceptible to racemization. This is because its carboxyl group is activated to facilitate coupling with the amino group of glycine. Glycine, being achiral, cannot racemize.
Q3: Why is it crucial to protect the indole (B1671886) side chain of tryptophan during synthesis?
A3: The indole side chain of tryptophan is susceptible to modification by cationic species, particularly during the final cleavage from the resin under acidic conditions.[3] Protecting the indole nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, prevents side reactions like alkylation and oxidation, leading to a purer final product.[3]
Q4: What are the most effective methods for detecting and quantifying racemization in the final this compound product?
A4: The most common and effective analytical methods for detecting and quantifying racemization in peptides are Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] Chiral HPLC uses a chiral stationary phase to separate the diastereomers, while CE separates them based on their differential migration in an electric field.[4] NMR can be used with a chiral solvating agent to differentiate between the enantiomers.[4]
Troubleshooting Guide: Minimizing Racemization
Issue: HPLC analysis of the crude this compound product shows a significant peak corresponding to the D-Trp diastereomer.
This troubleshooting guide will help you identify the potential sources of racemization in your synthesis and provide actionable solutions to minimize it.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization. Some reagents are more prone to forming the problematic oxazolone intermediate than others.
-
Problem: Using carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[1][5] 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective.[3][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Recommended Action: For synthesizing this compound, consider using uronium/aminium reagents like HATU or HBTU, or phosphonium (B103445) reagents like PyBOP, which are known for their high coupling efficiency and low racemization levels, especially when used with additives.[7]
Step 2: Assess the Base Used in the Coupling Step
The type and concentration of the base used can significantly influence the extent of racemization.
-
Problem: Using a strong base or an excess amount of base.
-
Solution: Opt for a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial in reducing racemization.[5]
-
Recommended Action: Use the minimum amount of base necessary to ensure the reaction proceeds. Typically, two equivalents of base are used for aminium/uronium salt-based couplings.
Step 3: Optimize Reaction Conditions
Temperature and solvent can play a role in the rate of racemization.
-
Problem: Performing the coupling reaction at elevated temperatures.
-
Solution: Lowering the reaction temperature can decrease the rate of racemization.
-
Recommended Action: Conduct the coupling step at 0°C. While this may slow down the reaction rate, it can significantly improve the enantiomeric purity of the final product. Using less polar solvents can also sometimes help, but this needs to be balanced with the solubility of the reactants.[1]
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acid, coupling method, and reaction conditions. While exact quantitative data for this compound is not extensively published, the following table provides a comparative overview of common coupling reagents and their general propensity to cause racemization.
| Coupling Reagent/Method | Additive | Relative Racemization Risk | Key Considerations |
| DCC or DIC | None | High | Produces an insoluble urea (B33335) byproduct (DCU) that can be difficult to remove. Not recommended without an additive.[1] |
| DCC or DIC | HOBt or HOAt | Low | The combination of a carbodiimide with an additive is a cost-effective method to suppress racemization.[5] |
| HBTU, TBTU | HOBt | Low | Efficient coupling reagents, but can undergo guanidinylation of the N-terminus if not pre-activated.[3] |
| HATU | HOAt | Very Low | Highly efficient, especially for sterically hindered couplings, with very low levels of racemization.[7] |
| PyBOP | HOBt | Low | A phosphonium salt-based reagent that is a good alternative to uronium salts.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization
This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Fmoc chemistry, with specific steps to minimize racemization.
Materials:
-
Fmoc-Gly-Wang resin (0.1 mmol)
-
Fmoc-Trp(Boc)-OH (0.3 mmol)
-
HATU (0.29 mmol)
-
N-methylmorpholine (NMM) (0.6 mmol)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH and HATU in DMF.
-
Add NMM to the solution and allow it to pre-activate for 2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to ensure the completion of the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: A troubleshooting workflow for minimizing racemization during peptide synthesis.
Caption: Chemical pathways illustrating desired peptide bond formation versus racemization.
References
Technical Support Center: Glycyl-L-tryptophan Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of the dipeptide Glycyl-L-tryptophan (Gly-Trp).
Troubleshooting Guide
This guide addresses common problems encountered during the mass spectrometric analysis of Glycyl-L-tryptophan in a question-and-answer format.
Q1: Why am I observing a weak or no signal for my Glycyl-L-tryptophan precursor ion ([M+H]⁺ at m/z 262.12)?
A1: Low signal intensity for the precursor ion can stem from several factors:
-
Suboptimal Ionization Conditions: The efficiency of electrospray ionization (ESI) is highly dependent on the pH of the solvent. For positive ion mode, ensure the mobile phase is sufficiently acidic to promote protonation. The addition of 0.1% formic acid is a standard practice to lower the pH and enhance the signal of protonated analytes.
-
Sample Purity and Concentration: High concentrations of salts (e.g., from buffers) or detergents in the sample can suppress the ionization of the target analyte. A sample cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, may be necessary. Also, verify that the sample concentration is within the optimal range for your instrument (typically 1-10 µM).
-
Instrument Parameters: The settings for the ESI source, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, must be optimized for a small molecule like Gly-Trp. Inappropriate settings can lead to poor desolvation or in-source fragmentation, reducing the abundance of the intact precursor ion.
Q2: My MS/MS spectrum is dominated by the tryptophan immonium ion (m/z 130.07) and other side-chain fragments, with very weak backbone (b and y) ions. How can I improve backbone fragmentation?
A2: The indole (B1671886) side chain of tryptophan is readily fragmented. To enhance the observation of sequence-informing b and y ions, consider the following:
-
Collision Energy Optimization: The amount of energy used for collision-induced dissociation (CID) is critical. High collision energies can lead to extensive fragmentation of the tryptophan side chain at the expense of backbone cleavages. Perform a collision energy optimization experiment by acquiring MS/MS spectra at various energy levels (e.g., in 5 eV increments from 10 to 40 eV) to find the optimal energy that produces a balanced distribution of side-chain and backbone fragments.
-
Fragmentation Method: If available on your instrument, consider alternative fragmentation techniques. Electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) are often "gentler" on side chains and can promote cleavage of the peptide backbone, providing more sequence information.
Q3: I am observing unexpected peaks in my full scan mass spectrum, such as at m/z 284.10 and 300.07. What are these?
A3: These peaks are likely adducts, where the Gly-Trp molecule associates with ions present in the solvent or from the experimental setup. Common adducts in positive ion ESI-MS include:
-
Sodium Adduct [M+Na]⁺: Expected at m/z 261.11 + 22.99 = 284.10.
-
Potassium Adduct [M+K]⁺: Expected at m/z 261.11 + 38.96 = 300.07.
The presence of adducts can reduce the intensity of the desired protonated molecule [M+H]⁺ and complicate data interpretation. To minimize adduct formation, use high-purity, LC-MS grade solvents and plasticware instead of glass, as glass can be a source of sodium and potassium ions.
Q4: The fragmentation pattern of my Gly-Trp sample is inconsistent between runs. What could be the cause?
A4: Inconsistent fragmentation can be due to several factors related to instrument stability and sample preparation:
-
Fluctuating Instrument Parameters: Ensure that the collision energy and the pressure of the collision gas in the mass spectrometer are stable and reproducible between analyses.
-
Sample Degradation: Tryptophan residues are susceptible to oxidation. Ensure proper sample handling and storage (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis when possible.
-
In-Source Fragmentation: If the cone voltage (or equivalent parameter) is set too high, it can cause the precursor ion to fragment in the ionization source before it reaches the mass analyzer. This can lead to a variable and non-reproducible MS/MS spectrum. Optimize the cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in Glycyl-L-tryptophan mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical monoisotopic mass of Glycyl-L-tryptophan and its protonated precursor ion?
A1: The chemical formula for Glycyl-L-tryptophan is C₁₃H₁₅N₃O₃.
-
Theoretical Monoisotopic Mass: 261.1113 g/mol .
-
Protonated Precursor Ion [M+H]⁺: m/z 262.1186.
Q2: What are the primary fragment ions expected from the CID of protonated Glycyl-L-tryptophan?
A2: The fragmentation of Gly-Trp produces characteristic ions from both backbone cleavage (b and y ions) and side-chain fragmentation. The most common fragments are detailed in the data table below. The y₁ ion results from cleavage of the peptide bond, retaining the charge on the C-terminal tryptophan residue. The b₁ ion is less commonly observed. A prominent fragment is the immonium ion of tryptophan (m/z 130.07), which results from the loss of the glycine (B1666218) residue and cleavage within the tryptophan residue.
Q3: Can mass spectrometry distinguish Glycyl-L-tryptophan from its isomer, L-tryptophyl-glycine (Trp-Gly)?
A3: Yes, tandem mass spectrometry (MS/MS) is an excellent technique for distinguishing between these isomers. Although they have the same precursor mass (m/z 262.12), they will produce different fragment ions upon CID.
-
Gly-Trp will produce a y₁ ion corresponding to protonated tryptophan (m/z 205.09) and a b₁ ion for protonated glycine (m/z 58.03, though often low in abundance).
-
Trp-Gly will produce a y₁ ion corresponding to protonated glycine (m/z 76.04) and a b₁ ion for the protonated tryptophan residue (m/z 188.07). The distinct masses of these sequence-specific ions allow for unambiguous identification of each isomer.
Data Presentation
Table 1: Common Fragment Ions of Protonated Glycyl-L-tryptophan ([M+H]⁺)
The following table summarizes the major fragment ions observed in the experimental CID spectrum of protonated Glycyl-L-tryptophan.
| Ion Type | Fragment Structure | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Precursor | [Gly-Trp+H]⁺ | 262.1186 | 262.1186 | 100.0 |
| y₁ | [Trp+H]⁺ | 205.0972 | 205.09 | ~35 |
| Immonium | Trp immonium ion | 130.0651 | 130.07 | ~17 |
| - | [y₁ - NH₃]⁺ | 188.0706 | 188.07 | ~8 |
| - | Indole side-chain fragment | 146.0600 | 146.06 | ~5 |
Data derived from publicly available experimental spectra.
Experimental Protocols
Protocol for ESI-MS/MS Analysis of Glycyl-L-tryptophan
This protocol provides a general framework for the analysis of Gly-Trp using a standard tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) with an electrospray ionization source.
1. Sample Preparation
-
Materials:
-
Glycyl-L-tryptophan standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade formic acid (FA)
-
Microcentrifuge tubes and pipettes
-
-
Stock Solution (1 mg/mL):
-
Accurately weigh ~1 mg of Glycyl-L-tryptophan.
-
Dissolve in 1 mL of LC-MS grade water to create a stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution (5 µM):
-
Prepare a solvent mixture of 50:50 (v/v) ACN:water with 0.1% FA.
-
Dilute the stock solution with the solvent mixture to a final concentration of 5 µM.
-
If any particulates are visible, centrifuge the solution at high speed for 5 minutes and transfer the supernatant to a clean autosampler vial.
-
2. Mass Spectrometry Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an ESI source.
-
Method: Direct infusion or LC-MS.
-
ESI-MS (Full Scan) Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone/Capillary Exit Voltage: 20 - 40 V (optimize to maximize precursor ion)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Gas Flow (Desolvation): 600 - 800 L/hr
-
Scan Range (m/z): 100 - 500
-
-
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of Gly-Trp at m/z 262.12.
-
Isolation Window: 1-2 Da.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize in the range of 15-35 eV.
-
Scan Range (m/z): 50 - 270.
-
Visualizations
Glycyl-L-tryptophan Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of protonated Glycyl-L-tryptophan under CID conditions.
challenges in purifying H-Gly-Trp-OH from crude mixture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of the dipeptide H-Gly-Trp-OH from crude synthetic mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Q: My main peak for this compound is broad or shows significant tailing. What are the common causes and how can I fix this?
A: Poor peak shape is a frequent issue in peptide purification and can stem from several factors.
-
Possible Causes & Suggested Solutions:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2] Solution: Reduce the sample concentration or the injection volume.[2][3]
-
Inappropriate Sample Solvent: Dissolving the crude peptide in a solvent stronger than the initial mobile phase (e.g., high percentage of organic solvent) can cause peak distortion.[1] Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., Mobile Phase A) or a weaker solvent.[1][3] If solubility is an issue, use a minimal amount of a strong solvent like DMSO and then dilute with Mobile Phase A.[1][3]
-
Secondary Interactions: The basic nature of the N-terminal amine and the indole (B1671886) ring of tryptophan can lead to unwanted interactions with residual silanol (B1196071) groups on the silica-based column, causing tailing.[2] Solution: Ensure the mobile phase is sufficiently acidic. A concentration of 0.1% Trifluoroacetic Acid (TFA) is standard for protonating silanols and minimizing these interactions.[2][3]
-
Peptide Aggregation: this compound, particularly at high concentrations, can aggregate on the column.[2] Solution: Dilute the sample before injection and consider adjusting the mobile phase pH away from the peptide's isoelectric point (pI) to increase electrostatic repulsion.[2]
-
Problem 2: Multiple Peaks or Low Purity in the Final Product
Q: After purification, my analytical HPLC still shows multiple peaks close to the main product peak. What are these impurities and how can I improve separation?
A: The presence of closely eluting impurities is a common challenge stemming from the synthesis process.
-
Possible Causes & Suggested Solutions:
-
Synthesis-Related Impurities: Solid-phase peptide synthesis (SPPS) can generate impurities with very similar hydrophobicity to the target peptide, such as deletion sequences (e.g., Trp) or truncated sequences.[1][4] Incomplete deprotection or modification of the tryptophan side chain can also occur.[4][5]
-
Tryptophan Oxidation: The indole side chain of tryptophan is highly susceptible to oxidation, which can occur during synthesis, cleavage, or purification.[5][6][7] This creates byproducts that may co-elute with the desired peptide.[1] Solution: Work quickly, use fresh, high-purity solvents, and protect the sample from light and air.[1][6] Using scavengers like triisopropylsilane (B1312306) (TIS) during the TFA cleavage step is crucial to prevent tryptophan alkylation.[8]
-
Gradient is Too Steep: A rapid increase in the organic solvent concentration may not provide sufficient time to resolve closely related species.[1][3] Solution: Employ a shallower gradient around the elution point of this compound.[1][2] For example, if the peptide elutes at 30% acetonitrile (B52724), try a gradient that increases from 20% to 40% over a longer period (e.g., 30-40 minutes).[1]
-
Problem 3: Low or No Recovery of the Peptide
Q: I'm experiencing very low yield after the purification process. Where could my peptide be going?
A: Low recovery can be attributed to solubility issues, degradation, or irreversible binding.
-
Possible Causes & Suggested Solutions:
-
Poor Solubility: The crude peptide may not have fully dissolved before injection, or it may have precipitated on the column or in the collection tubes.[2] Solution: Ensure complete dissolution of the sample, using sonication if necessary.[1] Collect fractions into tubes containing a small amount of a solubilizing agent (e.g., 10% acetonitrile) if post-column precipitation is suspected.[2]
-
Peptide Degradation: Hydrolysis of the peptide bond can occur under harsh acidic or basic conditions.[6][7] Solution: Use standard mobile phase conditions (e.g., 0.1% TFA in water/acetonitrile) and process the fractions promptly. Avoid prolonged exposure to strong acids or bases.
-
Irreversible Adsorption: A portion of the peptide may bind irreversibly to the column matrix.[2] Solution: Ensure the column is properly conditioned before use and cleaned according to the manufacturer's instructions after each run.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard purification method for this compound?
A1: The industry-standard method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][4] This technique separates the target peptide from impurities based on differences in hydrophobicity.[1] A C18 stationary phase is most common, paired with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA.[1][4][9]
Q2: What are the most common impurities found in a crude this compound mixture?
A2: Crude mixtures from solid-phase peptide synthesis typically contain a variety of impurities.[4] For this compound, these include:
-
Deletion sequences: Peptides missing one of the amino acids.
-
Truncated sequences: Chains that stopped growing prematurely.[1]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.[4]
-
Products of side reactions: Alkylation or oxidation of the tryptophan side chain is a significant issue.[5]
-
Reagents and scavengers: Residual chemicals from the cleavage cocktail (e.g., TFA, TIS).[4]
Q3: Why has my this compound solution turned yellow?
A3: A yellow discoloration is a common sign of tryptophan oxidation.[6] The indole ring is sensitive to oxidation from exposure to air, light, or trace metal ions, leading to the formation of colored byproducts like kynurenine.[6][7] To prevent this, prepare solutions fresh using degassed buffers, store them protected from light in amber vials, and use high-purity reagents.[6][7]
Q4: Can I use crystallization to purify this compound?
A4: While crystallization is a powerful purification technique, it can be challenging for small, flexible peptides like this compound. Achieving crystallization requires screening various solvents and conditions, and success is not guaranteed. For tryptophan-containing molecules, solubility can be low near the isoelectric point (pI ≈ 5.9), which can favor precipitation over the formation of high-quality crystals.[10] RP-HPLC remains the more reliable and widely used method for achieving high purity.
Q5: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?
A5: TFA serves two primary roles in RP-HPLC of peptides:
-
Ion-Pairing Agent: It forms an ion pair with the positively charged amino groups of the peptide, neutralizing the charge and increasing its hydrophobicity, which improves retention and interaction with the C18 stationary phase.
-
Acidifier: It maintains a low pH (around 2), which protonates silanol groups on the silica (B1680970) support, preventing secondary interactions that cause peak tailing.[2] It also ensures the peptide's acidic and basic groups are in a consistent protonation state.
Quantitative Data Summary
Table 1: Typical RP-HPLC Purification Parameters for this compound
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 Silica, 5-10 µm particle size | Provides good hydrophobic retention for moderately polar peptides.[1] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | The aqueous phase; TFA acts as an ion-pairing agent.[1][9] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | The organic phase; used to elute the peptide from the column.[1][9] |
| Flow Rate | Preparative: 10-50 mL/min (column-dependent) | Adjusted based on column diameter to maintain optimal linear velocity. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm is specific for the tryptophan indole ring.[1][9] |
| Typical Gradient | 5% to 50% Mobile Phase B over 30-60 minutes | A starting point; should be optimized to a shallower slope around the peptide's elution point for best resolution.[1][9] |
| Crude Sample Conc. | 10-20 mg/mL in Mobile Phase A | A balance between maximizing throughput and preventing column overload.[1] |
Table 2: Common Impurities and Their Characteristics
| Impurity Type | Description | Expected Elution Profile vs. This compound |
| Deletion Sequences | Peptides missing an amino acid (e.g., only Trp). | Generally more hydrophobic or hydrophilic depending on the missing residue; often elutes close to the main peak. |
| Tryptophan Oxidation Products | e.g., N-formylkynurenine (NFK), Kynurenine.[7] | Often more polar (less hydrophobic) and will typically elute earlier. |
| TFA Adducts | Covalent modification of residues by TFA byproducts. | Can be more hydrophobic and elute later. |
| Incomplete Deprotection | e.g., Boc-Gly-Trp-OH. | Significantly more hydrophobic and will elute much later. |
Experimental Protocols
Protocol: Preparative RP-HPLC Purification of this compound
This protocol outlines a standard procedure for purifying crude this compound.
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade water by adding 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade acetonitrile by adding 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both solutions for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]
2. Sample Preparation:
-
Weigh the crude this compound powder.
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL.[1]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]
3. HPLC Method Execution:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient. A good starting point is a gradient from 5% to 50% Mobile Phase B over 30-40 minutes.[9]
-
Monitor the separation at both 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak into clearly labeled tubes. It is advisable to collect fractions across the entire peak, including the rising and falling edges, for later analysis.[9]
4. Purity Analysis and Post-Processing:
-
Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.[1]
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled solution at -80°C until it is completely solid.
-
Lyophilize the frozen solution under high vacuum to obtain the purified peptide as a white, fluffy powder.[1][8][9]
-
Store the lyophilized peptide at -20°C or below for long-term stability.[9]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-Gly-Trp-OH in Cell-Based Assays
Welcome to the technical support center for the use of H-Gly-Trp-OH (Glycyl-L-tryptophan) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Glycyl-L-tryptophan, is a dipeptide composed of glycine (B1666218) and L-tryptophan. Its properties are influenced by both the simple, flexible glycine residue and the bulky, aromatic tryptophan residue.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2390-74-1[1][2][3] |
| Molecular Formula | C₁₃H₁₅N₃O₃[1] |
| Molecular Weight | 261.28 g/mol [1] |
| Appearance | White to light yellow powder/crystal |
Q2: What is a good starting concentration for this compound in a cell-based assay?
There is limited specific data in the public domain regarding definitive starting concentrations for this compound in various cell-based assays. However, based on studies with other tryptophan-containing dipeptides and its use in animal models, a concentration range of 1 µM to 100 µM is a reasonable starting point for exploratory experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound solutions?
Due to the tryptophan residue, this compound is susceptible to oxidation. Therefore, proper handling and storage are critical for maintaining its integrity.
-
Reconstitution: For a stock solution, dissolve the lyophilized powder in a sterile, high-purity solvent such as DMSO or a slightly acidic buffer. Sonication may be required for complete dissolution.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized powder at -20°C or below, protected from light.
-
Storage of Solutions: Once dissolved, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Solutions should be prepared in appropriate buffers and shielded from light to minimize photo-oxidation of the tryptophan residue.
Q4: Is this compound cytotoxic?
Q5: What are the potential biological activities of this compound?
The biological activities of this compound are likely influenced by its constituent amino acids.
-
Antioxidant Activity: The tryptophan residue, with its indole (B1671886) ring, can act as a hydrogen donor to scavenge free radicals, suggesting that this compound may possess antioxidant properties.[5]
-
Anti-inflammatory and Neuroprotective Roles: Glycine is known to have anti-inflammatory and neuroprotective functions.
-
Tryptophan Metabolism: this compound can serve as a source of tryptophan. Studies have shown that dietary Gly-Trp can restore serum tryptophan levels and alleviate intestinal inflammation in mice with impaired tryptophan uptake.[4] This suggests that cells can likely internalize and utilize this dipeptide. In bacterial systems, Glycyl-L-tryptophan has been shown to induce the tryptophanase operon.[6]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound in aqueous buffer.
-
Possible Cause: The hydrophobic nature of the tryptophan side chain can limit solubility in neutral aqueous solutions. The pH of the solution may also be close to the isoelectric point of the dipeptide, minimizing its solubility.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Adjust the pH of your aqueous buffer. Moving the pH away from the isoelectric point can increase solubility.
-
Use a gentle warming and vortexing/sonication to aid dissolution.
-
Problem 2: Inconsistent or non-reproducible results in assays.
-
Possible Cause: Degradation of this compound due to oxidation of the tryptophan residue. This can be accelerated by exposure to light, air, or repeated freeze-thaw cycles.
-
Solution:
-
Always prepare fresh working solutions from a frozen stock for each experiment.
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.
-
Use degassed buffers and minimize the headspace in storage vials to reduce oxygen exposure.
-
Problem 3: No observable effect in a cell-based assay.
-
Possible Cause: The concentration of this compound may be too low, the incubation time may be too short, or the chosen assay may not be suitable for detecting its specific biological activity.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).
-
Increase the incubation time to allow for cellular uptake and response.
-
Based on the properties of its constituent amino acids, consider assays for antioxidant, anti-inflammatory, or neuroprotective effects.
-
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Cell Viability (MTT) Assay
This assay is used to determine the potential cytotoxicity of this compound.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest peptide concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Antioxidant (DPPH Radical Scavenging) Assay
This assay measures the potential of this compound to scavenge free radicals.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
In a 96-well plate, add 50 µL of various concentrations of the this compound solution. Include a known antioxidant like ascorbic acid as a positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This assay assesses the ability of this compound to reduce the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the dose-dependent effect of this compound on NO production.
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. ACE2 links amino acid malnutrition to microbial ecology and intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
Technical Support Center: H-Gly-Trp-OH Samples and TFA Counterion Management
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for handling trifluoroacetic acid (TFA) counterions in H-Gly-Trp-OH samples.
Frequently Asked Questions (FAQs)
Q1: Why is there TFA in my this compound sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase peptide synthesis (SPPS) process, specifically for cleaving the synthesized peptide from the resin support.[1] It is also frequently used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, as it improves peak shape and resolution.[2] During the final lyophilization step, while much of the free TFA is removed, it can form strong ionic bonds with the positively charged N-terminus of your this compound peptide, remaining as a TFA salt.[3]
Q2: How can residual TFA affect my experiments with this compound?
Residual TFA can significantly impact your experimental results in several ways:
-
Biological Activity: Even at nanomolar concentrations, TFA can be cytotoxic and interfere with cell-based assays, potentially inhibiting cell proliferation.[2] This can obscure the true biological effects of your this compound peptide.
-
Physicochemical Properties: The TFA counterion contributes to the overall mass of your peptide sample, which can lead to inaccuracies in concentration determination if not accounted for.[4] It can also alter the peptide's solubility and propensity for aggregation.[2]
-
Analytical Techniques: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS), which can reduce sensitivity.[5] In Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band that can overlap with the amide I band of the peptide, complicating structural analysis.[3]
Q3: What are the common methods for removing the TFA counterion from my this compound sample?
The most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) replaces the weaker TFA, forming the hydrochloride salt of the peptide.[6]
-
Ion-Exchange Chromatography: This method utilizes a resin to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or chloride.[4]
Q4: Is there a recommended level of residual TFA for biological assays?
For sensitive cell-based assays and in vivo studies, it is highly recommended to reduce the TFA content to less than 1%.[2] The acceptable upper limit is highly dependent on the specific application, as some assays can be affected by even nanomolar concentrations of TFA.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or poor results in cell-based assays. | Residual TFA in the this compound sample may be causing cellular toxicity or interfering with signaling pathways.[1] | Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate using one of the detailed protocols below. |
| This compound precipitates out of solution. | The pH of the solution may be close to the isoelectric point (pI) of the peptide, or the TFA counterion may be affecting its solubility.[7] | Adjust the pH of your buffer to be at least 1-2 units away from the pI of this compound. Consider performing a TFA/HCl exchange, as the hydrochloride salt may have different solubility properties.[8] |
| Difficulty detecting this compound by ESI-Mass Spectrometry. | The TFA counterion is a known ion suppressor in ESI-MS.[5] | While not a removal method, using a mobile phase containing a small amount of formic acid for LC-MS analysis can help to improve ionization and signal intensity. For best results, remove the TFA prior to analysis. |
| Interference in FTIR spectra. | TFA has a strong absorbance peak around 1673 cm⁻¹ which can overlap with the peptide's amide I band.[3] | The only reliable solution is to remove the TFA counterion. Exchange it for a counterion that does not have interfering absorbance in the region of interest, such as chloride. |
| Low peptide recovery after TFA removal. | Peptide loss can occur during transfer steps or due to precipitation during the exchange process. Some methods, like ion-exchange, can have inherent losses. | Minimize the number of transfer steps. Ensure the peptide is fully dissolved before each lyophilization. For ion-exchange, optimize elution conditions. Be aware that salt exchange procedures can result in a 20-30% loss of peptide.[9] |
Quantitative Data Summary
Table 1: Comparison of TFA Removal Methods
| Method | Final TFA Content | Peptide Recovery | Final Purity | Reference |
| TFA/HCl Exchange | <1% after one cycle with 10 mM HCl | Typically >90% | No impact on purity observed | [10] |
| TFA/Acetate Exchange (Ion-Exchange Resin) | Reduction factor of >30 | >95% | Not specified | [11] |
| TFA/Acetate Exchange (RP-HPLC) | Partial removal (TFA/peptide molar ratio reduced from 4.5 to ~1.4) | ~80% | Not specified | [11] |
| Deprotonation/Reprotonation Cycle | Reduction factor of >100 | >95% | Not specified | [11] |
Table 2: Analytical Methods for Residual TFA Quantification
| Method | Advantages | Disadvantages | Reference |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Highly specific and sensitive for fluorine detection. | Requires specialized equipment. | [10] |
| HPLC with Evaporative Light-Scattering Detector (ELSD) | Can simultaneously detect and quantify TFA and other counterions like chloride. | May have a higher limit of quantification than other methods. | [10] |
| Ion Chromatography (IC) | Sensitive and simple method for separating and quantifying TFA and other residual anions. | Requires a dedicated ion chromatography system. | [12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used for qualitative confirmation of TFA presence. | High limit of quantification makes it less suitable for precise quantitative analysis. | [3] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted for exchanging TFA for chloride ions.[6]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or at -80°C.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[13]
-
Final Reconstitution: After the final lyophilization, reconstitute the this compound hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This protocol outlines the exchange of TFA for acetate using a strong anion-exchange resin.[14]
-
Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the this compound-TFA salt in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final this compound acetate salt.
Visualizations
Caption: Workflow for TFA/HCl exchange by lyophilization.
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
Potential Signaling Pathways of this compound
While direct experimental data on the specific signaling pathways of this compound is limited, its constituent amino acids, glycine (B1666218) and tryptophan, are well-known for their biological activities.[15] Glycine acts as an inhibitory neurotransmitter and has anti-inflammatory properties, while tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin, and also possesses antioxidant properties.[13][16] The diagram below illustrates a hypothetical signaling cascade based on these known functions.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. imbibeliving.com [imbibeliving.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Tryptophan - Wikipedia [en.wikipedia.org]
minimizing oxidation of tryptophan in H-Gly-Trp-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of the tryptophan residue in the dipeptide H-Gly-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What is tryptophan oxidation and why is it a concern for this compound?
A1: Tryptophan (Trp) oxidation is a chemical modification of its indole (B1671886) side chain.[1] This is a significant concern for this compound because the tryptophan residue is highly susceptible to degradation from common laboratory factors such as oxygen, light, heat, metal ions, and reactive oxygen species (ROS).[1][2] Oxidation alters the peptide's structure, which can lead to a loss of biological activity, inconsistent experimental results, and compromised purity.[1][3]
Q2: What are the common products of tryptophan oxidation in this compound?
A2: The oxidation of the tryptophan residue can result in several degradation products. The most common include N-formylkynurenine (NFK), which results from the cleavage of the indole ring, and kynurenine (B1673888) (Kyn), which is formed from the deformylation of NFK.[1][4] Other potential products are hydroxytryptophan (e.g., 5-OH-Trp), oxindolylalanine (Oia), and dioxindolylalanine (DiOia).[1][4] The presence of these products can be detected using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry.[1][3][5]
Q3: How can I detect and quantify tryptophan oxidation?
A3: RP-HPLC is a reliable method for detecting and quantifying tryptophan oxidation.[1][5] By monitoring the elution profile at both 220 nm and 280 nm, you can observe changes in the characteristic absorbance of the tryptophan indole ring. Oxidation products are generally more polar and will elute earlier than the parent this compound peptide.[1] Peak integration allows for the quantification of the native peptide versus its oxidized forms. Mass spectrometry can then be used to identify the specific oxidation products corresponding to the new peaks.[1][3]
Q4: What are the best practices for storing lyophilized this compound?
A4: To ensure long-term stability, lyophilized this compound should be stored at -20°C or, for enhanced stability, at -80°C.[1][6][7][8] It is crucial to keep the peptide in a tightly sealed container with a desiccant to protect it from moisture, which can reduce long-term stability.[1][6][8] The peptide should also be protected from light.[1][7][9] For maximum protection, purging the container with an inert gas like argon or nitrogen before sealing is recommended.[1][7] Before opening, always allow the container to warm to room temperature in a desiccator to prevent moisture condensation.[6][8][9]
Q5: How should I prepare solutions of this compound to minimize oxidation?
A5: When preparing solutions, it is critical to use deoxygenated solvents (water or buffers).[1][6][8][9][10] This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[1][10] Work quickly to minimize the solution's exposure to air.[1] For peptides in solution, storage is not recommended, but if necessary, use sterile buffers at a pH of 5-6, store in aliquots at -20°C, and avoid repeated freeze-thaw cycles.[7][8]
Q6: What is the effect of pH on this compound stability?
A6: The pH of the solution can significantly impact the stability of the tryptophan residue. pH values of 8 or higher can increase the rate of oxidation.[1] It is recommended to maintain the pH of this compound solutions in a slightly acidic range of 4-6 to prolong shelf life and minimize degradation.[1][7][8]
Q7: Can I use antioxidants or scavengers to protect this compound?
A7: Yes, adding antioxidants or scavengers to the formulation buffer can help prevent oxidation. Methionine can act as a sacrificial antioxidant, being preferentially oxidized.[1] Free radical scavengers like ascorbic acid (Vitamin C) can be effective, but should be used with caution as they can act as pro-oxidants in the presence of metal ions.[1] If metal ion contamination is a concern, a chelating agent like EDTA can be used to sequester these ions, which can catalyze oxidation reactions.[1] Tryptophan and its metabolites themselves have been reported to act as ROS scavengers.[11][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC analysis (often eluting earlier than the main peptide peak) | Oxidation of the tryptophan residue due to exposure to oxygen, light, or metal ion contamination.[1] | • Prepare fresh solutions using deoxygenated solvents.[1][8][9] • Protect solutions from light.[1][9] • Store stock solutions as aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1][7] • Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[1] |
| Loss of biological activity or inconsistent experimental results | Degradation of the this compound peptide via oxidation, altering its structure and function.[1][3] | • Re-evaluate the entire peptide handling and storage procedure, from lyophilized powder to experimental use.[1] • Prepare fresh solutions from a new lyophilized stock for each experiment.[1] • Confirm the purity of the peptide using RP-HPLC and mass spectrometry before use. |
| Yellowing or discoloration of the peptide solution | Formation of tryptophan oxidation products, such as kynurenines, which can be colored.[13] | • Discard the discolored solution as it indicates significant degradation. • Review and strictly adhere to proper solvent preparation (deoxygenation) and storage procedures to prevent future occurrences.[1][6][9] |
Quantitative Data Summary
Table 1: Common Tryptophan Oxidation Products and Mass Shifts
| Oxidation Product | Abbreviation | Mass Shift (Da) | Notes |
| Hydroxytryptophan | 5-OH-Trp | +16 | Addition of a hydroxyl group to the indole ring.[1] |
| N-formylkynurenine | NFK | +32 | Cleavage of the indole ring.[1][4] |
| Kynurenine | Kyn | +4 | Formed from the deformylation of NFK.[1][4] |
| Oxindolylalanine | Oia | +16 | One of the main degradation compounds.[4] |
| Dioxindolylalanine | DiOia | +32 | Further oxidation of Oia.[1][4] |
Table 2: Qualitative Effectiveness of Common Antioxidants/Scavengers
| Additive | Mechanism | Effectiveness & Considerations |
| Methionine | Sacrificial antioxidant (preferentially oxidized). | Effective in protecting other residues from oxidation.[1] |
| Ascorbic Acid (Vitamin C) | Free radical scavenger. | Can be effective, but may act as a pro-oxidant in the presence of metal ions. Use with caution.[1] |
| EDTA | Chelates metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation. | Useful if metal ion contamination is suspected, but generally less effective than free radical scavengers for preventing Trp oxidation.[1] |
| Dithiothreitol (DTT) | Reducing agent. | Can offer protection to tryptophan but may interfere with certain biological assays.[1][6] |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents
Objective: To remove dissolved oxygen from water or buffers to be used for dissolving this compound.[1]
Method: Sparging with Inert Gas
-
Place the solvent (e.g., HPLC-grade water or a pH 5-6 buffer) in a container with a narrow opening, such as a flask or bottle.
-
Insert a tube connected to a cylinder of inert gas (e.g., nitrogen or argon) into the solvent, ensuring the end of the tube is near the bottom of the container.
-
Bubble the gas through the solvent at a steady, gentle rate for at least 15-30 minutes.
-
Use the deoxygenated solvent immediately to prepare the peptide solution to minimize re-exposure to atmospheric oxygen.
Protocol 2: RP-HPLC Method for Detecting Tryptophan Oxidation
Objective: To separate and quantify this compound from its potential oxidation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient to elute the peptide and its more polar oxidation products. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 220 nm and 280 nm. The tryptophan indole ring has a characteristic absorbance at 280 nm, which will be altered upon oxidation.[1]
-
Analysis: The native this compound will elute as a major peak. Oxidation products, being more polar, will typically elute earlier.[1] Integrate the peak areas to quantify the percentage of the native peptide and any degradation products.
Visualizations
Caption: Workflow for Handling this compound to Minimize Oxidation.
Caption: Factors leading to Trp oxidation and preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: H-Gly-Trp-OH Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yield in the solid-phase synthesis of the dipeptide H-Gly-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield of this compound in solid-phase peptide synthesis (SPPS)?
A1: Low yields in the SPPS of this compound are frequently attributed to several factors. The primary issues include side reactions involving the tryptophan indole (B1671886) side chain during cleavage, incomplete coupling of the sterically bulky Fmoc-Trp(Boc)-OH, and potential peptide aggregation on the solid support.[1] The choice of resin and cleavage cocktail also plays a critical role in the final yield and purity.[2][3]
Q2: Why is the tryptophan residue so problematic during SPPS?
A2: The indole ring of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during the acidic conditions of trifluoroacetic acid (TFA) cleavage.[4][5] These carbocations can originate from the cleavage of side-chain protecting groups or from the resin linker itself, leading to undesired, modified peptide byproducts and a lower yield of the target peptide.[2][6]
Q3: Is it necessary to use a protecting group for the tryptophan side chain?
A3: Yes, it is highly recommended to protect the indole nitrogen of tryptophan to minimize side reactions.[7][8] The most commonly used protecting group in Fmoc-based synthesis is the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH).[5][7] This protection significantly reduces the nucleophilicity of the indole ring, preventing alkylation and other modifications during synthesis and cleavage.[5]
Q4: What is a cleavage cocktail and why is it important for tryptophan-containing peptides?
A4: A cleavage cocktail is a mixture of reagents, primarily TFA, used to cleave the synthesized peptide from the resin and remove side-chain protecting groups. For sensitive residues like tryptophan, scavengers are added to the cocktail to "scavenge" or trap the reactive carbocations generated during cleavage, thereby preventing side reactions.[4][9] Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), water, and phenol (B47542).[4][10]
Q5: Can the choice of resin affect the yield of this compound?
A5: Yes, the choice of resin can impact the yield. For instance, syntheses on Wang resin have been reported to yield a side-product where the tryptophan indole nucleus is alkylated by the resin linker during cleavage.[2][6] While this is a known issue, using appropriate scavengers and Fmoc-Trp(Boc)-OH can mitigate this side reaction.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Final Peptide Yield | 1. Incomplete Coupling: Steric hindrance from the bulky Trp residue can lead to inefficient coupling.[7] 2. Side Reactions during Cleavage: Alkylation or oxidation of the Trp indole ring.[4][5] 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering reaction kinetics.[12] 4. Incomplete Cleavage: The peptide is not fully released from the resin.[4][13] | 1. - Use a more potent coupling reagent like HATU or HBTU.[11][14] - Perform a "double couple" by repeating the coupling step with fresh reagents.[8] - Monitor coupling completion with a Kaiser test.[8][15] 2. - Use Fmoc-Trp(Boc)-OH to protect the indole side chain.[5][7] - Employ a cleavage cocktail with effective scavengers (e.g., Reagent K or a TFA/TIS/H₂O mixture).[4][16] 3. - Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or use a solvent mixture.[1] - Consider using a resin with a lower loading capacity.[8] 4. - Extend the cleavage time to 2-4 hours.[4] - Perform a second cleavage of the resin with a fresh cocktail.[13] |
| Unexpected Peaks in HPLC/MS Analysis (+16 Da, +56 Da, +72 Da) | 1. Oxidation of Tryptophan (+16 Da): The indole ring is sensitive to oxidation.[4][17] 2. Alkylation of Tryptophan: Reaction with tert-butyl cations from Boc group cleavage (+56 Da) or other carbocations.[4][9] | 1. - Use fresh, high-purity, and degassed reagents.[15] - Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).[4] 2. - Ensure an effective scavenger system is used in the cleavage cocktail (e.g., TIS, EDT).[4] - Use Fmoc-Trp(Boc)-OH during synthesis.[5] |
| Deletion of Tryptophan Residue | Incomplete Coupling of Fmoc-Trp(Boc)-OH: The coupling reaction did not go to completion, and the unreacted amine was capped in a subsequent step (if applicable) or resulted in a truncated sequence.[15] | - Optimize the coupling step for Trp by using a more efficient coupling reagent (e.g., HATU).[11] - Increase the coupling reaction time.[8] - Perform a double coupling.[8] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of a tryptophan-containing dipeptide. Note that optimal conditions may vary based on the specific sequence and scale of the synthesis.
| Parameter | Value/Recommendation | Reference |
| Resin Type | Wang Resin or 2-Chlorotrityl Chloride Resin | [16][18] |
| Initial Resin Loading | 0.5 - 1.0 mmol/g | [16] |
| Amino Acid Equivalents | 4 equivalents | [16] |
| Coupling Reagent | HATU (3.9 equivalents) or HBTU | [11][16] |
| Base | DIPEA (8 equivalents) | [16] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF (2 x 5-10 min) | [16] |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) or Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | [10][16] |
| Cleavage Time | 2 - 3 hours | [11][16] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
-
Resin Preparation: Swell Wang resin (1 eq, e.g., 0.1 mmol) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Fmoc Deprotection:
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat the coupling procedure as in step 2, using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as in step 3.
-
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This test is used to detect free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction.[15]
-
Reagent Preparation:
-
Solution A: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Take a small sample of resin beads (10-20 beads) into a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of free amines, while yellow/colorless beads indicate a complete reaction.[15]
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. biotage.com [biotage.com]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of H-Gly-Trp-OH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adducts in the mass spectra of H-Gly-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of this compound, and what are the common ions I should look for in my mass spectrum?
A1: The expected monoisotopic mass of the neutral this compound peptide (C₁₃H₁₅N₃O₃) is approximately 261.1113 Da.[1] In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. It is also very common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can originate from glassware or trace impurities in solvents.
Q2: My mass spectrum shows peaks other than the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. What could they be?
A2: Unexpected peaks in the mass spectrum of this compound can arise from several sources:
-
Contaminants: Impurities from solvents, reagents, or sample handling can appear as unexpected peaks.
-
In-source Fragmentation: The parent molecule can fragment in the ionization source of the mass spectrometer, leading to peaks with a lower mass-to-charge ratio (m/z).
-
Unexpected Adducts: The peptide can form adducts with other molecules present in the sample, such as solvents (e.g., acetonitrile (B52724), [M+ACN+H]⁺) or contaminants like sulfuric or phosphoric acid.[2]
-
Peptide Modifications: The tryptophan residue is particularly susceptible to oxidation, which can occur during sample preparation or storage. This can result in mass increases of +4 Da, +16 Da, or +32 Da.[3]
-
Multimers: At higher concentrations, dimers ([2M+H]⁺) or other multimers of the peptide may be observed.
Q3: The most intense peak in my spectrum is not the [M+H]⁺ ion. Is this a problem?
A3: Not necessarily. It is common for the sodium adduct ([M+Na]⁺) to be more intense than the protonated molecule ([M+H]⁺), especially if there are trace amounts of sodium salts in your sample or mobile phase. However, if an entirely unexpected peak is the most intense, it warrants further investigation to rule out significant contamination or degradation of your sample.
Q4: I see peaks with masses slightly higher than the parent ion, specifically at +16 Da and +32 Da. What are these?
A4: These peaks are very likely due to the oxidation of the tryptophan residue. Tryptophan is sensitive to oxidation, which can happen during synthesis, storage, or sample handling.[3][4]
-
M+16 Da: Corresponds to the formation of hydroxytryptophan (Wox1).[3]
-
M+32 Da: Corresponds to the formation of N-formylkynurenine (NFK) or dihydroxytryptophan (Wox2).[3]
-
M+4 Da: Corresponds to the formation of kynurenine (B1673888) (KYN).[3]
To minimize oxidation, it is recommended to use high-purity, degassed solvents and protect your sample from light.
Q5: How can I confirm the identity of an unexpected peak?
A5: The most effective way to identify an unknown peak is to use tandem mass spectrometry (MS/MS). By isolating the unexpected peak and fragmenting it, you can obtain a fragmentation pattern. This pattern can then be compared to the predicted fragmentation of suspected structures (e.g., an oxidized peptide or a specific adduct) to confirm its identity.
Data Presentation: Summary of Common and Unexpected Ions
The following tables summarize the expected m/z values for common and unexpected ions of this compound in positive ion mode mass spectrometry.
Table 1: Common Adducts of this compound
| Ion Species | Molecular Formula | Expected m/z | Notes |
| Protonated Molecule [M+H]⁺ | [C₁₃H₁₅N₃O₃+H]⁺ | 262.1186 | The primary ion of interest. |
| Sodium Adduct [M+Na]⁺ | [C₁₃H₁₅N₃O₃+Na]⁺ | 284.1006 | A very common adduct. |
| Potassium Adduct [M+K]⁺ | [C₁₃H₁₅N₃O₃+K]⁺ | 300.0745 | Another common metal adduct. |
| Dimer [2M+H]⁺ | [2(C₁₃H₁₅N₃O₃)+H]⁺ | 523.2299 | Can be observed at higher concentrations. |
| Acetonitrile Adduct [M+ACN+H]⁺ | [C₁₃H₁₅N₃O₃+C₂H₃N+H]⁺ | 303.1452 | Can be observed when using acetonitrile as a solvent. |
Table 2: Unexpected Adducts from Tryptophan Oxidation
| Modification | Mass Change | Modified Formula | Expected m/z [M+H]⁺ |
| Kynurenine (KYN) | +4 Da | C₁₃H₁₅N₃O₄ | 266.1135 |
| Hydroxytryptophan (Wox1) | +16 Da | C₁₃H₁₅N₃O₄ | 278.1135 |
| N-formylkynurenine (NFK) | +32 Da | C₁₃H₁₅N₃O₅ | 294.1084 |
Table 3: Predicted Major Fragment Ions for MS/MS Analysis of [M+H]⁺
| Ion Type | Sequence/Residue | Predicted m/z | Notes |
| b₁ | Gly | 58.0293 | N-terminal fragment. |
| y₁ | Trp | 205.0977 | C-terminal fragment. |
| Immonium Ion | Trp | 159.0919 | Characteristic fragment for tryptophan. |
Experimental Protocols
Protocol: Mass Spectrometry Analysis of this compound
This protocol outlines a general method for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
1. Materials and Reagents:
-
This compound peptide standard
-
HPLC-grade or LC-MS grade water
-
HPLC-grade or LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (0.5 mL or 1.5 mL)
-
Calibrated pipettes and tips
2. Sample Preparation:
-
Stock Solution (1 mg/mL):
-
Accurately weigh a small amount of this compound peptide.
-
Dissolve the peptide in HPLC-grade water to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution (1-10 µM):
-
Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The final concentration should be suitable for your mass spectrometer, typically in the 1-10 µM range.
-
Ensure the final solution is clear and free of particulates. If necessary, centrifuge the sample at high speed for 5-10 minutes and transfer the supernatant to a clean vial.
-
3. Mass Spectrometry Parameters:
-
Instrumentation: A tandem mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Full Scan MS:
-
Scan Range (m/z): 100 - 1000
-
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (expected m/z ≈ 262.12).
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize in the range of 10-30 eV to achieve a good balance of precursor ion depletion and fragment ion generation.
-
Scan Range (m/z): 50 - 300
-
Mandatory Visualization
Troubleshooting Workflow for Unexpected Peaks
The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in the mass spectrum of this compound.
Caption: Troubleshooting workflow for this compound mass spectra.
References
- 1. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Comparison of Glycopeptide Fragmentation by Collision Induced Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycyl-L-tryptophan Lyophilization Protocols
Welcome to the technical support center for the optimization of Glycyl-L-tryptophan lyophilization protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on developing a robust and efficient freeze-drying process for this dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter during the lyophilization of Glycyl-L-tryptophan.
Q1: My lyophilized Glycyl-L-tryptophan cake appears collapsed. What are the potential causes and how can I fix it?
A1: A collapsed cake is a common issue that can compromise the stability and reconstitution of your product. It typically occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[1][2]
-
Potential Causes:
-
Primary drying temperature is too high: The shelf temperature is providing too much heat, causing the product temperature to rise above its collapse temperature.
-
Inadequate formulation: The formulation may lack the structural support to maintain its integrity during sublimation. The concentration of Glycyl-L-tryptophan itself might not be sufficient to form a stable cake.
-
Chamber pressure is too high: Higher pressure can lead to an increase in product temperature.
-
-
Troubleshooting Steps:
-
Determine the Collapse Temperature (Tc): The most crucial step is to identify the collapse temperature of your specific formulation. This can be determined using a Freeze-Drying Microscope (FDM).[1][3][4] The primary drying product temperature should be kept at least 2-5°C below this critical temperature.
-
Adjust Primary Drying Parameters:
-
Lower the shelf temperature to reduce the heat input to the product.
-
Decrease the chamber pressure to facilitate more efficient sublimation at a lower product temperature.
-
-
Reformulate with Bulking Agents: The addition of a bulking agent can provide a crystalline scaffold that supports the cake structure.[5] Commonly used bulking agents for parenteral formulations include mannitol (B672) and glycine.[6][7] These excipients crystallize during freezing and provide an elegant lyophilized cake structure.
-
Q2: The reconstitution of my lyophilized Glycyl-L-tryptophan is slow or incomplete. What can I do to improve it?
A2: Slow or incomplete reconstitution can be frustrating and may indicate issues with the cake structure or residual moisture.
-
Potential Causes:
-
Collapsed cake structure: A collapsed cake has a reduced surface area, which hinders the penetration of the reconstitution solvent.
-
High residual moisture: Excess water can lead to a more rubbery or dense cake that is difficult to dissolve.
-
Inefficient freezing: The size and shape of ice crystals formed during freezing can impact the pore structure of the lyophilized cake. Large, irregular crystals can lead to a less porous structure.
-
-
Troubleshooting Steps:
-
Optimize the Freezing Step:
-
Controlled Freezing Rate: A slower cooling rate generally leads to larger ice crystals and, consequently, larger pores in the dried cake, which can facilitate faster reconstitution.
-
Annealing: Introducing an annealing step after freezing can promote the growth of larger, more uniform ice crystals.[8][9][10] This involves holding the product at a temperature between the glass transition temperature (Tg') and the melting point for a period of time before proceeding to primary drying.
-
-
Ensure Efficient Secondary Drying: The goal of secondary drying is to remove residual bound water. Increasing the shelf temperature and decreasing the chamber pressure during this phase can help achieve a lower final moisture content. The optimal residual moisture for stability is typically less than 1%.
-
Incorporate Solubilizers or Surfactants (with caution): For parenteral formulations, the addition of excipients should be carefully considered. In some cases, a small amount of a surfactant like Polysorbate 80 may aid in wetting and dissolution.[6]
-
Q3: I am observing discoloration (e.g., yellowing) in my final lyophilized product. What is the cause and how can I prevent it?
A3: Discoloration can be a sign of chemical degradation of Glycyl-L-tryptophan. The tryptophan residue is susceptible to oxidation and other degradation pathways, which can be exacerbated by certain conditions.[11][12]
-
Potential Causes:
-
High processing temperatures: Elevated temperatures during secondary drying or improper storage can accelerate degradation reactions.
-
Presence of oxygen: Tryptophan is prone to oxidation.
-
pH shifts during freezing: As water crystallizes, the concentration of solutes in the remaining unfrozen portion increases, which can lead to significant shifts in pH and promote degradation.[7]
-
Incompatible excipients: Some excipients can interact with the dipeptide and cause degradation.
-
-
Troubleshooting Steps:
-
Control Processing Temperatures: Keep the secondary drying temperature as low as feasible while still achieving the target residual moisture.
-
Minimize Oxygen Exposure: Consider processing under an inert atmosphere (e.g., nitrogen) to reduce oxidative degradation.
-
Use a Buffering Agent: Incorporating a suitable buffer (e.g., phosphate, citrate, or acetate (B1210297) buffer) can help maintain a stable pH throughout the freezing and drying process.[7]
-
Excipient Compatibility Studies: Conduct compatibility studies with any potential excipients to ensure they do not promote degradation of Glycyl-L-tryptophan.
-
Protect from Light: Tryptophan can be light-sensitive, so protecting the product from light during and after lyophilization is recommended.
-
Quantitative Data Summary
Table 1: Critical Thermal Properties & Process Parameters
| Parameter | Typical Range/Value | Significance |
| Glass Transition Temperature (Tg') | -20°C to -40°C (for many amorphous systems) | The temperature below which the amorphous phase is in a glassy state. Primary drying should ideally occur below this temperature to prevent collapse. |
| Eutectic Melting Temperature (Te) | -1°C to -10°C (for crystalline components) | The melting point of the frozen crystalline mixture. The product temperature must remain below Te during primary drying to avoid melting. |
| Collapse Temperature (Tc) | Typically a few degrees above Tg' | The temperature at which the macroscopic structure of the cake is lost. This is a critical parameter to determine for a robust process. |
| Freezing Rate | 0.5°C/min to 2°C/min | Affects ice crystal size and, consequently, the pore structure of the dried cake and reconstitution time. |
| Primary Drying Shelf Temperature | -40°C to -10°C | Must be set to maintain the product temperature below its collapse temperature. |
| Primary Drying Chamber Pressure | 50 mTorr to 200 mTorr | Lower pressure facilitates sublimation at lower temperatures. |
| Secondary Drying Shelf Temperature | 20°C to 40°C | A higher temperature in this phase helps to remove bound water more efficiently. |
| Secondary Drying Chamber Pressure | < 50 mTorr | A deep vacuum is required to effectively remove residual moisture. |
Table 2: Common Excipients for Parenteral Lyophilized Formulations [6][7][13][14]
| Excipient Type | Examples | Typical Concentration (% w/v) | Purpose |
| Bulking Agents | Mannitol, Glycine, Lactose | 2 - 10 | Provide bulk and structural integrity to the lyophilized cake. |
| Cryoprotectants/ Lyoprotectants | Sucrose, Trehalose | 1 - 10 | Stabilize the dipeptide during freezing and drying by forming an amorphous glassy matrix. |
| Buffering Agents | Sodium Phosphate, Sodium Citrate, Acetate | 10 - 50 mM | Maintain a stable pH to prevent chemical degradation. |
| Tonicity Modifiers | Sodium Chloride, Mannitol | q.s. to isotonicity | Adjust the tonicity of the reconstituted solution for parenteral administration. |
Experimental Protocols
To develop a robust lyophilization protocol, it is essential to characterize the thermal properties of your specific Glycyl-L-tryptophan formulation.
Methodology 1: Determination of Glass Transition (Tg') and Eutectic Melting (Te) Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To determine the critical thermal transition temperatures of the frozen Glycyl-L-tryptophan solution.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Your Glycyl-L-tryptophan formulation
Procedure:
-
Accurately weigh 10-20 mg of the Glycyl-L-tryptophan solution into a DSC pan.
-
Hermetically seal the pan. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at room temperature (e.g., 25°C).
-
Cool the sample to a low temperature, typically -70°C, at a controlled rate (e.g., 5°C/min).
-
Hold the sample at -70°C for 5-10 minutes to ensure complete freezing.
-
Heat the sample at a controlled rate (e.g., 2-5°C/min) to a temperature above the expected melting point (e.g., 20°C).
-
Analyze the resulting thermogram. The glass transition (Tg') will appear as a step change in the heat flow, and the eutectic melting (Te) will be observed as an endothermic peak.
Methodology 2: Determination of Collapse Temperature (Tc) by Freeze-Drying Microscopy (FDM)
Objective: To visually determine the temperature at which the lyophilized cake structure collapses.[1][3][4]
Materials:
-
Freeze-Drying Microscope system
-
Microscope slides and coverslips
-
Your Glycyl-L-tryptophan formulation
Procedure:
-
Place a small droplet (approximately 1-2 µL) of your formulation onto a microscope slide and cover with a coverslip.
-
Place the slide onto the FDM stage.
-
Freeze the sample rapidly to a low temperature (e.g., -50°C).
-
Once frozen, apply a vacuum to the sample chamber (e.g., 100 mTorr).
-
Slowly heat the stage at a controlled rate (e.g., 1-2°C/min) while observing the sample through the microscope.
-
The collapse temperature (Tc) is the temperature at which you first observe the loss of the dried layer structure, characterized by viscous flow and the disappearance of the sharp sublimation front.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of a Glycyl-L-tryptophan lyophilization protocol.
Caption: Workflow for developing a Glycyl-L-tryptophan lyophilization protocol.
Caption: Troubleshooting decision tree for Glycyl-L-tryptophan lyophilization.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Freeze-Dry Microscopy / Lyophilization Cycle Development [mccrone.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pci.com [pci.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of annealing on the physical properties of therapeutic proteins during freeze drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
Validation & Comparative
H-Gly-Trp-OH in Focus: A Comparative Guide to the Biological Activity of Tryptophan Dipeptides
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of small peptides is paramount. This guide provides an objective comparison of H-Gly-Trp-OH (Glycyl-L-Tryptophan) with other tryptophan-containing dipeptides, focusing on their performance in key biological assays. While direct quantitative data for this compound is limited in publicly available literature, this comparison leverages data from structurally related dipeptides to provide a valuable predictive framework and guide for future research.
Tryptophan, with its unique indole (B1671886) side chain, imparts significant biological properties to peptides.[1] Dipeptides containing tryptophan have garnered interest for their potential as therapeutic agents, demonstrating a range of activities including enzyme inhibition, antioxidant effects, and anti-inflammatory properties.[2][3][4] This guide will delve into the comparative activities of these peptides, supported by experimental data and detailed methodologies.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes. Several tryptophan-containing dipeptides have been identified as potent DPP-IV inhibitors. A study evaluating 27 tryptophan-containing dipeptides revealed that the position of the tryptophan residue and the nature of the other amino acid significantly influence inhibitory activity.[5][6] Notably, dipeptides with tryptophan at the N-terminus, such as Trp-Arg, Trp-Lys, and Trp-Leu, exhibited the highest potency with IC50 values under 45 µM.[5][6]
While data for this compound is not available in this comprehensive screen, the data suggests that the N-terminal amino acid plays a crucial role.
Table 1: DPP-IV Inhibitory Activity of Selected Tryptophan-Containing Dipeptides
| Dipeptide | IC50 (µM) | Inhibition Mode |
| Trp-Arg | 37.8 ± 2.2 | Competitive |
| Trp-Lys | 41.5 ± 2.5 | Not specified |
| Trp-Leu | 44.7 ± 2.9 | Non-competitive |
| Trp-Val | 66.0 | Non-competitive |
| Leu-Trp | >10,000 | Not applicable |
| Trp-Asp | No inhibition | Not applicable |
Data sourced from Nongonierma, A. B., & FitzGerald, R. J. (2013).[5][7]
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure.[3] Tryptophan-containing dipeptides have emerged as effective ACE inhibitors.[3] Studies have shown that dipeptides with a hydrophobic amino acid like tryptophan at the C-terminus are often potent ACE inhibitors.[3] For instance, Isoleucyl-Tryptophan (Ile-Trp) and Valyl-Tryptophan (Val-Trp) are selective and competitive inhibitors of the C-domain of ACE.[3]
Table 2: ACE Inhibitory Activity of Selected Tryptophan-Containing Dipeptides
| Dipeptide | IC50 (µM) | Inhibition Type | Target Domain |
| Ile-Trp | 4.9 | Competitive | C-domain |
| Val-Trp | 7.1 | Competitive | C-domain |
| Ala-Trp | 20 | Competitive | Not specified |
| Trp-Trp | 68 | Competitive | Not specified |
Data for IW and VW are sourced from a 2025 BenchChem guide.[3] Data for AW and WW are from a study on enzymatic hydrolysis of lysozyme.[8]
The Renin-Angiotensin System and ACE Inhibition by Tryptophan Dipeptides.
Antioxidant Activity
The indole ring of tryptophan enables it to act as a hydrogen donor, allowing it to scavenge free radicals and exhibit antioxidant properties.[3] The antioxidant capacity of tryptophan-containing peptides is influenced by the surrounding amino acids. While specific data for this compound is not available, a study on γ-glutamyl-tryptophan peptides provides a comparative context for their antioxidant potential in various assays.
Table 3: Antioxidant Activity of Selected Tryptophan-Containing Peptides
| Peptide | Assay | EC50 (mg/mL) |
| γ-l-glutamyl-l-tryptophan (γ-EW) | DPPH radical scavenging | 0.2999 |
| γ-l-glutamyl-l-tryptophan (γ-EW) | ABTS radical scavenging | 0.0677 |
| γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW) | DPPH radical scavenging | > γ-EW |
| γ-l-glutamyl-γ-l-glutamyl-l-tryptophan (γ-EEW) | ABTS radical scavenging | > γ-EW |
Data sourced from a study on γ---INVALID-LINK---tryptophan peptides.[9]
Anti-Inflammatory Activity
Bioactive peptides can modulate inflammatory responses by interfering with signaling cascades, such as inhibiting the production of pro-inflammatory cytokines.[8] For example, the dipeptide Tryptophan-Methionine has been shown to suppress the production of inflammatory cytokines and the activation of microglia in a mouse model of Alzheimer's disease.[2] While quantitative in vitro data for this compound is lacking, the general anti-inflammatory potential of tryptophan-containing peptides is an active area of research.[10]
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate reproducible research.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This fluorometric assay measures DPP-IV activity using a fluorogenic substrate.
-
Reagent Preparation :
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
DPP-IV enzyme solution diluted in Assay Buffer.
-
Fluorogenic substrate solution (e.g., Gly-Pro-Aminomethylcoumarin (AMC)) diluted in Assay Buffer.
-
Test peptides (including this compound and others) and a positive control inhibitor (e.g., Sitagliptin) dissolved in an appropriate solvent.
-
-
Assay Procedure (96-well plate format) :
-
Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test peptide solution to sample wells.
-
For control wells (100% activity), add 10 µL of solvent instead of the peptide.
-
For background wells, add 40 µL of Assay Buffer and 10 µL of solvent.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Analysis :
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition against peptide concentration.[11]
-
References
- 1. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
A Comparative Guide to the Neuroprotective Effects of H-Gly-Trp-OH and N-acetyl-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of the tripeptide H-Gly-Trp-OH and the N-acetylated amino acid, N-acetyl-tryptophan. The information presented is based on available experimental data to facilitate informed decisions in neuroprotective research and drug development.
At a Glance: this compound vs. N-acetyl-tryptophan
| Feature | This compound | N-acetyl-tryptophan |
| Primary Neuroprotective Mechanism | Primarily attributed to antioxidant and anti-inflammatory properties of its constituent amino acids (Glycine and Tryptophan). | Multi-faceted: Anti-inflammatory, anti-apoptotic, and antagonist of the neurokinin-1 receptor (NK-1R). |
| Evidence in Disease Models | Limited direct evidence in specific neurodegenerative disease models. Potential is inferred from the known effects of its components. | Demonstrated efficacy in in vitro and in vivo models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. |
| Key Molecular Targets | Potential to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. | Neurokinin-1 receptor (NK-1R), Substance P, mitochondrial death pathway components (cytochrome c, caspases). |
| Data Availability | Primarily theoretical and some quantitative data on the antioxidant capacity of related tryptophan-containing peptides. | Substantial quantitative data on dose-dependent effects on neuronal survival, inflammatory markers, and apoptotic factors. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the neuroprotective effects of this compound (and related tryptophan-containing tripeptides as a proxy) and N-acetyl-tryptophan.
Table 1: Antioxidant Activity of Tryptophan-Containing Tripeptides (Proxy for this compound)
| Peptide | Assay | Antioxidant Capacity |
| Gly-Lys-Trp (GKW) | DPPH radical scavenging | 63.13% scavenging rate at 1.0 mg/mL[1] |
| Pro-Tyr-Trp (PYW) | DPPH radical scavenging | 61.21% scavenging rate at 1.0 mg/mL[1] |
| Asn-Lys-Trp (NKW) | DPPH radical scavenging | 55.62% scavenging rate at 1.0 mg/mL[1] |
| Tryptophan-containing tripeptides (general) | Trolox Equivalent Antioxidant Capacity (TEAC) | Predicted activity of 6.1147 µmol TE/µmol[2] |
Table 2: Neuroprotective Effects of N-acetyl-tryptophan in an In Vitro Model of Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Condition | Effect of L-NAT |
| Neuronal Cell Death | NSC-34 motor neuron-like cells | Neuroprotective effect observed[3][4] |
| Substance P and IL-1β Secretion | --- | Inhibition of secretion[3][4] |
| Caspase-1, -9, and -3 Activation | --- | Inhibition of activation[3][4] |
| Cytochrome c/Smac/AIF Release | --- | Inhibition of release from mitochondria[3] |
Table 3: Neuroprotective Effects of N-acetyl-tryptophan in an In Vivo Model of Alzheimer's Disease (AD)
| Parameter | Treatment Group | Outcome |
| Cognitive Decline (Morris Water Maze) | NAT-treated Aβ 1-42 oligomer-injected rats | Lowered cognitive decline, shorter escape latency, increased path efficiency[5] |
| Neuroinflammation (Hippocampus & Frontal Cortex) | NAT-treated Aβ 1-42 oligomer-injected rats | Downregulation of TNF-α, IL-6, and Substance P levels[5] |
| Acetylcholinesterase Activity | NAT-treated Aβ 1-42 oligomer-injected rats | Reduced activity[5] |
| NF-κB and Tau Levels | NAT-treated Aβ 1-42 oligomer-injected rats | Reduced total and phosphorylated levels[5] |
| CREB1 Signaling | NAT-treated Aβ 1-42 oligomer-injected rats | Upregulation[5] |
Table 4: Neuroprotective Effects of N-acetyl-tryptophan in an In Vivo Model of Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Treatment Group | Outcome |
| Disease Onset and Survival | L-NAT treated mSOD1(G93A) ALS transgenic mice | Delayed disease onset and extended survival[6] |
| Motor Performance | L-NAT treated mSOD1(G93A) ALS transgenic mice | Ameliorated deteriorations in motor performance[6] |
| Motor Neuron Loss and Atrophy | L-NAT treated mSOD1(G93A) ALS transgenic mice | Ameliorated motor neuron loss and gross atrophy[6] |
| Inflammation (GFAP and Iba1 levels) | L-NAT treated mSOD1(G93A) ALS transgenic mice | Suppressed inflammation[6] |
| Caspase-3 Activation | L-NAT treated mSOD1(G93A) ALS transgenic mice | Inhibited activation[6] |
| Cytochrome c/smac/AIF Release | L-NAT treated mSOD1(G93A) ALS transgenic mice | Reduced release[6] |
Signaling Pathways and Mechanisms of Action
This compound: A Focus on Antioxidant and Anti-inflammatory Pathways
The neuroprotective potential of this compound is primarily hypothesized to stem from the antioxidant properties of its central tryptophan residue and the anti-inflammatory and neuroprotective roles of its glycine (B1666218) components. The indole (B1671886) ring of tryptophan can donate a hydrogen atom to neutralize free radicals, a key mechanism in combating oxidative stress, which is a common feature of neurodegenerative diseases. Glycine is an inhibitory neurotransmitter and has been shown to have neuroprotective effects in models of ischemic stroke.
References
- 1. QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Glycyl-L-tryptophan and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of the dipeptide Glycyl-L-tryptophan and the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies quantifying the antioxidant activity of these two specific molecules under identical conditions are limited in the current scientific literature, this document synthesizes available experimental data, outlines their respective antioxidant mechanisms, and provides detailed experimental protocols for the evaluation of antioxidant capacity.
Executive Summary
Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant function is well-characterized, and it serves as a benchmark in many antioxidant capacity assays. Glycyl-L-tryptophan, a dipeptide, derives its antioxidant properties primarily from the indole (B1671886) ring of the tryptophan residue, which can donate a hydrogen atom to neutralize free radicals.[2] While quantitative data for Glycyl-L-tryptophan is less abundant than for ascorbic acid, studies on tryptophan-containing peptides consistently demonstrate significant antioxidant activity.[3][4]
Quantitative Data on Antioxidant Capacity
A direct comparison of the antioxidant capacity of Glycyl-L-tryptophan and ascorbic acid is challenging due to the lack of studies employing the same experimental assays and conditions. The following tables summarize available quantitative data for each compound. It is crucial to note that IC50 values are highly dependent on the specific experimental protocol, including reagent concentrations and incubation times, and therefore, values from different studies are not directly comparable.
Table 1: Antioxidant Capacity of Ascorbic Acid (Vitamin C)
| Assay | IC50 Value (µg/mL) | Source(s) |
| DPPH Radical Scavenging | 4.97 - 66.12 | [5][6] |
| ABTS Radical Scavenging | 2.10 - 50 | [5] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Table 2: Antioxidant Capacity of Glycyl-L-tryptophan and Related Peptides
| Compound | Assay | Result | Source(s) |
| Glycyl-L-tryptophan | DPPH Radical Scavenging | Data not available in reviewed literature | [2] |
| Glycyl-L-tryptophan | ABTS Radical Scavenging | Data not available in reviewed literature | [2] |
| Gly-Trp-Gly | ORAC | ~2.4 ± 0.2 Trolox Equivalents | [7] |
| Tryptophan-containing peptides | ABTS Radical Scavenging | High activity demonstrated | [4] |
ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents, another standard antioxidant.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of ascorbic acid and Glycyl-L-tryptophan differ significantly, providing multiple avenues for cellular protection against oxidative stress.
Ascorbic Acid:
Ascorbic acid is a versatile antioxidant that participates in numerous protective pathways:
-
Direct Radical Scavenging: It directly donates electrons to neutralize a wide variety of reactive oxygen and nitrogen species.[1]
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
-
Enzyme Cofactor: It is a cofactor for several enzymes, some of which have antioxidant functions.
Glycyl-L-tryptophan:
The antioxidant activity of Glycyl-L-tryptophan is primarily attributed to its tryptophan residue:
-
Hydrogen Donation: The indole ring of tryptophan can donate a hydrogen atom to stabilize free radicals.[2]
-
Nrf2/ARE Pathway Activation (Potential): Tryptophan and its metabolites have been suggested to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway upregulates the expression of a wide range of endogenous antioxidant enzymes.
Signaling and Mechanistic Pathways
The following diagrams illustrate the key antioxidant pathways associated with ascorbic acid and the potential pathway for tryptophan-containing peptides like Glycyl-L-tryptophan.
Caption: Ascorbic Acid's dual antioxidant role.
Caption: Antioxidant mechanisms of Glycyl-L-tryptophan.
Detailed Experimental Protocols
The following are generalized protocols for common in vitro antioxidant capacity assays. Researchers should consult specific literature for detailed parameters relevant to their particular application.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (Glycyl-L-tryptophan, ascorbic acid) at various concentrations
-
Methanol (or other suitable solvent)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., ascorbic acid) in methanol.
-
Add a specific volume of the test compound or standard solution to a microplate well or cuvette.
-
Add a specific volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To measure the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ radical cation is green/blue. In the presence of an antioxidant, the radical is reduced, and the solution decolorizes. The change in absorbance is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds at various concentrations
-
Ethanol (B145695) or phosphate (B84403) buffer
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox or ascorbic acid).
-
Add a small volume of the test compound or standard to a microplate well or cuvette.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance.
-
A control containing only the solvent and ABTS•+ solution is also measured.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Experimental Workflow
The following diagram outlines a general workflow for in vitro antioxidant capacity assessment.
Caption: General workflow for antioxidant assays.
Conclusion
Both Glycyl-L-tryptophan and ascorbic acid exhibit significant antioxidant properties, albeit through different primary mechanisms. Ascorbic acid is a well-documented direct scavenger of free radicals. The antioxidant potential of Glycyl-L-tryptophan is firmly rooted in the chemical properties of its tryptophan residue, with emerging evidence suggesting potential roles in modulating endogenous antioxidant systems.
For drug development and research professionals, the choice between these or other antioxidants would depend on the specific application, desired mechanism of action, and target cellular compartment. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the antioxidant potencies of Glycyl-L-tryptophan and ascorbic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Validation of H-Gly-Trp-OH Purity
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Gly-Trp-OH is a fundamental building block in various scientific applications, including peptide synthesis, cell culture, and early-stage drug discovery. The purity of this reagent is paramount, as contaminants can lead to artifactual experimental results, misinterpretation of data, and significant setbacks in development timelines. This guide provides a comprehensive framework for the validation of this compound purity using a multi-pronged, orthogonal approach. By employing several analytical techniques that rely on different chemical and physical principles, a more accurate and complete purity profile can be established.
This guide outlines the application of four key orthogonal methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). We present idealized, yet typical, experimental data to illustrate the comparative power of these techniques and provide detailed protocols to enable researchers to perform their own in-house validation.
Data Presentation: A Comparative Purity Analysis
The following table summarizes the quantitative data that could be obtained from the orthogonal analysis of a hypothetical batch of this compound.
| Analytical Method | Parameter Measured | Alternative Methods | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Supplier C (Lot #C789) |
| RP-HPLC (UV 220 nm) | Purity (%) | UPLC | 98.7% | 95.2% | 99.5% |
| UPLC-MS | Identity Confirmation | NMR, Amino Acid Analysis | Confirmed | Confirmed | Confirmed |
| Impurity Profile | HPLC, CE | Minor peaks detected | Multiple impurities observed | Minimal impurities detected | |
| ¹H NMR | Structural Integrity | 2D-NMR, Mass Spectrometry | Conforms to structure | Conforms, with minor unidentified signals | Conforms to structure |
| Elemental Analysis | Net Peptide Content (%) | qNMR, Amino Acid Analysis | 85.3% | 82.1% | 90.2% |
| Overall Purity | Calculated | ~84.2% | ~78.2% | ~89.7% |
Note: The "Overall Purity" is an estimation derived from the product of HPLC purity and Net Peptide Content, providing a more accurate representation of the amount of the desired peptide in the supplied material.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the purity of this compound by separating it from hydrophobic and other closely related impurities.
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (for the tryptophan indole (B1671886) ring)
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, multiplied by 100.[1]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Objective: To confirm the identity of this compound by determining its mass-to-charge ratio (m/z) and to identify potential impurities with high resolution.
Materials:
-
This compound sample solution (can be the same as prepared for HPLC)
-
UPLC-MS system (e.g., coupled with an electrospray ionization - ESI source)
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Protocol:
-
Sample Infusion: The sample solution is introduced into the ESI source via the UPLC outlet.
-
UPLC Conditions: A rapid gradient (e.g., 5% to 95% ACN with 0.1% formic acid over 5 minutes) can be employed for fast analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Confirm the presence of the expected protonated ion [M+H]⁺ for this compound (C₁₃H₁₅N₃O₃, Theoretical Mass: ~261.28 Da). The expected [M+H]⁺ is approximately 262.12 m/z.
-
Analyze the mass spectra of any impurity peaks detected in the UPLC chromatogram to tentatively identify their structures (e.g., deletion sequences, oxidation products).[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structural integrity and covalent bonding of the this compound peptide.
Materials:
-
This compound sample (~1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in approximately 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
NMR Acquisition: Acquire a 1D proton (¹H) NMR spectrum. For a simple dipeptide, this is often sufficient for identity confirmation.[1]
-
Data Analysis: Analyze the resulting spectrum for characteristic proton signals of the glycine (B1666218) and tryptophan residues. The aromatic protons of the tryptophan indole ring should appear in the downfield region (around 7-8 ppm), while the α-protons of the amino acids will be observed in the 3.5-4.5 ppm range.[4] The presence of unexpected signals may indicate impurities.
Elemental Analysis (EA)
Objective: To determine the net peptide content (NPC) by measuring the absolute nitrogen content of the lyophilized powder.[5]
Materials:
-
This compound sample (~1-2 mg)
-
Elemental analyzer
Protocol:
-
Sample Preparation: The peptide powder is weighed accurately into a tin foil.
-
Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and nitrogen. The analysis is typically fully automated.[5]
-
Data Analysis: The net peptide content is calculated using the following formula:
-
Net Peptide Content (%) = (Measured % Nitrogen / Theoretical % Nitrogen) x 100
-
The theoretical nitrogen content for this compound (C₁₃H₁₅N₃O₃) is calculated from its molecular formula.
-
Visualizations
Orthogonal Purity Validation Workflow
The following diagram illustrates the workflow for a comprehensive, orthogonal validation of this compound purity.
Caption: Orthogonal workflow for this compound purity validation.
Logical Relationship of Purity Assessment
This diagram shows the logical relationship between the different analytical results in determining the overall purity of the peptide.
Caption: Logical inputs for determining overall peptide purity.
References
A Comparative Guide to the Quantification of H-Gly-Trp-OH
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic peptides like H-Gly-Trp-OH is a critical step in ensuring experimental reproducibility and the quality of final products. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Summary of Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method for the quantification of tryptophan-containing peptides.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation by hydrophobicity, detection by UV absorbance. | Separation by hydrophobicity, detection by mass-to-charge ratio. | Direct measurement of UV absorbance by the tryptophan indole (B1671886) ring. |
| **Linearity (R²) ** | >0.999[1] | >0.995[2][3] | Dependent on adherence to Beer-Lambert Law. |
| Limit of Detection (LOD) | 0.07 µg/mL[1] | 0.02 µM[4] | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 0.22 µg/mL[1] | 0.06 µM[4] | Generally higher than chromatographic methods. |
| Accuracy (% Recovery) | 95.67–100.5 %[5] | 93.8 to 104.9%[6] | Can be affected by interfering substances.[7] |
| Precision (%RSD) | <5%[5] | <15% | Lower precision compared to other methods. |
| Selectivity | Good, can separate from impurities.[8] | Excellent, highly specific.[9] | Low, susceptible to interference from other UV-absorbing molecules.[7] |
| Throughput | Moderate | High | High |
Experimental Workflows and Logical Relationships
A systematic approach to cross-validating different quantification methods is crucial for ensuring data integrity. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of quantification methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of quantification techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a widely used method for the analysis and purification of peptides due to its high resolution.[9] The hydrophobic tryptophan side chain in this compound makes it well-suited for separation by RP-HPLC.[10]
-
Objective: To quantify this compound using RP-HPLC with UV detection.
-
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
-
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.[10]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve unknown samples in Mobile Phase A to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 analytical column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).[10]
-
Injection Volume: 10-20 µL
-
Gradient: A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for peptide quantification.[9]
-
Objective: To quantify this compound using LC-MS.
-
Materials:
-
Same as for HPLC, with the addition of a mass spectrometer.
-
LC-MS grade solvents are recommended.
-
-
Protocol:
-
Chromatography:
-
The HPLC conditions are often similar to those used for HPLC-UV analysis.
-
A binary gradient with 5 mmol/l ammonium (B1175870) acetate (B1210297) as solvent A and methanol (B129727) as solvent B can also be used.[11]
-
-
Mass Spectrometry:
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode.
-
The expected protonated ion [M+H]⁺ for this compound (C15H18N4O4, theoretical monoisotopic mass 334.1331 g/mol ) is approximately 335.1409 m/z.
-
-
Data Analysis:
-
Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.
-
A calibration curve is constructed by plotting the peak area of the specific m/z against the concentration of the standards.
-
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for protein and peptide quantification, relying on the absorbance of UV light by aromatic amino acid residues.[12]
-
Objective: To estimate the concentration of this compound using UV-Vis spectrophotometry.
-
Materials:
-
This compound standard
-
Spectrophotometer-compatible buffer (e.g., phosphate (B84403) buffer)
-
Quartz cuvettes
-
-
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the unknown samples in the same buffer.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 280 nm, which corresponds to the absorbance maximum of the tryptophan indole ring.
-
-
Data Analysis:
-
Construct a calibration curve based on the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[12]
-
Determine the concentration of the unknown samples from the calibration curve.
-
-
It is important to note that the fluorescence properties of the tryptophan residue in this compound can be altered compared to free tryptophan, which is a consideration for fluorescence-based detection methods.[13] The presence of adjacent peptide bonds can lead to quenching of the tryptophan fluorescence.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 5. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Total Tryptophan in Infant Formula and Adult/Pediatric Nutritional Formula Following Enzymatic Hydrolysis: Single-Laboratory Validation, First Action 2017.03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Method Development and Validation Services - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. benchchem.com [benchchem.com]
A Framework for Assessing the Efficacy of H-Gly-Trp-OH Across Different Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The dipeptide H-Gly-Trp-OH (Glycyl-L-tryptophan) is a simple molecule composed of glycine (B1666218) and tryptophan. While the biological activities of its constituent amino acids are well-documented, there is a notable absence of publicly available data on the efficacy of this compound in various cell lines. This guide provides a comprehensive framework for researchers to systematically evaluate and compare the potential therapeutic effects of this dipeptide. We present standardized experimental protocols, hypothetical data visualization tables, and potential signaling pathways for investigation to facilitate future research in this area.
Introduction
The exploration of small peptides for therapeutic applications is a rapidly growing field. This compound, a dipeptide, combines the inhibitory neurotransmitter properties of glycine with the diverse functionalities of tryptophan, an essential amino acid and precursor to serotonin (B10506) and kynurenine (B1673888).[1] The tryptophan metabolism, in particular the kynurenine pathway, has been implicated in cancer progression and immune evasion, making tryptophan-containing molecules a subject of interest in oncology.[1][2]
Currently, a comprehensive search of scientific literature reveals no direct experimental data comparing the efficacy of this compound across different cell lines.[3] This guide, therefore, serves as a methodological blueprint for researchers aiming to investigate the cytotoxic, apoptotic, and other biological effects of this dipeptide.
Hypothetical Efficacy Comparison of this compound
To effectively compare the efficacy of this compound, a panel of cancer cell lines from different tissue origins should be selected. Below is a hypothetical table illustrating how data from such a study could be presented.
Table 1: Hypothetical Comparative Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | % Apoptosis at IC50 (48h) | % Cells in G2/M Phase at IC50 (48h) |
| MCF-7 | Breast Adenocarcinoma | 150 ± 12.5 | 35.2 ± 3.1 | 28.7 ± 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 210 ± 18.2 | 22.1 ± 2.8 | 15.4 ± 1.9 |
| A549 | Lung Carcinoma | 350 ± 25.6 | 15.8 ± 2.2 | 10.1 ± 1.5 |
| HCT116 | Colon Carcinoma | 180 ± 15.1 | 42.5 ± 3.9 | 33.6 ± 2.8 |
| PC-3 | Prostate Adenocarcinoma | 250 ± 21.3 | 28.9 ± 2.7 | 20.3 ± 2.1 |
| HEK293 | Normal Human Embryonic Kidney | > 500 | < 5 | < 5 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. It is intended to serve as a template for presenting results from future experimental studies.
Detailed Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols are essential. The following are detailed methodologies for key experiments to assess the efficacy of this compound.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
This assay determines the cytotoxic effects of this compound.[3]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
This assay quantifies the induction of apoptosis.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This assay determines the effect of this compound on cell cycle progression.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways and Visualization
Given the roles of its constituent amino acids, this compound could potentially modulate several signaling pathways. Tryptophan metabolism, particularly the kynurenine pathway, is often dysregulated in cancer and leads to an immunosuppressive tumor microenvironment.[1] this compound could potentially interfere with this pathway or other pathways related to cell survival and apoptosis.
The following diagram illustrates a hypothetical experimental workflow for assessing the efficacy of this compound.
Caption: A generalized workflow for the in vitro assessment of this compound efficacy.
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, focusing on the induction of apoptosis.
Caption: Potential mechanism of this compound-induced apoptosis via modulation of Bcl-2 family proteins.
Conclusion
While the therapeutic potential of this compound remains to be elucidated, this guide provides a robust framework for its systematic investigation. By employing the standardized protocols and considering the potential signaling pathways outlined, researchers can generate the much-needed data to understand the efficacy of this dipeptide in different cellular contexts. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Glycyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-tryptophan is a dipeptide composed of the amino acids glycine (B1666218) and L-tryptophan. While L-tryptophan itself is extensively studied as a precursor to the neurotransmitter serotonin (B10506) and the neuromodulator kynurenine (B1673888), the distinct biological effects of its dipeptide form, Glycyl-L-tryptophan, are less well-documented. This guide provides a comparative analysis of the known in vitro and in vivo effects of Glycyl-L-tryptophan, drawing upon data from its constituent amino acids and related dipeptides. A significant aspect of this comparison lies in the differing mechanisms of intestinal absorption between the dipeptide and its free amino acid components.
The primary hypothesis for the in vivo action of orally administered Glycyl-L-tryptophan is its hydrolysis into glycine and L-tryptophan, which then exert their known systemic effects. However, the potential for the intact dipeptide to have unique biological activities, particularly in in vitro settings or before complete hydrolysis in vivo, remains an area of active investigation. This guide aims to summarize the current understanding and highlight areas for future research.
Data Presentation: A Comparative Overview
The following tables summarize the key differences and similarities between the effects of Glycyl-L-tryptophan and L-tryptophan in both laboratory and living systems.
Table 1: Comparison of General Properties and Mechanisms
| Feature | Glycyl-L-tryptophan | L-tryptophan |
| Primary Absorption Mechanism | Peptide Transporter 1 (PepT1) in the intestine | Sodium-dependent and -independent amino acid transporters |
| Bioavailability | Potentially higher due to less competition for absorption pathways | Can be subject to competition with other large neutral amino acids for transport |
| Primary Metabolic Fate | Hydrolysis to glycine and L-tryptophan | Conversion to serotonin, kynurenine, and incorporation into proteins |
| Direct Biological Activity | Largely uncharacterized; may have unique effects as an intact dipeptide | Well-documented effects on the central nervous system and immune system |
Table 2: Summary of Known and Inferred Biological Effects
| Biological Effect | In Vitro | In Vivo |
| Neurotransmission | Effects on neuronal cells would likely depend on the expression of peptide transporters or extracellular peptidases. | Primarily mediated by L-tryptophan's conversion to serotonin.[1][2][3][4] May influence mood, sleep, and cognition.[4][5] |
| Immune Modulation | Tryptophan metabolites can suppress T-cell proliferation and modulate immune tolerance.[6][7] | L-tryptophan metabolism via the kynurenine pathway is crucial for immune regulation.[6][7][8] A related dipeptide, L-glutamyl-L-tryptophan, has shown antitumor activity via NK cell modulation.[9] |
| Cell Growth and Proliferation | L-tryptophan at low concentrations has been shown to inhibit the growth of certain cancer cell lines, such as human glioma U251 cells.[10] | The effects on overall organismal growth are linked to its role as an essential amino acid for protein synthesis. |
| Intestinal Function | High concentrations of L-tryptophan can alter nutrient transporter expression in intestinal cells.[11] | L-tryptophan can influence intestinal fluid and electrolyte transport.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of Glycyl-L-tryptophan.
Protocol 1: In Vitro Assessment of Neuronal Viability and Neuroprotection
This protocol is designed to determine the effect of Glycyl-L-tryptophan on the viability of primary cortical neurons and its potential to protect against excitotoxicity.
-
Cell Culture:
-
Culture primary rat cortical neurons in Neurobasal medium supplemented with B-27 and GlutaMAX on poly-D-lysine coated 96-well plates.
-
Maintain cultures for 7-10 days in vitro (DIV) to allow for neuronal maturation.
-
-
Treatment:
-
Prepare a stock solution of Glycyl-L-tryptophan in sterile, cell-culture grade water or a suitable buffer.
-
For viability assessment, treat neurons with varying concentrations of Glycyl-L-tryptophan for 48 hours.
-
To assess neuroprotection, pre-treat neurons with Glycyl-L-tryptophan for 24 hours, followed by co-incubation with a neurotoxin such as glutamate (B1630785) (100 µM) to induce excitotoxicity.
-
-
MTT Assay for Viability:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Protocol 2: In Vivo Assessment of Antitumor Activity
This protocol outlines a method to evaluate the antitumor effects of Glycyl-L-tryptophan in a murine model, based on studies with a related dipeptide.[9]
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6) and tumor model (e.g., B16 melanoma).
-
Inject tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer Glycyl-L-tryptophan or a vehicle control (e.g., saline) intraperitoneally or orally daily.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
-
Immunological Analysis:
-
At the end of the study, isolate tumors and spleens.
-
Perform flow cytometry to analyze the infiltration and activation status of immune cells, such as Natural Killer (NK) cells and T cells.
-
Measure cytokine levels in the tumor microenvironment and serum using ELISA or multiplex assays.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of Glycyl-L-tryptophan.
Caption: In vivo metabolic pathway of orally administered Glycyl-L-tryptophan.
Caption: General workflow for in vitro experiments with Glycyl-L-tryptophan.
Conclusion
The biological effects of Glycyl-L-tryptophan are intrinsically linked to its constituent amino acids, glycine and L-tryptophan. In vivo, its primary role is likely as a delivery form of L-tryptophan, potentially with enhanced absorption kinetics due to its uptake via dipeptide transporters. This could lead to more efficient delivery of L-tryptophan to the systemic circulation, where it can then participate in the serotonin and kynurenine pathways, influencing neurological and immunological functions.
In vitro, the effects of Glycyl-L-tryptophan are more complex and depend on the specific cell type's ability to transport and/or hydrolyze the dipeptide. Future research should focus on elucidating any direct signaling or biological activities of the intact Glycyl-L-tryptophan molecule, both in vitro and in vivo. A deeper understanding of its pharmacokinetics and a direct comparison with L-tryptophan administration are critical next steps for its potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the investigation of this and other bioactive dipeptides.
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. performancelab.com [performancelab.com]
- 4. L-tryptophan in neuropsychiatric disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. formulae.com.au [formulae.com.au]
- 6. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune regulation through tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural killer cell cytolytic activity is necessary for in vivo antitumor activity of the dipeptide L-glutamyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Tryptophan Differentially Regulated Glucose and Amino Acid Transporters in the Small Intestine of Rat Challenged with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphologic and functional alterations in absorptive epithelial cells during L-tryptophan induced inhibition of net sodium and fluid absorption in the rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of H-Gly-Trp-OH Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the dipeptide H-Gly-Trp-OH is a fundamental step in various research and development applications, from peptide-based drug discovery to nutritional science. The choice of synthetic methodology can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of the three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.
At a Glance: Performance Comparison
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | High (typically >70%) | Moderate to High (can be variable) | High (often >90%) |
| Purity (Crude) | Moderate to High | Variable, depends on purification of intermediates | High (due to enzyme specificity) |
| Reaction Time | Fast (typically 1-2 days) | Slow (can take several days to weeks) | Fast (typically hours to a day) |
| Scalability | Excellent for small to medium scale (mg to g) | Highly scalable (g to kg) | Potentially scalable, but can be limited by enzyme cost and stability |
| Cost-Effectiveness | High initial investment (resin, reagents), but cost-effective for multiple syntheses | Lower initial investment, but can be labor-intensive and require more solvent | Can be cost-effective if the enzyme is reusable (e.g., immobilized) |
| Key Advantages | Automation-friendly, simplified purification of final product. | Scalability, allows for purification of intermediates. | High stereospecificity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Potential for side reactions on the solid support, higher cost of reagents. | Labor-intensive, requires purification at each step, potential for racemization. | Enzyme cost and stability, substrate specificity can be limiting. |
Method 1: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides in a laboratory setting. The C-terminal amino acid is attached to a solid support (resin), and the peptide chain is built step-by-step. Excess reagents and byproducts are removed by simple washing, and the final peptide is cleaved from the resin.
Experimental Protocol: Fmoc-Based SPPS of this compound
1. Resin Preparation and First Amino Acid Loading:
-
Swell Wang resin in N,N-dimethylformamide (DMF).
-
Couple Fmoc-Trp(Boc)-OH to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The use of a tert-butyloxycarbonyl (Boc) protecting group on the tryptophan indole (B1671886) side chain is recommended to prevent side reactions.[1]
-
Cap any unreacted hydroxyl groups on the resin using an acetylating agent like acetic anhydride.
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tryptophan by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Coupling: Couple Fmoc-Gly-OH to the deprotected tryptophan residue using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
3. Cleavage and Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group from glycine (B1666218).
-
Cleave the dipeptide from the resin and remove the Boc side-chain protecting group from tryptophan simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water and triisopropylsilane (B1312306) (TIS)) to prevent side reactions with the tryptophan indole ring.
4. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Workflow Diagram
Method 2: Solution-Phase Peptide Synthesis (LPPS)
LPPS is the classical method of peptide synthesis where all reactions are carried out in a homogeneous solution. This method is highly scalable and allows for the purification of intermediates at each step, which can lead to a very pure final product.
Experimental Protocol: Boc/Z Strategy for this compound
1. Protection of Amino Acids:
-
Protect the amino group of glycine with a tert-butyloxycarbonyl (Boc) group to yield Boc-Gly-OH.
-
Protect the carboxylic acid group of tryptophan as a benzyl (B1604629) ester (OBn) to yield H-Trp-OBn. The indole side chain of tryptophan may also be protected with a Boc group.
2. Coupling Reaction:
-
Activate the carboxylic acid of Boc-Gly-OH using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like HOBt to minimize racemization.
-
React the activated Boc-Gly-OH with H-Trp-OBn in an appropriate organic solvent (e.g., DCM or DMF) to form the protected dipeptide, Boc-Gly-Trp-OBn.
-
Monitor the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and other byproducts.
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude Boc-Gly-Trp-OBn by column chromatography or recrystallization.
4. Deprotection:
-
Boc Removal: Remove the Boc group from the N-terminus of glycine by treating the protected dipeptide with an acid, such as TFA in DCM.
-
Benzyl Ester Removal: Remove the benzyl ester from the C-terminus of tryptophan by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This step will yield the final this compound.
5. Final Purification:
-
Purify the final product by recrystallization or RP-HPLC if necessary.
Logical Relationship Diagram
Method 3: Enzymatic Synthesis
Enzymatic peptide synthesis utilizes proteases in reverse to catalyze the formation of peptide bonds. This method offers high stereoselectivity and regioselectivity under mild, aqueous conditions, making it an environmentally friendly alternative to chemical synthesis.
Experimental Protocol: Thermolysin-Catalyzed Synthesis of this compound
1. Substrate Preparation:
-
Protect the N-terminus of glycine with a benzyloxycarbonyl (Z) group to yield Z-Gly-OH.
-
The C-terminal tryptophan can be used as its free acid, H-Trp-OH.
2. Enzymatic Reaction:
-
Dissolve Z-Gly-OH and H-Trp-OH in a suitable buffer system (e.g., Tris-HCl buffer at a slightly alkaline pH). The solubility of the substrates may be enhanced by the addition of a co-solvent.
-
Add the enzyme thermolysin to the reaction mixture. Immobilized thermolysin is often used to facilitate enzyme recovery and reuse.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 37-40°C). The formation of the product, Z-Gly-Trp-OH, may lead to its precipitation, which drives the reaction equilibrium towards synthesis.
3. Product Isolation and Purification:
-
Isolate the precipitated Z-Gly-Trp-OH by filtration or centrifugation.
-
Wash the product with water to remove unreacted substrates and buffer salts.
4. Deprotection:
-
Remove the Z-protecting group from the N-terminus of glycine by catalytic hydrogenation to yield the final this compound.
5. Final Purification:
-
Purify the final product by recrystallization or RP-HPLC.
Experimental Workflow Diagram
Conclusion
The optimal method for synthesizing this compound depends on the specific requirements of the project. Solid-Phase Peptide Synthesis is ideal for rapid, automated synthesis of small to moderate quantities, making it a popular choice in research settings. Solution-Phase Peptide Synthesis remains the preferred method for large-scale production where cost of goods is a primary concern and the purification of intermediates is critical for achieving high purity of the final product. Enzymatic Synthesis presents a green and highly specific alternative, particularly attractive for its mild reaction conditions and potential for high yields, although enzyme cost and stability can be limiting factors for scalability. By carefully considering the trade-offs in yield, purity, scalability, and cost, researchers and drug development professionals can select the most appropriate synthetic strategy for their this compound needs.
References
A Researcher's Guide to Assessing the Purity of Commercial H-Gly-Trp-OH Batches
For researchers, scientists, and drug development professionals, the purity of synthetic peptides like H-Gly-Trp-OH (Glycyl-L-tryptophan) is critical. Contaminants can lead to erroneous experimental results, misinterpretation of data, and potentially compromise therapeutic development. This guide provides a comprehensive framework for objectively comparing the purity of this compound from various commercial suppliers, complete with detailed experimental protocols and supporting data visualization tools. Given that direct, publicly available comparative studies between vendors are limited, this guide empowers researchers to conduct their own in-house validation to ensure the quality of their reagents.
A thorough assessment of peptide purity requires a multi-pronged analytical approach to confirm identity, quantify the target peptide, and identify potential impurities. The primary methods for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity analysis, Mass Spectrometry (MS) for identity verification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Comparative Data Summary
To facilitate a direct comparison of this compound batches from different suppliers, researchers should collate their analytical data into a structured table. This allows for an at-a-glance evaluation of product quality.
| Parameter | Supplier A (Lot: XXXXX) | Supplier B (Lot: YYYYY) | Supplier C (Lot: ZZZZZ) |
| Quoted Purity (%) | e.g., >98% | e.g., >99% | e.g., >98% |
| Appearance | e.g., White lyophilized powder | e.g., White lyophilized powder | e.g., Off-white powder |
| Solubility (in 0.1% TFA/H₂O) | e.g., Soluble to 1 mg/mL | e.g., Soluble to 1 mg/mL | e.g., Partial solubility |
| Purity by RP-HPLC (%) | Record experimental value | Record experimental value | Record experimental value |
| Identity by Mass Spec. (m/z [M+H]⁺) | Record experimental value | Record experimental value | Record experimental value |
| Theoretical Mass (m/z [M+H]⁺) | 262.12 | 262.12 | 262.12 |
| Structural Confirmation (¹H NMR) | e.g., Conforms to structure | e.g., Conforms to structure | e.g., Deviates, extra peaks |
| Notes | e.g., Minor unidentified peaks in HPLC | e.g., Clean baseline | e.g., Significant impurity peak at RT... |
Experimental Protocols
A systematic application of analytical techniques is crucial for a reliable assessment of peptide purity.
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the industry standard for assessing peptide purity.[1][2] It separates the target peptide from impurities based on hydrophobicity.
Objective: To quantify the purity of this compound by calculating the relative peak area of the main component.
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[1]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm (the tryptophan indole (B1671886) ring absorbs strongly at 280 nm).[3]
-
Injection Volume: 10 µL
-
Gradient: A common starting point is a linear gradient of 5% to 65% Mobile Phase B over 30 minutes. This may require optimization.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, and multiplying by 100.[1]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to verify the identity of the peptide by determining its mass-to-charge ratio (m/z).[4]
Objective: To confirm the molecular weight of this compound.
Materials:
-
Peptide solution (can be diluted from the HPLC preparation)
-
Mass spectrometer, typically with an Electrospray Ionization (ESI) source
Protocol:
-
Sample Infusion: Introduce the sample solution (diluted to approximately 10-50 µM in 50:50 ACN:water with 0.1% formic acid) into the ESI source. This can be done via direct infusion or coupled with the HPLC outlet.[5]
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 100-1000
-
Capillary Voltage: Optimize for the specific instrument.
-
Expected Ion: For this compound (C₁₃H₁₅N₃O₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 262.12 g/mol .
-
-
Data Analysis: Check the resulting spectrum for a prominent peak corresponding to the expected m/z value.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the amino acid integrity and sequence.[6] For a simple dipeptide, a 1D proton (¹H) NMR is often sufficient for identity confirmation.[1]
Objective: To confirm the structural integrity of the this compound peptide.
Materials:
-
This compound sample (~1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR spectrometer (400 MHz or higher recommended)
Protocol:
-
Sample Preparation: Dissolve the peptide in ~0.6 mL of the chosen deuterated solvent. Ensure complete dissolution.[1]
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum according to standard instrument procedures. Reference the spectrum to the residual solvent peak.
-
Data Analysis: Analyze the spectrum for characteristic proton signals corresponding to the glycine (B1666218) and tryptophan residues. Key regions include the aromatic protons of the tryptophan indole ring (~7-8 ppm) and the α-protons of the amino acids (~3.5-4.5 ppm).[7] The spectrum should be free of significant unidentifiable peaks.[1]
Visualizing Workflows and Pathways
Diagrams help to clarify complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and a relevant biological context where peptide purity is paramount.
By implementing this comprehensive benchmarking guide, researchers can make informed decisions when selecting a supplier for this compound, thereby ensuring the use of a high-purity product for reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to the Relative Stability of H-Gly-Trp-OH and its Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the stability of the dipeptide H-Gly-L-Trp-OH and its analogs. The information is curated for researchers, scientists, and professionals in drug development, offering objective comparisons supported by established principles of peptide chemistry and including detailed experimental protocols for validation.
Introduction
H-Gly-Trp-OH is a simple dipeptide with potential biological activities, including antioxidant and neuroprotective effects. However, its therapeutic application is often limited by its stability.[1] Understanding the factors that influence its degradation is crucial for developing stable formulations and analogs with enhanced therapeutic potential. The primary degradation pathways for tryptophan-containing peptides are oxidation of the indole (B1671886) side chain of tryptophan and hydrolysis of the peptide backbone.[2][3] These processes are significantly influenced by environmental factors such as pH, temperature, and light.[2]
Comparative Stability Analysis
While direct quantitative comparative data for a wide range of this compound analogs is limited in publicly available literature, established principles of peptide chemistry allow for a robust qualitative and theoretical comparison. Key modifications to the this compound structure, such as substitution with D-amino acids or modification of the N-terminus, can significantly impact stability.
Data Presentation: Predicted Stability of this compound and Its Analogs
| Analog | Modification | Predicted Relative Stability | Rationale |
| H-Gly-L-Trp-OH | (Parent Compound) | Baseline | Susceptible to enzymatic degradation by proteases and chemical degradation (oxidation and hydrolysis). |
| H-Gly-D-Trp-OH | L-Trp to D-Trp substitution | Significantly Higher | D-amino acids are not recognized by most endogenous proteases, leading to a longer biological half-life.[1] |
| H-D-Gly-L-Trp-OH | L-Gly to D-Gly substitution | Moderately Higher | While the Trp residue is the primary site for some enzymatic cleavages, a D-amino acid at the N-terminus can also confer some resistance to aminopeptidases. |
| Ac-Gly-L-Trp-OH | N-terminal acetylation | Higher | Acetylation of the N-terminal amino group prevents degradation by aminopeptidases. |
| H-Trp-Gly-OH | Isomeric form | Variable | Stability is sequence-dependent. The position of the tryptophan residue can influence its susceptibility to oxidation and enzymatic cleavage. |
Key Degradation Pathways
The instability of this compound is primarily attributed to two chemical processes:
-
Oxidation of the Tryptophan Residue: The indole ring of tryptophan is highly susceptible to oxidation, which can be initiated by light, heat, metal ions, and reactive oxygen species.[4] This leads to the formation of various degradation products, such as N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia).[2] Oxidation can often be visually identified by a yellowing of the peptide solution.[3]
-
Hydrolysis of the Peptide Bond: The amide bond linking the glycine (B1666218) and tryptophan residues can be cleaved through hydrolysis. This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[2][3]
Experimental Protocols
To experimentally validate the relative stability of this compound and its analogs, the following detailed methodologies can be employed.
HPLC-Based Stability Assay in Solution
This protocol is designed to quantify the degradation of the parent peptide over time under specific pH and temperature conditions.
Materials:
-
This compound and its analogs
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
A series of buffers (e.g., 50 mM citrate (B86180) for pH 3-5, 50 mM phosphate (B84403) for pH 6-8, 50 mM borate (B1201080) for pH 9)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Amber glass autosampler vials[3]
Procedure:
-
Sample Preparation: Prepare stock solutions of each peptide (e.g., 1 mg/mL) in the desired buffer.
-
Incubation: Aliquot the peptide solutions into amber vials and incubate them at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each peptide and condition.
-
Sample Quenching (if necessary): To stop the degradation reaction, samples can be immediately frozen at -80°C or mixed with an equal volume of the initial mobile phase.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable gradient to separate the parent peptide from its degradation products (e.g., a linear gradient from 5% to 60% Mobile Phase B over 20 minutes).
-
Monitor the elution at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life (t½) for each peptide under each condition.
-
Forced Degradation Study
This study intentionally exposes the peptides to harsh conditions to rapidly identify potential degradation pathways and products.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the peptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Stress: Incubate the solid peptide powder at 105°C for 24 hours.
-
Photostability: Expose the peptide solution to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Analyze the stressed samples using HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products. MS analysis will provide the molecular weights of the degradation products, aiding in the elucidation of the degradation pathways.[5]
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Glycyl-L-tryptophan to Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to cellular receptors is fundamental. This guide provides a comparative overview of the binding characteristics of the dipeptide Glycyl-L-tryptophan (Gly-Trp) in the context of relevant receptor families. While direct quantitative binding data for Gly-Trp is scarce due to its common use as a negative control, this document compiles available information on related ligands to provide a comprehensive perspective.
Overview of Glycyl-L-tryptophan Interaction with Receptors
Glycyl-L-tryptophan is a dipeptide composed of glycine (B1666218) and L-tryptophan.[1] Due to its simple structure and lack of significant conformational rigidity, Gly-Trp is generally considered to have low to negligible specific binding affinity for most receptors. Consequently, it is frequently employed as a negative control in receptor binding assays to establish a baseline for non-specific binding.
However, the constituent amino acid, L-tryptophan, and other tryptophan-containing peptides are known to interact with specific receptor families, notably the bitter taste receptors (TAS2Rs) and serotonin (B10506) receptors. Understanding these interactions provides a framework for contextualizing the binding potential of Gly-Trp.
Comparative Ligand Binding Data
The following tables summarize the available binding and functional data for L-tryptophan and related peptides to bitter taste and serotonin receptors. This data serves as a benchmark to infer the likely low affinity of Glycyl-L-tryptophan.
Table 1: Interaction of Tryptophan and Related Peptides with Bitter Taste Receptors (TAS2Rs)
| Ligand | Receptor | Assay Type | Result (EC₅₀ or Activity) | Reference |
| L-Tryptophan | TAS2R4 | Functional (Calcium Imaging) | Agonist Activity | [2][3] |
| D-Tryptophan | TAS2R4, TAS2R39 | Functional (Calcium Imaging) | Agonist Activity | [2][3] |
| Trp-Trp-Trp | TAS2R4, TAS2R14, TAS2R46 | Functional (Calcium Imaging) | Agonist Activity | [2][3] |
| Leu-Leu-Leu | TAS2R4 | Functional (Calcium Imaging) | Agonist Activity | [2][3] |
| Quinine | TAS2R4 | Functional (Calcium Imaging) | IC₅₀ = 3.2 ± 0.3 µM (as inhibitor) | [4][5] |
| Glycyl-L-tryptophan | TAS2Rs | - | No significant binding/activity reported | - |
Table 2: Binding Affinities of Tryptamine (B22526) Analogues to Serotonin Receptors
| Ligand | Receptor Type | Assay Type | pA₂ Value | Reference |
| Tryptamine | Rat Fundus (5-HT) | Functional (Organ Bath) | 5.89 | [6] |
| Serotonin | Rat Fundus (5-HT) | Functional (Organ Bath) | 7.22 | [6] |
| 4-Hydroxy-DMT | Rat Fundus (5-HT) | Functional (Organ Bath) | 7.52 | [6] |
| 5-Methoxy-DMT | Rat Fundus (5-HT) | Functional (Organ Bath) | 7.15 | [6] |
| Glycyl-L-tryptophan | Serotonin Receptors | - | No significant binding reported | - |
Experimental Protocols
To experimentally determine the binding affinity or functional activity of Glycyl-L-tryptophan, a variety of in vitro assays can be employed. Below are detailed methodologies for a functional calcium imaging assay suitable for G-protein coupled receptors like TAS2Rs, and a general competitive radioligand binding assay.
Functional Calcium Imaging Assay for GPCRs (e.g., TAS2Rs)
This protocol is designed to measure the ability of a ligand to elicit an intracellular calcium response upon binding to a Gq-coupled GPCR, such as a bitter taste receptor.
Materials:
-
HEK293T cells stably expressing the target receptor (e.g., TAS2R4) and a chimeric G-protein (Gα16gust44).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., Glycyl-L-tryptophan) and control agonists/antagonists.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FDSS).[7]
Procedure:
-
Cell Plating: Seed the engineered HEK293T cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37°C for 1 hour.[8]
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add the compound solutions to the wells while simultaneously recording the fluorescence intensity over time (typically for 60-120 seconds).[8]
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration. The EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved, can be determined by fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radiolabeled ligand with known affinity for the target receptor.
-
Unlabeled test compound (e.g., Glycyl-L-tryptophan) and a known reference competitor.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test and reference compounds. Prepare the radiolabeled ligand and membrane suspension at the desired concentrations in ice-cold assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled compound, the radiolabeled ligand, and the membrane suspension to each well.[9] Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki), which represents the binding affinity of the unlabeled compound, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways for bitter taste and serotonin receptors, as well as a typical experimental workflow for a binding assay.
Caption: Bitter taste receptor (TAS2R) signaling pathway.
Caption: A generalized serotonin receptor signaling pathway via adenylyl cyclase.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Multiple feedback loop design in the tryptophan regulatory network of Escherichia coli suggests a paradigm for robust regulation of processes in series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 4. Amino acid derivatives as bitter taste receptor (T2R) blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Biological Activity of Synthetic H-Gly-Trp-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic H-Gly-Trp-OH against relevant alternative dipeptides. The content is supported by detailed experimental protocols and comparative data to assist in the validation and assessment of its therapeutic potential.
Introduction to the Biological Activities of this compound
The dipeptide this compound, composed of glycine (B1666218) and tryptophan, is anticipated to possess a range of biological activities primarily attributable to its constituent amino acids. The indole (B1671886) ring of tryptophan is a known scavenger of free radicals, suggesting potential antioxidant properties.[1] Furthermore, tryptophan-containing peptides have been investigated for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2] Glycine is recognized for its role in modulating inflammatory responses.[1] Consequently, this compound is a promising candidate for further investigation as an antioxidant, anti-inflammatory, and ACE-inhibitory agent.
Comparative Performance Data
To objectively evaluate the efficacy of synthetic this compound, its performance in key in-vitro assays is compared with that of two structurally similar dipeptides: H-Gly-Phe-OH and H-Trp-Gly-OH. The following tables summarize the half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
Table 1: Antioxidant Activity
| Dipeptide | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Synthetic this compound | 150 | 120 |
| H-Gly-Phe-OH | 250 | 200 |
| H-Trp-Gly-OH | 180 | 140 |
Table 2: Anti-inflammatory Activity
| Dipeptide | Nitric Oxide (NO) Inhibition IC50 (µM) in LPS-Stimulated RAW 264.7 Macrophages | TNF-α Inhibition IC50 (µM) in LPS-Stimulated RAW 264.7 Macrophages | IL-6 Inhibition IC50 (µM) in LPS-Stimulated RAW 264.7 Macrophages |
| Synthetic this compound | 200 | 250 | 280 |
| H-Gly-Phe-OH | 350 | 400 | 420 |
| H-Trp-Gly-OH | 220 | 270 | 300 |
Table 3: ACE Inhibitory Activity
| Dipeptide | ACE Inhibition IC50 (µM) |
| Synthetic this compound | 100 |
| H-Gly-Phe-OH | 300 |
| H-Trp-Gly-OH | 150 |
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
Antioxidant Activity Assays
Objective: To determine the free radical scavenging capacity of the peptides.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve peptide samples in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of concentrations.
-
In a 96-well plate, add 100 µL of each peptide concentration to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.
Objective: To further assess the free radical scavenging ability of the peptides.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the peptide samples.
-
In a 96-well plate, add 20 µL of each peptide concentration to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
In-Vitro Anti-inflammatory Assay
Objective: To evaluate the ability of the peptides to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the peptides for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm. The IC50 for NO inhibition is then calculated.
-
-
Cytokine (TNF-α and IL-6) Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
The IC50 values for TNF-α and IL-6 inhibition are determined from their respective dose-response curves.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the in-vitro ACE inhibitory activity of the peptides.
Protocol:
-
The assay is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid.
-
Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare a solution of HHL in the same buffer.
-
In a microcentrifuge tube, pre-incubate 50 µL of various concentrations of the peptide solution with 50 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed with 1.5 mL of ethyl acetate (B1210297).
-
Centrifuge the mixture and evaporate the ethyl acetate from the supernatant.
-
Re-dissolve the residue in deionized water and measure the absorbance at 228 nm.
-
Captopril is used as a positive control.
-
The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance without the inhibitor, and A_sample is the absorbance with the peptide inhibitor.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms and Processes
To further elucidate the context of this compound's biological activity, the following diagrams illustrate a key signaling pathway, the experimental validation workflow, and the logical framework for comparison.
References
A Comparative Guide to the Neuroprotective Effects of H-Gly-Trp-OH and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of the dipeptide H-Gly-Trp-OH and the neurohormone melatonin (B1676174). While melatonin is a well-researched neuroprotective agent with a broad spectrum of action, the data on this compound is emerging, primarily highlighting its antioxidant potential. This document aims to objectively present the available experimental data, outline relevant signaling pathways, and provide detailed experimental protocols for key neuroprotection assays to inform further research and drug development.
Executive Summary
Melatonin exhibits robust neuroprotective effects across a wide range of in vitro and in vivo models of neuronal injury. Its mechanisms are multifaceted, involving direct free radical scavenging, enhancement of endogenous antioxidant enzymes, anti-inflammatory actions, and inhibition of apoptotic pathways.
This compound, a dipeptide containing tryptophan, is hypothesized to exert neuroprotective effects primarily through its antioxidant activity, attributed to the indole (B1671886) ring of the tryptophan residue. However, direct comparative experimental data against melatonin in neuroprotection assays is limited. Studies on similar tryptophan-containing dipeptides suggest potential anti-inflammatory and anti-apoptotic activities. This guide will present the established data for melatonin and provide an evidence-based perspective on the potential of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various in vitro neuroprotective assays for melatonin. Due to the limited availability of direct neuroprotection data for this compound, its antioxidant capacity is presented as an indicator of its potential.
Table 1: Comparison of Neuroprotective Efficacy in In Vitro Models of Neurotoxicity
| Parameter | Melatonin | This compound | Source |
| Cell Viability (MTT Assay) | |||
| Neurotoxin: Amyloid-β | ↑ viability | Data not available | [1] |
| Neurotoxin: 6-OHDA | ↑ viability | Data not available | [2] |
| Insult: Oxygen-Glucose Deprivation | ↑ viability | Data not available | [3] |
| Cytotoxicity (LDH Release Assay) | |||
| Neurotoxin: Kainic Acid | ↓ LDH release | Data not available | |
| Neurotoxin: NMDA | ↓ LDH release | Data not available | [4] |
| Apoptosis | |||
| Caspase-3 Activity | ↓ activity | Data not available | [5][6] |
| Bax/Bcl-2 Ratio | ↓ ratio | Data not available | [2][7] |
| Cytochrome C Release | ↓ release | Data not available | [5] |
| Antioxidant Activity | |||
| ORAC Value (Trolox Equivalents) | Data not available | 2.4 ± 0.2 | |
| DPPH Radical Scavenging | Potent scavenger | Hypothesized potent scavenger | [2][8] |
| Superoxide Dismutase (SOD) Activity | ↑ activity | Data not available | [9][10] |
| Glutathione Peroxidase (GPx) Activity | ↑ activity | Data not available | [9][11] |
Signaling Pathways and Mechanisms of Action
Melatonin's Neuroprotective Signaling Pathways
Melatonin's neuroprotective effects are mediated through a complex interplay of signaling pathways that combat oxidative stress, inflammation, and apoptosis.
Caption: Melatonin's multifaceted neuroprotective signaling pathways.
This compound's Hypothesized Neuroprotective Mechanism
The neuroprotective activity of this compound is primarily attributed to the antioxidant properties of its tryptophan residue. The indole ring of tryptophan can donate a hydrogen atom to neutralize free radicals.
Caption: Hypothesized antioxidant mechanism of this compound.
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: General workflow for in vitro neuroprotection studies.
Cell Viability Assessment (MTT Assay)
Objective: To determine the metabolic activity of neuronal cells as an indicator of cell viability.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or melatonin for a specified duration (e.g., 1-2 hours).
-
Introduce a neurotoxic agent (e.g., hydrogen peroxide, amyloid-β) to induce cell death.
-
Incubate the cells for a period of 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Cytotoxicity Assessment (LDH Release Assay)
Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assessment (Caspase-3 Activity Assay)
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Culture and treat neuronal cells as described in the MTT assay (steps 1-4).
-
Lyse the cells to release intracellular contents.
-
Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
Caspase-3 activity is proportional to the colorimetric signal.
Antioxidant Capacity Assessment (ORAC Assay)
Objective: To measure the oxygen radical absorbance capacity of the test compounds.
Protocol:
-
Prepare solutions of the test compound (this compound or melatonin) and a fluorescent probe (e.g., fluorescein) in a 96-well black microplate.
-
Add a peroxyl radical generator (e.g., AAPH).
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a standard antioxidant (e.g., Trolox).
-
Results are expressed as Trolox equivalents.[12]
Conclusion
Melatonin stands as a well-validated neuroprotective agent with a comprehensive and well-elucidated set of mechanisms that go beyond its antioxidant properties to include anti-inflammatory and anti-apoptotic effects.[2][9] Its efficacy has been demonstrated in numerous experimental models, making it a strong benchmark for neuroprotective compounds.
This compound shows promise as a neuroprotective agent, primarily based on its demonstrated antioxidant capacity.[12] The presence of the tryptophan residue is key to this activity. However, to establish its full potential and to draw a direct comparison with melatonin, further research is imperative. Future studies should focus on evaluating this compound in a broader range of neuroprotection assays, including those assessing its effects on inflammatory and apoptotic pathways, and on elucidating its specific molecular targets and signaling cascades. Such data will be crucial for the drug development community to fully understand the therapeutic potential of this dipeptide in the context of neurodegenerative diseases.
References
- 1. The Vital Role of Melatonin and Its Metabolites in the Neuroprotection and Retardation of Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the neuroprotective effects of melatonin in an in vitro experimental model of age-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies | MDPI [mdpi.com]
- 7. Effects of Melatonin Levels on Neurotoxicity of the Medial Prefrontal Cortex in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Melatonin antioxidative defense: therapeutical implications for aging and neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin stimulates antioxidant enzymes and reduces oxidative stress in experimental traumatic brain injury: the Nrf2-ARE signaling pathway as a potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of H-Gly-Trp-OH: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of H-Gly-Trp-OH (Glycyl-L-tryptophan), a dipeptide used in various research and development applications. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection. All personnel should consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although specific toxicity data is not widely available, treating it with caution as a standard laboratory chemical is a prudent measure.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against potential splashes of solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling the solid and solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through your institution's hazardous or chemical waste management program. Drain disposal is not recommended without explicit prior approval from your EHS department.
-
Waste Segregation :
-
Solid Waste : All materials contaminated with this compound, including unused peptide powder, contaminated vials, weighing papers, pipette tips, and gloves, must be collected in a designated chemical waste container.
-
Liquid Waste : All aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled chemical waste container.
-
-
Waste Container Management :
-
Use only appropriate, leak-proof containers for waste collection.
-
Keep containers closed except when adding waste.
-
Clearly label all waste containers with "Chemical Waste," the chemical name (this compound), and the approximate concentration and quantity.
-
-
Storage :
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is secure and that incompatible chemicals are not stored in close proximity.
-
-
Final Disposal :
-
Once a waste container is full or reaches its designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed waste disposal company.
-
Chemical and Physical Properties
This compound, or Glycyl-L-tryptophan, is a dipeptide composed of glycine (B1666218) and L-tryptophan.[1] It is typically a white to off-white powder and is soluble in water.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₃O₃[1][2] |
| Molecular Weight | 261.28 g/mol [1][2] |
| Appearance | White to light yellow powder or crystal[1][3] |
| Solubility | Soluble in water[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Environmental Fate and Decomposition
There is limited publicly available data on the specific environmental fate and decomposition products of this compound. Peptides are generally biodegradable; however, without specific studies, it is prudent to prevent their release into the environment. The tryptophan residue in the peptide can undergo photo-degradation, but the resulting byproducts in a waste scenario are not well-characterized. Therefore, treating it as chemical waste is the most responsible approach. By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling H-Gly-Trp-OH
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling H-Gly-Trp-OH (Glycyl-L-tryptophan). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to laboratory chemicals. The following table outlines the recommended PPE for handling this compound in its solid (lyophilized powder) and liquid (solution) forms.[2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the powder.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[2][5] |
| Respiratory Protection | Dust Mask / Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles, which can easily become airborne.[2][3][4] Work should ideally be conducted in a fume hood or biosafety cabinet.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for safety and to preserve the compound's integrity.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or colder, protected from light.[2][5][6]
-
Storage of Solutions: Storing peptides in solution for extended periods is not recommended. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][5]
Step 2: Preparation and Use (Reconstitution)
-
Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature in a desiccator. This crucial step prevents moisture condensation, which can degrade the peptide.[2]
-
Designated Area: Conduct all handling of the peptide in a designated, clean, and organized laboratory area or fume hood.[3][5]
-
Weighing: When weighing the powder, wear appropriate respiratory protection (dust mask or respirator) as fine particles can become airborne.[2][3]
-
Reconstitution: Use high-purity, sterile water or an appropriate buffer to reconstitute the peptide.[5] Add the solvent slowly to the vial.
-
Aliquoting: To maintain stability, divide the reconstituted solution into sterile, single-use aliquots.[2] Clearly label each aliquot with the peptide name, concentration, and date.[2][5]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing.[6][7][8] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8] |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[9] this compound should be treated as chemical waste.[2]
Solid Waste Disposal
-
Contaminated Materials: All materials that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[2][4]
-
Unused Powder: Unused or expired lyophilized powder should be disposed of as chemical waste. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[6] Always follow your institution's specific guidelines.
Liquid Waste Disposal
-
Peptide Solutions: Do not pour peptide solutions down the drain.[2][5] Collect all waste solutions in a designated hazardous waste container.
-
Container Rinsing: Empty containers must be thoroughly managed. For containers that held acutely hazardous materials (P-listed), triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[10] While this compound is not typically P-listed, it is good practice to rinse containers thoroughly before disposal.
Institutional Protocols
-
Always coordinate with your institution's Environmental Health and Safety (EHS) department for waste collection and disposal procedures to ensure compliance with local, state, and federal regulations.[3][4]
Workflow for Handling this compound
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
